PHA-543613 hydrochloride
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2.ClH/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18;/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTPSZUBRSEWNY-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1586767-92-1 | |
| Record name | PHA-543613 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1586767921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHA-543613 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13XQH31A5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PHA-543613 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PHA-543613 hydrochloride is a potent and selective agonist for the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in various cognitive and inflammatory processes.[1][2] Its mechanism of action centers on the direct activation of the α7 nAChR, leading to the modulation of downstream signaling pathways that influence synaptic plasticity, neuroinflammation, and cellular survival. This document provides a comprehensive overview of the molecular interactions, signaling cascades, and physiological effects associated with this compound, supported by quantitative data, experimental methodologies, and detailed pathway visualizations.
Core Mechanism of Action: Selective α7 nAChR Agonism
The primary mechanism of action of PHA-543613 is its function as a potent agonist at the α7 nicotinic acetylcholine receptor.[1] This receptor is a homopentameric ligand-gated ion channel that, upon binding of an agonist like acetylcholine or PHA-543613, undergoes a conformational change. This change opens a central pore that is highly permeable to cations, primarily calcium (Ca²⁺) and sodium (Na⁺). The influx of these ions leads to depolarization of the cell membrane and the activation of various calcium-dependent intracellular signaling pathways.
PHA-543613 is noted for its high selectivity for the α7 nAChR, with significantly lower affinity for other nicotinic receptor subtypes such as α3β4, α1β1γδ, and α4β2, as well as the serotonin (B10506) receptor 5-HT3.[1][3] This selectivity is crucial for minimizing off-target effects and is a key characteristic for its potential therapeutic applications. The compound is also orally active and brain-penetrant, allowing it to effectively reach its target in the central nervous system.[1]
Pharmacological Profile
The pharmacological activity of PHA-543613 has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized below.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 8.8 nM | α7 nAChR | [3] |
| Selectivity | High | Selective over α3β4, α1β1γδ, α4β2, and 5-HT3 receptors | [1][3] |
| Activity | Potent Agonist | α7 nAChR | [1] |
| Bioavailability | Orally active, brain penetrant | In vivo models | [1] |
Key Signaling Pathways
Activation of the α7 nAChR by PHA-543613 initiates several critical downstream signaling cascades. These pathways are central to its observed anti-inflammatory and neuroprotective effects.
In the context of the innate immune response, PHA-543613 has been shown to exert anti-inflammatory effects by modulating the NF-κB and STAT3 signaling pathways.[4] Specifically, it inhibits the expression of pro-inflammatory cytokines like Interleukin-8 (IL-8) by:
-
Downregulating NF-κB signaling: This is achieved through a reduction in the phosphorylation of the p65 subunit of NF-κB.[4]
-
Promoting STAT3 signaling: PHA-543613 maintains the phosphorylation of STAT3, a pathway often associated with anti-inflammatory and cell survival signals.[4]
This dual action on key inflammatory regulators highlights a significant component of its mechanism. The effect is blocked by the α7nAChR antagonist α-bungarotoxin, confirming the receptor's involvement.[4]
PHA-543613 has demonstrated the ability to improve cognitive deficits in preclinical models, an effect linked to its role in enhancing synaptic function.[5] Studies in Alzheimer's disease models show that treatment with PHA-543613 can:
-
Restore Synaptic Protein Levels: It recovers the reduced hippocampal levels of key synaptic proteins, including the α7-nAChR itself, as well as NMDA and AMPA receptors, which are critical for learning and memory.[5]
-
Improve Synaptic Plasticity: By restoring these receptor levels, PHA-543613 helps to re-establish long-term potentiation (LTP) and post-tetanic potentiation (PTP), fundamental mechanisms of synaptic strengthening.[5]
Experimental Protocols
The characterization of PHA-543613's mechanism of action has involved a range of sophisticated experimental methodologies.
-
Objective: To determine the effect of PHA-543613 on pathogen-induced inflammation in oral keratinocytes.[4]
-
Cell Culture: OKF6/TERT-2 oral keratinocytes are exposed to Porphyromonas gingivalis.
-
Treatment: Cells are treated with this compound in the presence or absence of the antagonist α-bungarotoxin.
-
Endpoint Measurement:
-
Objective: To assess the ability of PHA-543613 to reverse cognitive deficits.
-
Behavioral Paradigm: The spontaneous alternation T-maze task is used to measure short-term spatial memory.
-
Procedure:
-
Rats are administered scopolamine (B1681570) to induce a transient memory deficit.
-
PHA-543613 is administered at varying doses (e.g., 0.3 mg/kg).[3]
-
Rats are placed in a T-maze and the sequence of arm entries is recorded to calculate the percentage of spontaneous alternations.
-
An increase in alternation behavior in the PHA-543613 treated group compared to the scopolamine-only group indicates a reversal of the memory deficit.
-
-
Objective: To evaluate the effect of central administration of PHA-543613 on feeding behavior and potential malaise.[6][7]
-
Animal Model: Adult male Sprague Dawley rats.
-
Procedure:
-
Dose-Response: Rats receive intracerebroventricular (ICV) injections of PHA-543613 at various doses (e.g., 0.025mg, 0.05mg, 0.1mg).[6] Food intake and body weight are measured at 6 and 24 hours post-injection.
-
Conditioned Taste Avoidance (CTA): To test for malaise, a two-bottle choice test is conducted where a novel flavor is paired with an ICV injection of PHA-543613. A separate control group receives LiCl, a known malaise-inducing agent. Avoidance of the paired flavor indicates gastrointestinal upset.[6]
-
Operant Conditioning: Motivation for a palatable food reward is assessed using a progressive ratio schedule, where the number of responses required to obtain a food pellet increases over time. A reduction in the "breakpoint" (the point at which the animal ceases to respond) indicates decreased motivation.[7]
-
Conclusion
This compound is a selective α7 nAChR agonist whose mechanism of action is rooted in the activation of this specific ion channel. This activation triggers a cascade of intracellular events that favorably modulate pathways involved in inflammation and synaptic plasticity. Its ability to downregulate NF-κB signaling while promoting STAT3 activity provides a molecular basis for its anti-inflammatory properties. Furthermore, its capacity to restore levels of critical synaptic receptors and improve long-term potentiation underlies its potential as a cognitive enhancer. These multifaceted effects, demonstrated across a range of in vitro and in vivo models, position PHA-543613 as a significant research tool and a potential therapeutic agent for neurological and inflammatory disorders.
References
- 1. bio-techne.com [bio-techne.com]
- 2. PHA 543613 hydrochloride | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The alpha 7 nicotinic receptor agonist this compound inhibits Porphyromonas gingivalis-induced expression of interleukin-8 by oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Target Receptor of PHA-543613 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-543613 hydrochloride is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in a variety of neurological and inflammatory processes. This technical guide provides a comprehensive overview of the interaction between PHA-543613 and its primary target, the α7 nAChR. It includes detailed quantitative data on binding affinity and functional potency, descriptions of key experimental protocols used for its characterization, and a review of the downstream signaling pathways modulated by this interaction. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of α7 nAChR agonists.
Core Target Receptor: The α7 Nicotinic Acetylcholine Receptor (α7 nAChR)
The primary biological target of PHA-543613 is the α7 subtype of the nicotinic acetylcholine receptor (nAChR).[1][2][3] The α7 nAChR is a homopentameric ligand-gated ion channel, meaning it is composed of five identical α7 protein subunits.[3] These receptors are widely expressed in the central nervous system, including key brain regions for cognition such as the hippocampus, as well as in the peripheral nervous system and on various non-neuronal cells, including immune cells.[1][3]
Activation of the α7 nAChR by an agonist like PHA-543613 leads to a conformational change in the receptor, opening a central ion channel that is highly permeable to cations, most notably calcium ions (Ca²⁺).[3] This influx of calcium is a critical event that initiates a cascade of downstream intracellular signaling pathways, ultimately leading to the modulation of various cellular functions.
Quantitative Pharmacological Data
The potency and selectivity of PHA-543614 have been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data.
Table 1: Binding Affinity of PHA-543613 for the α7 nAChR
| Parameter | Value | Radioligand | Cell/Tissue Preparation | Reference |
| Ki | 8.8 nM | [³H]A-585539 | Cloned human α7 nAChR expressed in K-177 cells | Wishka et al., 2006 |
Table 2: Functional Potency of PHA-543613 at the α7 nAChR
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 | 270 nM | Calcium imaging (FLIPR) | SH-EP1-hα7 | Wishka et al., 2006 |
Table 3: Selectivity Profile of PHA-543613
| Receptor Subtype | Ki or IC50 | Fold Selectivity (vs. α7 nAChR Ki) | Assay Type | Reference |
| α7 nAChR | 8.8 nM | - | Radioligand Binding | Wishka et al., 2006 |
| α4β2 nAChR | > 100,000 nM | > 11,364 | Radioligand Binding | Wishka et al., 2006 |
| α3β4 nAChR | 16,000 nM | ~ 1,818 | Radioligand Binding | Wishka et al., 2006 |
| α1β1γδ nAChR | > 100,000 nM | > 11,364 | Radioligand Binding | Wishka et al., 2006 |
| 5-HT₃ Receptor | 3,300 nM | ~ 375 | Radioligand Binding | Wishka et al., 2006 |
Key Experimental Protocols
The characterization of PHA-543613's interaction with the α7 nAChR relies on specific and robust experimental methodologies. Below are detailed descriptions of the core assays used.
Radioligand Binding Assay for α7 nAChR
This assay is employed to determine the binding affinity (Ki) of PHA-543613 for the α7 nAChR.
-
Cell Preparation: Membranes are prepared from K-177 cells stably expressing the human α7 nAChR.
-
Radioligand: [³H]A-585539, a known high-affinity α7 nAChR agonist, is used as the radiolabeled competitor.
-
Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% bovine serum albumin (BSA).
-
Incubation: Cell membranes are incubated with a fixed concentration of [³H]A-585539 and varying concentrations of this compound. The incubation is carried out at a specific temperature (e.g., 4 °C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethylenimine to reduce non-specific binding. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of PHA-543613 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assay: Calcium Imaging using FLIPR
This assay measures the functional potency (EC₅₀) of PHA-543613 by detecting changes in intracellular calcium concentration upon α7 nAChR activation.
-
Cell Line: SH-EP1 cells stably expressing the human α7 nAChR (SH-EP1-hα7) are commonly used.
-
Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Assay Procedure:
-
Cells are plated in a multi-well plate (e.g., 96-well or 384-well).
-
The cells are then incubated with the calcium indicator dye in a physiological buffer.
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
Varying concentrations of this compound are added to the wells.
-
The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the change in intracellular calcium concentration.
-
-
Data Analysis: The peak fluorescence response at each concentration of PHA-543613 is measured. The data is then plotted as a dose-response curve, and the EC₅₀ value (the concentration of PHA-543613 that produces 50% of the maximal response) is determined using non-linear regression.
Downstream Signaling Pathways
Activation of the α7 nAChR by PHA-543613 initiates a cascade of intracellular signaling events that are crucial for its physiological effects. Two of the most well-documented pathways are the JAK2/STAT3 and the NF-κB signaling pathways.
The JAK2/STAT3 Pathway
The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key signaling cascade involved in cell survival, proliferation, and differentiation. Activation of the α7 nAChR by agonists has been shown to engage this pathway, contributing to the neuroprotective and anti-inflammatory effects of these compounds.
Caption: JAK2/STAT3 signaling pathway activated by PHA-543613.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. The cholinergic anti-inflammatory pathway, mediated by the α7 nAChR, involves the inhibition of NF-κB activation.
Caption: Inhibition of the NF-κB pathway by PHA-543613.
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures described in this guide.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Imaging (FLIPR) Assay Workflow.
Conclusion
This compound is a well-characterized, potent, and selective agonist of the α7 nicotinic acetylcholine receptor. Its high affinity for the receptor and significant selectivity over other nAChR subtypes and the 5-HT₃ receptor make it a valuable tool for investigating the physiological and pathological roles of the α7 nAChR. The activation of this receptor by PHA-543613 leads to the modulation of key intracellular signaling pathways, such as the JAK2/STAT3 and NF-κB pathways, which are central to its potential therapeutic effects in neurological and inflammatory disorders. The experimental protocols detailed in this guide provide a foundation for the continued investigation of PHA-543613 and the development of novel α7 nAChR-targeting therapeutics.
References
- 1. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic (α7) Receptors | Acetylcholine Nicotinic Receptors | Tocris Bioscience [tocris.com]
The Discovery and Synthesis of PHA-543613 Hydrochloride: A Technical Guide
An In-depth Examination of a Potent and Selective α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist
Abstract
PHA-543613 hydrochloride is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognitive function.[1][2] Discovered and developed by Pfizer, this compound has emerged as a significant tool in neuroscience research, particularly in the exploration of therapeutic strategies for cognitive deficits observed in neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
The α7 nicotinic acetylcholine receptor has been a compelling target for drug discovery due to its role in modulating various neurotransmitter systems and its involvement in cognitive processes like attention and memory.[3] The discovery of PHA-543613, chemically known as N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide hydrochloride, was the result of a targeted effort to identify potent and selective α7 nAChR agonists with favorable pharmacokinetic properties for central nervous system applications. The pioneering work by Wishka and colleagues, published in the Journal of Medicinal Chemistry in 2006, detailed the synthesis and structure-activity relationship studies that led to the identification of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-furo[2,3-c]pyridine-5-carboxamide hydrochloride | |
| Molecular Formula | C₁₅H₁₇N₃O₂·HCl | |
| Molecular Weight | 307.78 g/mol | |
| Purity | ≥98% (by HPLC) | [2] |
| Solubility | Soluble to 100 mM in water and to 25 mM in DMSO |
Synthesis of this compound
The synthesis of PHA-543613 is a multi-step process. The following is a detailed experimental protocol adapted from the seminal publication by Wishka et al. (2006).
Experimental Protocol: Synthesis
Step 1: Synthesis of Furo[2,3-c]pyridine-5-carboxylic acid
-
Starting Materials: Commercially available substituted pyridine (B92270) derivatives.
-
Procedure: The synthesis involves a multi-step sequence starting with the appropriate pyridine precursor. This typically includes halogenation, followed by a Sonogashira coupling with a protected acetylene, and subsequent cyclization to form the furo[2,3-c]pyridine (B168854) core. The final step in forming the carboxylic acid intermediate is the hydrolysis of an ester or nitrile group at the 5-position.
Step 2: Amide Coupling with (R)-3-aminoquinuclidine
-
Reagents: Furo[2,3-c]pyridine-5-carboxylic acid, (R)-3-aminoquinuclidine dihydrochloride (B599025), a coupling agent (e.g., HATU or EDCI/HOBt), and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Solvent: A suitable aprotic solvent such as dimethylformamide (DMF).
-
Procedure:
-
To a solution of furo[2,3-c]pyridine-5-carboxylic acid in DMF, add the coupling agent and HOBt (if using EDCI).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add (R)-3-aminoquinuclidine dihydrochloride and diisopropylethylamine to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 3: Formation of the Hydrochloride Salt
-
Reagents: The purified free base of PHA-543613 and a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or methanol).
-
Procedure:
-
Dissolve the purified PHA-543613 free base in a minimal amount of a suitable solvent.
-
Add a stoichiometric amount of the HCl solution dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a white solid.
-
Biological Activity and Selectivity
This compound is characterized by its high affinity and selectivity for the human α7 nAChR. The following table summarizes its in vitro binding and functional activity.
| Receptor/Assay | Value | Unit | Reference |
| α7 nAChR Binding Affinity (Ki) | 8.8 | nM | [1] |
| α3β4 nAChR Selectivity | >100-fold | [2] | |
| α1β1γδ nAChR Selectivity | >100-fold | [2] | |
| α4β2 nAChR Selectivity | >100-fold | [2] | |
| 5-HT₃ Receptor Selectivity | >100-fold | [2] |
Signaling Pathways
Activation of the α7 nAChR by PHA-543613 initiates a cascade of intracellular signaling events. The receptor, a ligand-gated ion channel, allows for the influx of calcium ions upon agonist binding. This increase in intracellular calcium can trigger multiple downstream pathways implicated in neuroprotection, anti-inflammatory responses, and cognitive enhancement.
In Vivo Efficacy: Preclinical Models
The therapeutic potential of this compound has been evaluated in several preclinical models of cognitive dysfunction. Two key assays that have demonstrated its efficacy are the Novel Object Recognition (NOR) test and the auditory sensory gating (P50) paradigm.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Habituation:
-
Individually house the animals in the testing room for at least 1 hour before the experiment.
-
Place each animal in an empty open-field arena (e.g., 50 cm x 50 cm x 40 cm) for 5-10 minutes to allow for habituation to the environment.
-
-
Training (Familiarization) Phase:
-
Place two identical objects in the arena at a fixed distance from each other.
-
Administer this compound (e.g., 0.3 mg/kg, intraperitoneally) or vehicle to the animals 30 minutes before the training phase.[1]
-
Place the animal in the arena, facing the wall opposite the objects, and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Testing Phase:
-
After a retention interval (e.g., 1 to 24 hours), return the animal to the arena.
-
One of the familiar objects is replaced with a novel object of similar size but different shape and texture.
-
Allow the animal to explore freely for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
Auditory Sensory Gating (P50) Test
The P50 sensory gating paradigm is an electrophysiological test that measures the pre-attentive filtering of redundant auditory information. Deficits in P50 gating are observed in schizophrenia.
-
Animal Preparation:
-
Surgically implant electrodes for electroencephalogram (EEG) recording over the vertex and a reference electrode. Allow for a recovery period after surgery.
-
-
Paired-Click Paradigm:
-
The paradigm consists of pairs of auditory clicks (S1 and S2) delivered through headphones or speakers.
-
The inter-stimulus interval between S1 and S2 is typically 500 ms (B15284909), and the inter-pair interval is around 8-10 seconds.[4]
-
-
Drug Administration and Recording:
-
Administer this compound or vehicle before the recording session.
-
Record the EEG signals during the presentation of the paired clicks.
-
The P50 wave is a positive-going evoked potential that occurs approximately 50 ms after each click.
-
-
Data Analysis:
-
Measure the amplitude of the P50 wave in response to the first click (S1) and the second click (S2).
-
The P50 ratio is calculated as (Amplitude of S2 / Amplitude of S1) x 100%.
-
A lower P50 ratio indicates better sensory gating. In healthy subjects, the response to the second click is significantly suppressed. PHA-543613 has been shown to normalize the P50 gating deficits in animal models.
-
Summary of In Vivo Efficacy Data
| Preclinical Model | Species | Dosage | Effect | Reference |
| Scopolamine-induced amnesia (Spontaneous Alternation) | Rat | 1 and 3 mg/kg | Dose-dependently reversed memory impairment. | [5] |
| MK-801-induced amnesia (Spontaneous Alternation) | Rat | 1 and 3 mg/kg | Partially reversed memory impairment with an inverted U-shaped dose-response. | [5] |
| Age-related cognitive decline (Novel Object Recognition) | Rat | Low-dose combination with memantine (B1676192) | Alleviated the decline in recognition memory. | [6][7] |
| Presenilin 1 and 2 conditional double knockout mice (Memory Deficits) | Mouse | Not specified | Improved hippocampus-related memory. | [3] |
| Scopolamine-induced short-term memory deficits | Rat | 0.3 mg/kg | Successfully reversed memory deficits. | [1] |
| Behavioral deficits and brain edema | Not specified | 4 and 12 mg/kg (i.p.) | Reduced behavioral deficits and brain edema. | [1] |
| Food Intake | Rat | 0.1 mg/animal (ICV) | Reduced food intake and body weight. | [8] |
Conclusion
This compound stands as a pivotal pharmacological tool for investigating the role of the α7 nicotinic acetylcholine receptor in health and disease. Its high potency, selectivity, and demonstrated efficacy in preclinical models of cognitive dysfunction underscore its importance in the ongoing quest for novel therapeutics for neuropsychiatric disorders. The detailed synthetic route and experimental protocols provided in this guide are intended to facilitate further research and exploration of this promising compound and the broader field of α7 nAChR modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P50 (neuroscience) - Wikipedia [en.wikipedia.org]
- 5. Differential effects of α7 nicotinic receptor agonist PHA-543613 on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist PHA-543613 to improve memory of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]
The α7 Nicotinic Acetylcholine Receptor and the Agonist PHA-543613: A Technical Guide for Researchers
An In-depth Review of the Pharmacology, Signaling, and Preclinical Evaluation of a Promising CNS Drug Target and its Selective Agonist
Introduction
The alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia and Alzheimer's disease, primarily due to its role in cognitive processes such as memory and attention.[1] This homopentameric ligand-gated ion channel, composed of five α7 subunits, is widely expressed in key brain regions like the hippocampus and cortex.[2] A hallmark of the α7 nAChR is its high permeability to calcium, which allows it to modulate a variety of intracellular signaling cascades.[3]
This technical guide provides a comprehensive overview of the α7 nAChR and a potent, selective agonist, PHA-543613. It is intended for researchers, scientists, and drug development professionals engaged in the study of nicotinic acetylcholine receptors and the discovery of novel CNS therapeutics. This document will delve into the receptor's signaling pathways, the pharmacological profile of PHA-543613, and detailed experimental protocols for its characterization.
The α7 Nicotinic Acetylcholine Receptor
The α7 nAChR is a member of the cys-loop superfamily of ligand-gated ion channels. Upon binding of an agonist, such as the endogenous neurotransmitter acetylcholine or the exogenous compound PHA-543613, the receptor's ion channel opens, leading to a rapid influx of cations, most notably Ca2+.[3] This influx of calcium triggers a cascade of downstream signaling events that can modulate neuronal excitability, synaptic plasticity, and gene expression.
Signaling Pathways
Activation of the α7 nAChR initiates several key intracellular signaling pathways that are implicated in its diverse physiological functions.
Key signaling cascades activated by α7 nAChR include:
-
JAK2-STAT3 Pathway: The Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway is a critical component of the "cholinergic anti-inflammatory pathway."[3] Activation of α7 nAChRs leads to the phosphorylation of JAK2, which in turn phosphorylates and activates STAT3. Activated STAT3 then translocates to the nucleus to regulate the transcription of genes involved in reducing inflammation.[3]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling cascade involved in cell survival and neuroprotection. Agonist binding to the α7 nAChR can activate PI3K, leading to the activation of Akt. Akt, a serine/threonine kinase, can then phosphorylate a variety of downstream targets to inhibit apoptosis and promote neuronal survival.
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of pro-inflammatory gene expression. Activation of the α7 nAChR has been shown to inhibit the activation of NF-κB, contributing to the anti-inflammatory effects of the receptor.[3]
PHA-543613: A Selective α7 nAChR Agonist
PHA-543613 is a potent and selective agonist of the α7 nAChR that has demonstrated efficacy in preclinical models of cognitive impairment.[4][5] It is an orally active and brain-penetrant compound, making it a promising candidate for the treatment of CNS disorders.[5]
Pharmacological Profile of PHA-543613
The following tables summarize the in vitro and in vivo pharmacological properties of PHA-543613.
Table 1: In Vitro Pharmacology of PHA-543613
| Parameter | Value | Receptor/Assay | Reference |
| Binding Affinity (Ki) | 8.8 nM | Human α7 nAChR | [6] |
| Functional Activity | Agonist | α7 nAChR | [5] |
| Selectivity | Selective over α3β4, α1β1γδ, α4β2, and 5-HT3 receptors | Various receptor subtypes | [6] |
Table 2: In Vivo Pharmacology of PHA-543613
| Species | Model | Dose Range | Effect | Reference |
| Rat | Scopolamine-induced amnesia | 0.3 mg/kg | Reversal of short-term memory deficits | [6] |
| Mouse | Intracerebral Hemorrhage | 4 and 12 mg/kg (i.p.) | Reduced behavioral deficits and brain edema | [6] |
| Rat | Quinolinic acid-induced excitotoxicity | 6 and 12 mg/kg (twice daily) | Neuroprotection and reduced microglial activation | [7] |
| Rat | Chow-fed | 0.025 - 0.1 mg (ICV) | Suppression of energy intake and weight gain | [8] |
| Mouse | Presenilin 1/2 conditional double knockout | Not specified | Improved hippocampus-related memory | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of PHA-543613 with the α7 nAChR.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the α7 nAChR using [125I]α-bungarotoxin as the radioligand.
Materials:
-
Rat brain tissue (hippocampus or cortex)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.3, containing 0.1% Bovine Serum Albumin (BSA)[10]
-
Radioligand: [125I]α-bungarotoxin ([125I]α-Bgtx)[10]
-
Non-specific binding control: Nicotine (300 µM)[10] or another suitable α7 nAChR ligand
-
Test compound (e.g., PHA-543613) at various concentrations
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh Homogenization Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a desired protein concentration (e.g., 0.5-1.0 mg/mL).
-
-
Binding Assay:
-
In a 96-well plate, add Assay Buffer, the membrane preparation, the test compound at various concentrations, and a fixed concentration of [125I]α-Bgtx (e.g., 1 nM).
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of an unlabeled α7 nAChR ligand (e.g., 300 µM nicotine).[10]
-
Incubate the plate at room temperature for 120 minutes.[10]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of α7 nAChR-mediated currents in Xenopus oocytes expressing the receptor using the two-electrode voltage-clamp technique.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human or rat α7 nAChR
-
External Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5
-
Internal Solution (for electrodes): 3 M KCl
-
Agonist solution: Acetylcholine or PHA-543613 dissolved in ND96
-
Voltage-clamp amplifier and data acquisition system
Procedure:
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject each oocyte with cRNA encoding the α7 nAChR.
-
Incubate the injected oocytes for 2-5 days at 18°C in ND96 supplemented with antibiotics.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with ND96.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply the agonist solution (e.g., PHA-543613 at various concentrations) for a short duration (e.g., 2-5 seconds) and record the inward current.
-
Wash out the agonist with ND96 until the current returns to baseline.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current for each agonist concentration.
-
Plot the normalized peak current against the logarithm of the agonist concentration.
-
Fit the data to a Hill equation to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Hill coefficient.
-
In Vivo Behavioral Assays
The NOR test is used to assess short-term recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Apparatus:
-
An open-field arena (e.g., a 50 cm x 50 cm x 50 cm box made of a non-porous material).
-
A set of different objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animal cannot displace them.
Procedure:
-
Habituation:
-
Place each rat individually in the empty open-field arena for 5-10 minutes on two consecutive days to acclimate them to the environment.
-
-
Training (Familiarization) Phase:
-
Place two identical objects in the arena at a fixed distance from each other.
-
Place the rat in the arena, facing away from the objects, and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time the rat spends exploring each object (sniffing or touching with the nose or forepaws).
-
-
Retention Interval:
-
Return the rat to its home cage for a specific retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory).
-
-
Test Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.
The MWM test is a widely used task to assess spatial learning and memory in rodents.
Apparatus:
-
A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room.
Procedure:
-
Acquisition Training:
-
For 4-5 consecutive days, conduct 4 trials per day for each rat.
-
In each trial, place the rat in the water at one of four randomly chosen starting positions (North, South, East, West).
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the time it takes for the rat to find the platform (escape latency) and the path taken using a video tracking system.
-
-
Probe Trial:
-
On the day after the last training day, remove the platform from the pool.
-
Place the rat in the pool at a novel starting position and allow it to swim for a set period (e.g., 60 seconds).
-
Record the time the rat spends in the quadrant where the platform was previously located.
-
Data Analysis:
-
Acquisition: Analyze the escape latency across training days. A decrease in escape latency indicates spatial learning.
-
Probe Trial: A significant preference for the target quadrant (spending more time there than in other quadrants) indicates spatial memory retention.
Preclinical Drug Discovery Workflow for an α7 nAChR Agonist
The development of a selective α7 nAChR agonist like PHA-543613 typically follows a structured preclinical workflow.
This workflow begins with target identification and validation, followed by the screening of compound libraries to identify initial hits. Promising hits undergo extensive in vitro characterization to determine their affinity, functional activity, and selectivity. Compounds with favorable in vitro profiles are then evaluated for their pharmacokinetic properties in vivo, including their ability to cross the blood-brain barrier. Efficacy is then assessed in relevant animal models of disease, such as the cognitive impairment models described above. Finally, comprehensive safety and toxicology studies are conducted to identify a preclinical candidate for further development.
Conclusion
The α7 nicotinic acetylcholine receptor represents a promising therapeutic target for the treatment of cognitive deficits in various CNS disorders. Selective agonists like PHA-543613 have demonstrated significant potential in preclinical studies. This technical guide provides a foundational understanding of the α7 nAChR, the pharmacological properties of PHA-543613, and detailed experimental protocols for its characterization. It is hoped that this information will be a valuable resource for researchers working to advance our understanding of this important receptor and to develop novel therapeutics that target it.
References
- 1. Voltage clamp recordings from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of [125I]α-Bungarotoxin Binding to α7 Nicotinic Acetylcholinergic Receptors in Hippocampus–Subiculum of Postmortem Human Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
PHA-543613 Hydrochloride: A Technical Guide for Cognitive Deficit Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cognitive deficits are a core and debilitating feature of numerous neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has emerged as a promising therapeutic target for mitigating these impairments. This technical guide provides an in-depth overview of PHA-543613 hydrochloride, a potent and selective α7 nAChR agonist, for researchers in the field of cognitive neuroscience and drug development. This document consolidates key findings on its mechanism of action, summarizes its efficacy in preclinical models of cognitive dysfunction, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Introduction
The cholinergic system is critically involved in cognitive processes such as learning, memory, and attention.[1] Dysfunction of this system is a hallmark of several neurodegenerative and psychiatric conditions.[1] The α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel widely expressed in brain regions crucial for memory formation like the hippocampus and cortex, plays a significant role in these cognitive functions.[1][2] Activation of α7 nAChRs can enhance cholinergic and glutamatergic transmission, contributing to improved memory in preclinical studies.[2][3]
This compound is a selective agonist for the α7 nAChR.[4] Its ability to penetrate the brain and its favorable pharmacokinetic profile make it a valuable tool for investigating the therapeutic potential of α7 nAChR activation in ameliorating cognitive deficits.[4] This guide aims to provide a comprehensive technical resource on PHA-543613 for the scientific community.
Mechanism of Action
PHA-543613 acts as a potent agonist at the α7 nAChR, demonstrating high selectivity over other nAChR subtypes such as α4β2, α3β4, α1β1γδ, and the 5-HT₃ receptor.[4] Upon binding, PHA-543613 activates the α7 nAChR, leading to the influx of cations, primarily Ca²⁺, which in turn triggers a cascade of downstream signaling events.
Emerging evidence suggests that the therapeutic effects of α7 nAChR agonists may also involve modulation of neuroinflammation. Stimulation of α7 nAChRs on glial cells can activate the cholinergic anti-inflammatory pathway, leading to a reduction in pro-inflammatory cytokine release.[2][3] Specifically, PHA-543613 has been shown to downregulate NF-κB signaling by reducing the phosphorylation of the p65 subunit, while promoting STAT-3 signaling.[5]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Receptor/Assay | Value | Reference |
| Kᵢ | α7 nAChR | 8.8 nM | [4] |
| EC₅₀ | α7-5-HT₃ chimera | 65 nM | [4] |
| Kᵢ | 5-HT₃ Receptor (antagonist activity) | 628 nM | [4] |
Table 2: In Vivo Efficacy in Cognitive Models
| Animal Model | Cognitive Task | PHA-543613 Dose | Effect | Reference |
| Amphetamine-induced P50 gating deficit in rats | Auditory Gating | 0.3 mg/kg, i.v. | Reversal of deficit | [4] |
| Normal rats | Novel Object Recognition | 1.0 mg/kg, s.c. | Improved performance | [4] |
| Scopolamine-induced amnesia in rats | Spontaneous Alternation | 1 and 3 mg/kg | Dose-dependent reversal of impairment | [6] |
| MK-801-induced amnesia in rats | Spontaneous Alternation | 1 and 3 mg/kg | Partial reversal of impairment | [6] |
| Aged rats | Novel Object Recognition | 0.3 mg/kg | Ameliorated cognitive deficits | [3] |
| Aβ₂₅₋₃₅-treated mice | Novel Object Recognition | 1 mg/kg, i.p. | Improved recognition memory | [7] |
| Presenilin 1 and 2 conditional double knockout mice | Hippocampus-related memory tasks | Not specified | Significantly improved impaired memory | [1] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the effects of this compound.
In Vitro Receptor Function Assays
Objective: To determine the agonist activity of PHA-543613 at the α7 nAChR.
Methodology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes [8]
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for cRNA injection.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR.
-
Incubation: Injected oocytes are incubated to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with Ringer's solution.
-
The oocyte is impaled with two electrodes (voltage and current) and voltage-clamped.
-
PHA-543613 is applied at various concentrations to the oocyte.
-
The resulting inward current, indicative of receptor activation, is measured.
-
Control applications of acetylcholine (ACh) are performed to assess receptor desensitization and rundown.[9]
-
In Vivo Behavioral Assays
Objective: To assess the pro-cognitive effects of PHA-543613 in animal models of cognitive impairment.
Methodology: Novel Object Recognition (NOR) Test [3][7]
-
Habituation: Animals (rats or mice) are habituated to the testing arena in the absence of objects.
-
Acquisition Trial (T1):
-
Two identical objects are placed in the arena.
-
The animal is allowed to explore the objects for a defined period.
-
PHA-543613 or vehicle is administered prior to this trial (e.g., 45 minutes before).[3]
-
-
Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 24 hours).
-
Test Trial (T2):
-
One of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena and the time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index (DI) is calculated to quantify memory. A higher DI, indicating more time spent with the novel object, suggests better recognition memory.
In Vivo Electrophysiology
Objective: To investigate the effects of PHA-543613 on synaptic plasticity and neuronal network activity.
Methodology: In Vivo Multichannel Recording [1]
-
Animal Model: Use of a relevant animal model, such as the presenilin 1 and 2 conditional double knockout (cDKO) mice, which exhibit cognitive deficits.[1]
-
Electrode Implantation: A microelectrode array is surgically implanted into a brain region of interest, such as the hippocampus.
-
Recovery: The animal is allowed to recover from surgery.
-
Treatment: The animal is treated with PHA-543613.
-
Recording: Local field potentials (LFPs) and single-unit activity are recorded while the animal is engaged in a behavioral task or at rest.
-
Data Analysis: Analysis of neuronal firing rates, synaptic plasticity (e.g., long-term potentiation - LTP), and oscillatory activity (e.g., theta and gamma power and coupling).[1]
Signaling Pathways
PHA-543613, through the activation of α7 nAChRs, modulates several intracellular signaling pathways implicated in synaptic plasticity, neuronal survival, and neuroinflammation.
Pro-Cognitive Signaling
Activation of α7 nAChRs by PHA-543613 leads to an influx of Ca²⁺, which can activate downstream kinases such as CaMKII and ERK1/2. These pathways are crucial for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. Furthermore, PHA-543613 has been shown to restore the levels of synaptic proteins, including NMDA and AMPA receptors, in a mouse model of Alzheimer's disease.[1]
Anti-Inflammatory Signaling
In addition to its effects on neurons, PHA-543613 can modulate the activity of immune cells in the brain, such as microglia. By activating α7 nAChRs on these cells, it can inhibit the pro-inflammatory NF-κB pathway and promote the anti-inflammatory STAT3 pathway.[5] This leads to a reduction in the production of inflammatory cytokines.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the α7 nAChR in cognitive function and dysfunction. Its high selectivity and in vivo efficacy in various preclinical models of cognitive impairment underscore the therapeutic potential of targeting this receptor. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers designing future studies to further elucidate the mechanisms of α7 nAChR-mediated cognitive enhancement and to explore its potential translation to clinical applications. However, it is important to note that while preclinical results are promising, clinical trials with other α7 nAChR agonists for cognitive deficits in schizophrenia have not consistently shown efficacy, highlighting the need for further research.[10]
References
- 1. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist PHA-543613 to improve memory of aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The alpha 7 nicotinic receptor agonist this compound inhibits Porphyromonas gingivalis-induced expression of interleukin-8 by oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of α7 nicotinic receptor agonist PHA-543613 on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cognitive Enhancers in Schizophrenia: A Systematic Review and Meta-Analysis of Alpha-7 Nicotinic Acetylcholine Receptor Agonists for Cognitive Deficits and Negative Symptoms [frontiersin.org]
An In-Depth Technical Guide to the Neuroprotective Effects of PHA-543613 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-543613 hydrochloride, a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), has emerged as a promising therapeutic candidate for a range of neurodegenerative disorders.[1] This technical guide synthesizes the current understanding of its neuroprotective mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways. Evidence suggests that PHA-543613 exerts its beneficial effects through the modulation of neuroinflammation, protection against excitotoxicity, and enhancement of synaptic plasticity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of α7-nAChR agonists.
Core Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Agonism
This compound is an exogenously administered small molecule that readily crosses the blood-brain barrier.[1] Its primary molecular target is the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in key brain regions associated with cognition and memory, such as the hippocampus and cortex.[1][2] Upon binding, PHA-543613 activates the receptor, leading to a cascade of downstream cellular events that underpin its neuroprotective and cognitive-enhancing properties. The activation of α7-nAChRs by PHA-543613 has been shown to be a critical component of the cholinergic anti-inflammatory pathway, which plays a significant role in mitigating neuroinflammation.[1]
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of PHA-543613 have been quantified in various preclinical models of neurodegeneration. The following tables summarize the key findings from these studies.
Table 1: Neuroprotection in a Rat Model of Huntington's Disease (Excitotoxicity)
| Animal Model | Treatment Group | Dosage | Key Finding | Reference |
| Quinolinic acid (QA)-lesioned rats | Vehicle | - | - | [3] |
| QA-lesioned rats | PHA-543613 | 6 mg/kg (twice daily) | No significant neuroprotection | [3] |
| QA-lesioned rats | PHA-543613 | 12 mg/kg (twice daily) | Significant protection of neurons and reduced microglial activation | [3] |
Table 2: Neuroprotection in a Rat Model of Parkinson's Disease
| Animal Model | Treatment Group | Dosage | Key Finding | Reference |
| 6-hydroxydopamine (6-OHDA)-lesioned rats | Vehicle | - | - | [4][5] |
| 6-OHDA-lesioned rats | PHA-543613 | 6 mg/kg/day (per os) + PRE-084 (1 mg/kg/day, i.p.) | Partial protection of dopaminergic neurons (15-20%) and reduced glial activation | [4] |
| 6-OHDA-lesioned rats | PHA-543613 | 6 mg/kg (i.p.) at -2h, day 2, 4, 6 post-lesion | Partial reversal of the decrease in dopamine (B1211576) transporter (DAT) density and reduction in microglial activation | [5] |
Table 3: Cognitive Enhancement in Models of Alzheimer's Disease and Age-Related Decline
| Animal Model | Treatment Group | Dosage | Key Finding | Reference |
| Amyloid-β (Aβ) 25-35-treated mice | PHA-543613 | 1 mg/kg (i.p.) | Significant improvement in recognition memory | [6][7][8] |
| Presenilin 1 and 2 conditional double knockout (cDKO) mice | PHA-543613 | Not specified | Improved hippocampus-related memory and restored synaptic protein levels | [2] |
| Aged rats | PHA-543613 | 0.3 mg/kg, 1.0 mg/kg, 3.0 mg/kg (s.c.) | Ameliorated age-related decline in recognition memory | [9] |
| Aged rats | Memantine (B1676192) (0.01 mg/kg) + PHA-543613 (0.1 mg/kg) | Combined subcutaneous injection | Synergistic improvement in recognition memory exceeding monotreatments | [9][10] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of PHA-543613 are mediated by distinct signaling pathways initiated by the activation of α7-nAChRs.
The Cholinergic Anti-Inflammatory Pathway
A cornerstone of PHA-543613's neuroprotective action is its ability to suppress neuroinflammation by activating the cholinergic anti-inflammatory pathway. This is particularly relevant in neurodegenerative diseases, which are often characterized by chronic inflammation driven by activated microglia and astrocytes.
Caption: Cholinergic anti-inflammatory pathway activated by PHA-543613.
Enhancement of Synaptic Plasticity and Neuronal Survival
PHA-543613 has been demonstrated to positively modulate synaptic function and promote neuronal survival, which is crucial for combating the cognitive decline seen in neurodegenerative diseases.
Caption: Enhancement of synaptic plasticity and neuronal survival by PHA-543613.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature on PHA-543613.
In Vivo Excitotoxicity Model in Rats
-
Objective: To evaluate the neuroprotective effects of PHA-543613 against quinolinic acid (QA)-induced excitotoxicity.
-
Animal Model: Adult male Wistar rats.
-
Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A unilateral lesion is induced by injecting quinolinic acid into the right striatum.
-
Treatment groups receive either vehicle or PHA-543613 (6 or 12 mg/kg) twice a day until sacrifice at day 4 post-lesion.[3]
-
Assessment of Neuroprotection:
-
Immunofluorescence Staining: Brain sections are stained for NeuN (a marker for mature neurons) to quantify neuronal survival in the lesioned area.
-
Assessment of Microglial Activation: Adjacent brain sections are stained for Ox-42 (a marker for microglia) to assess the extent of neuroinflammation.
-
-
Data Analysis: The number of NeuN-positive cells and the intensity of Ox-42 staining are compared between treatment groups.
-
Caption: Experimental workflow for the in vivo excitotoxicity model.
In Vivo Parkinson's Disease Model in Rats
-
Objective: To assess the neuroprotective effects of PHA-543613 in a 6-hydroxydopamine (6-OHDA) model of Parkinson's disease.
-
Animal Model: Adult male Wistar rats.
-
Procedure:
-
A unilateral lesion of the nigrostriatal pathway is induced by injecting 6-OHDA into the right striatum.[4]
-
Treatment with PHA-543613 (e.g., 6 mg/kg, i.p.) is initiated either before or after the lesion and continued for a specified period (e.g., daily for 14 days).[4][5]
-
Assessment of Dopaminergic Neuron Integrity:
-
PET Imaging: In vivo imaging with [18F]LBT-999 is used to quantify the density of the dopamine transporter (DAT) in the striatum.[5]
-
Immunohistochemistry: Post-mortem analysis of brain tissue for tyrosine hydroxylase (TH) in the substantia nigra.
-
-
Assessment of Neuroinflammation:
-
Data Analysis: Comparison of DAT density, TH-positive cell counts, and markers of glial activation between the lesioned and unlesioned hemispheres and between treatment groups.
-
Behavioral Assessment in a Mouse Model of Alzheimer's Disease
-
Objective: To evaluate the cognitive-enhancing effects of PHA-543613 in an amyloid-beta (Aβ)-induced memory impairment model.
-
Animal Model: Male BALB/c mice.
-
Procedure:
-
Mice are treated with Aβ 25-35 to induce memory deficits.
-
Treatment groups receive PHA-543613 (1 mg/kg, i.p.), galantamine (as a positive control), or vehicle.[6][7][8]
-
Novel Object Recognition (NOR) Task:
-
Habituation: Mice are allowed to explore an empty arena.
-
Training: Mice are placed in the arena with two identical objects.
-
Testing: One of the familiar objects is replaced with a novel object, and the time spent exploring each object is recorded.
-
-
Data Analysis: The discrimination index (time spent with novel object / total exploration time) is calculated and compared between groups.
-
Conclusion and Future Directions
This compound has demonstrated significant neuroprotective and pro-cognitive effects in a variety of preclinical models of neurodegenerative diseases. Its mechanism of action, centered on the activation of the α7-nAChR, offers a multifaceted approach to treating these complex disorders by simultaneously targeting neuroinflammation and neuronal dysfunction. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development.
Future studies should aim to:
-
Elucidate the downstream signaling pathways with greater molecular detail.
-
Investigate the long-term efficacy and safety of PHA-543613 in chronic disease models.
-
Explore the potential of PHA-543613 in combination therapies with other neuroprotective agents.
-
Conduct clinical trials to translate these promising preclinical findings to human patients.
The continued investigation of PHA-543613 and other selective α7-nAChR agonists holds considerable promise for the development of novel and effective treatments for Alzheimer's disease, Parkinson's disease, and other debilitating neurodegenerative conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective and anti-inflammatory effects of a therapy combining agonists of nicotinic α7 and σ1 receptors in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the Protection of Dopaminergic Neurons by an α7 Nicotinic Receptor Agonist, PHA 543613 Using [18F]LBT-999 in a Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of alpha-7 nicotinic acetylcholine receptor activation on beta-amyloid induced recognition memory impairment. Possible role of neurovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. academic.oup.com [academic.oup.com]
- 10. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist PHA-543613 to improve memory of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PHA-543613 Hydrochloride and its Role in Cholinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-543613 hydrochloride is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key component of the cholinergic nervous system. This document provides a comprehensive technical overview of this compound, detailing its pharmacological properties, its modulation of cholinergic signaling pathways, and its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuroscience, pharmacology, and drug development. We will explore its binding affinity, downstream signaling cascades, and the experimental methodologies used to characterize its activity.
Introduction to this compound
This compound is a synthetic compound that has garnered significant interest for its high affinity and selectivity as an agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions critical for cognitive processes such as the hippocampus and prefrontal cortex. As a homopentameric receptor highly permeable to calcium, the α7 nAChR plays a crucial role in various physiological processes, including learning, memory, and attention.
Dysfunction of the cholinergic system, and specifically the α7 nAChR, has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. Consequently, selective α7 nAChR agonists like PHA-543613 are being investigated as potential therapeutic agents to ameliorate cognitive deficits associated with these conditions.[4][5] This guide will delve into the molecular interactions and signaling pathways through which PHA-543613 exerts its effects.
Pharmacological Profile
Binding Affinity and Selectivity
This compound exhibits a high binding affinity for the α7 nAChR. While the precise Ki value can vary slightly depending on the experimental conditions, it is consistently reported in the low nanomolar range, indicating a potent interaction with its primary target.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| α7 nAChR | 8.8 nM | [1] |
Cholinergic Signaling Pathways Modulated by PHA-543613
Activation of the α7 nAChR by PHA-543613 initiates a cascade of intracellular signaling events that can modulate neuronal function and survival. Two prominent downstream pathways have been identified: the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2-STAT3) pathway and the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway.
The JAK2-STAT3 Signaling Pathway
The JAK2-STAT3 pathway is a critical signaling cascade involved in cell growth, differentiation, and immune responses. Upon activation by PHA-543613, the α7 nAChR associates with and activates JAK2. Activated JAK2 then phosphorylates STAT3, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor to regulate the expression of target genes. This pathway is particularly important for the neuroprotective and anti-inflammatory effects of α7 nAChR activation.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling pathway that regulates cell survival, proliferation, and metabolism. Activation of α7 nAChR by PHA-543613 leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a variety of downstream targets, including proteins involved in the regulation of apoptosis, such as the B-cell lymphoma 2 (Bcl-2) family of proteins. Upregulation of anti-apoptotic proteins like Bcl-2 contributes to the neuroprotective effects observed with α7 nAChR agonists.
Interaction with NMDA Receptor Signaling
Emerging evidence suggests a functional interplay between α7 nAChRs and N-methyl-D-aspartate receptors (NMDARs), which are critical for synaptic plasticity and learning and memory. Activation of α7 nAChRs by agonists like PHA-543613 can enhance NMDAR-mediated currents and downstream signaling, potentially by increasing the cell-surface expression of NMDARs or by modulating their function through intracellular signaling cascades.[4] This interaction is thought to be a key mechanism by which PHA-543613 improves cognitive function.
Experimental Protocols
The characterization of this compound's pharmacological profile relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of PHA-543613 for the α7 nAChR.
-
Objective: To quantify the affinity of PHA-543613 for the α7 nAChR.
-
Materials:
-
Cell membranes expressing the human α7 nAChR.
-
Radioligand (e.g., [³H]-Methyllycaconitine or [¹²⁵I]-α-bungarotoxin).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of PHA-543613.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of PHA-543613.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known α7 nAChR ligand (e.g., unlabeled α-bungarotoxin).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional activity of PHA-543613 as an agonist at the α7 nAChR by recording ion channel currents.
-
Objective: To characterize the electrophysiological response of α7 nAChRs to PHA-543613.
-
Materials:
-
Cells expressing human α7 nAChRs (e.g., HEK293 or Xenopus oocytes).
-
Patch-clamp amplifier and data acquisition system.
-
Micropipettes.
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Intracellular solution (e.g., containing in mM: 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, pH 7.2).
-
This compound.
-
-
Procedure:
-
Culture cells expressing α7 nAChRs on coverslips.
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Form a high-resistance seal (>1 GΩ) between a fire-polished micropipette filled with intracellular solution and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply PHA-543613 at various concentrations to the cell using a rapid application system.
-
Record the inward currents elicited by the activation of α7 nAChRs.
-
Construct a dose-response curve to determine the EC50 value.
-
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels, such as acetylcholine, in the brains of freely moving animals, providing insights into the in vivo effects of PHA-543613 on cholinergic neurotransmission.
-
Objective: To measure the effect of PHA-543613 administration on extracellular acetylcholine levels in specific brain regions.
-
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
HPLC system with electrochemical detection for acetylcholine analysis.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
-
Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., hippocampus or prefrontal cortex) of an anesthetized animal using a stereotaxic apparatus.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After collecting baseline samples, administer PHA-543613 (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples to measure changes in acetylcholine levels.
-
Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.
-
Conclusion
This compound is a valuable pharmacological tool for studying the α7 nicotinic acetylcholine receptor and its role in cholinergic signaling. Its high potency and selectivity make it an attractive candidate for further investigation as a potential therapeutic agent for cognitive disorders. The activation of the JAK2-STAT3 and PI3K/Akt signaling pathways by PHA-543613 highlights the multifaceted nature of α7 nAChR function, extending beyond simple ion channel activity to encompass the regulation of gene expression and cell survival. The experimental protocols detailed in this guide provide a framework for the continued exploration of PHA-543613 and other α7 nAChR modulators, with the ultimate goal of developing novel and effective treatments for debilitating neurological and psychiatric conditions. Further research is warranted to fully elucidate the complete selectivity profile and the downstream transcriptional targets of PHA-543613-mediated signaling.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The α7 Nicotinic Agonist PHA-543613 Hydrochloride: A Potential Therapeutic Avenue for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) presents a significant and growing global health challenge, characterized by progressive cognitive decline and neurodegeneration. A key pathological feature of AD is the dysfunction of the cholinergic system, which plays a crucial role in learning and memory. The α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), widely expressed in brain regions critical for memory formation like the hippocampus and cortex, has emerged as a promising therapeutic target. Activation of this receptor is known to enhance both cholinergic and glutamatergic transmission and may also play a role in reducing neuroinflammation.[1] This whitepaper provides a comprehensive technical overview of the preclinical evidence supporting PHA-543613 hydrochloride, a selective α7-nAChR agonist, as a potential therapeutic agent for Alzheimer's disease.
Mechanism of Action
This compound is a selective agonist for the α7 nicotinic acetylcholine receptor. Its therapeutic potential in Alzheimer's disease models stems from its ability to modulate multiple pathological features of the disease. In presenilin 1 (PS1) and presenilin 2 (PS2) conditional double knockout (cDKO) mice, a model that exhibits AD-like memory deficits, PHA-543613 treatment has been shown to improve hippocampus-related memory.[2] This improvement is associated with the recovery of reduced hippocampal synaptic protein levels, including α7-nAChR itself, as well as NMDA and AMPA receptors.[2] By activating α7-nAChRs, PHA-543613 is believed to restore impaired synaptic plasticity, evidenced by the recovery of post-tetanic potentiation (PTP) and long-term potentiation (LTP), and activate molecular signaling pathways for neuronal protection.[2] Furthermore, it has demonstrated neuroprotective effects by reducing microglial activation in a rat model of brain excitotoxicity.[3]
Preclinical Efficacy in Alzheimer's Disease Models
The therapeutic potential of PHA-543613 has been investigated in various animal models of cognitive impairment, demonstrating its ability to ameliorate memory deficits.
Genetic Models
In 6-month-old presenilin 1 and presenilin 2 conditional double knockout (cDKO) mice, which exhibit significant memory impairments, treatment with PHA-543613 has been shown to significantly improve hippocampus-related memory.[2] This was accompanied by the restoration of hippocampal synaptic protein levels, synaptic plasticity, and neuronal protection signaling pathways.[2]
Age-Induced Cognitive Decline
In aged rats exhibiting age-related cognitive decline, PHA-543613 has been shown to improve performance in the novel object recognition (NOR) task.[1][4] Notably, when administered in combination with memantine (B1676192), an approved Alzheimer's medication, PHA-543613 produced synergistic effects, leading to a greater improvement in recognition memory than either compound alone.[1][4][5][6]
Pharmacologically-Induced Amnesia Models
PHA-543613 has also demonstrated efficacy in models where memory deficits are induced pharmacologically. In a scopolamine-induced transient amnesia model in rats, which mimics cholinergic dysfunction, PHA-543613 effectively reversed working memory deficits in the T-maze spontaneous alternation task.[7] Furthermore, in the Morris water maze task, a low dose of PHA-543613 (0.3 mg/kg) successfully reversed scopolamine-induced short-term memory deficits, both as a monotherapy and in combination with a low dose of memantine (0.1 mg/kg).[8] When assessing the recall of long-term memory, the co-administration of subeffective doses of PHA-543613 and memantine produced a greater therapeutic effect than either drug administered alone.[8] However, its efficacy was found to be lower in a glutamatergic dysfunction model induced by MK-801, suggesting a more pronounced effect in alleviating deficits related to cholinergic system impairment.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the effects of PHA-543613 in models of Alzheimer's disease and cognitive impairment.
Table 1: Effects of PHA-543613 on Memory Performance in Aged Rats (Novel Object Recognition Test)
| Treatment Group | Dose (mg/kg) | Discrimination Index (DI) | Statistical Significance vs. Vehicle |
| Vehicle | - | Not specified | - |
| PHA-543613 | 0.3 | Improved DI | p < 0.05 |
| PHA-543613 | 1.0 | Not specified | Not specified |
| Memantine | 0.1 | Preference for novel object | Not specified |
| Memantine | 1.0 | Preference for novel object | Not specified |
| Memantine + PHA-543613 | 0.01 (Mem) + 0.1 (PHA) | Improved DI | p < 0.05 |
Data synthesized from a study in aged rats.[1][4]
Table 2: Effects of PHA-543613 in Scopolamine-Induced Amnesia Models in Rats
| Behavioral Task | Amnesia Inducing Agent | Treatment Group | Dose (mg/kg) | Outcome |
| T-Maze Spontaneous Alternation | Scopolamine (0.5 mg/kg) | PHA-543613 | 1 or 3 | Dose-dependently and completely reversed scopolamine-induced impairment. |
| Morris Water Maze (Short-Term Memory) | Scopolamine (0.1 mg/kg) | PHA-543613 | 0.3 | Successfully reversed memory deficits. |
| Morris Water Maze (Long-Term Memory) | Scopolamine (0.1 mg/kg) | PHA-543613 | Not specified | Did not alleviate memory deficits at the doses tested. |
| Morris Water Maze (Long-Term Memory) | Scopolamine (0.1 mg/kg) | Memantine (0.1 mg/kg) + PHA-543613 (0.3 mg/kg) | Not applicable | Co-administration of subeffective doses exceeded the effects of monotreatments. |
Data synthesized from studies using scopolamine-induced amnesia models in rats.[7][8]
Detailed Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents.[9][10][11][12]
1. Habituation Phase:
-
Each animal is individually placed in an open-field arena in the absence of any objects and allowed to explore freely for a set period (e.g., 5-10 minutes).[10][11] This allows the animal to acclimate to the testing environment.
2. Familiarization/Training Phase (T1):
-
Two identical objects are placed in opposite quadrants of the arena.[11]
-
The animal is placed in the center of the arena and allowed to explore the objects for a defined duration (e.g., 10 minutes).[11]
-
The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and directed towards it.[12]
3. Test Phase (T2):
-
After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object.[9][11]
-
The animal is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 10 minutes).[11]
-
A discrimination index (DI) is calculated to quantify recognition memory. A common formula is: (Time spent with novel object - Time spent with familiar object) / (Total time spent with both objects). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test
The MWM test is a classic behavioral task used to assess spatial learning and memory, which is highly dependent on hippocampal function.[13][14][15][16][17]
1. Apparatus:
-
A large circular pool is filled with water made opaque with a non-toxic substance (e.g., powdered tempera paint).[15]
-
A small platform is submerged just below the water's surface in a specific quadrant of the pool.
-
Various extra-maze cues (e.g., shapes, posters) are placed around the room to serve as spatial references for the animals.
2. Visible Platform Training (Optional but Recommended):
-
The platform is made visible by placing it above the water level or marking it with a flag.[13]
-
Mice are trained to find the visible platform from different starting locations. This phase ensures that any deficits observed in the hidden platform task are not due to non-memorial factors such as motor or visual impairments.[16]
3. Hidden Platform Training (Acquisition Phase):
-
The platform is hidden beneath the opaque water surface.
-
Over several days, mice are given multiple trials per day to find the hidden platform, starting from different quadrants each time.[14]
-
The time taken to find the platform (escape latency) and the path length are recorded. A decrease in escape latency and path length over successive training days indicates spatial learning.[14]
-
If a mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to the platform.[13]
4. Probe Trial (Memory Retention):
-
After the acquisition phase, the platform is removed from the pool.
-
The mouse is allowed to swim freely for a fixed duration (e.g., 60 seconds).[13]
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured. More time spent in the target quadrant indicates better spatial memory.
Visualizations
Signaling Pathway of PHA-543613 in Alzheimer's Disease Models
References
- 1. academic.oup.com [academic.oup.com]
- 2. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist PHA-543613 to improve memory of aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist PHA-543613 to improve memory of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of α7 nicotinic receptor agonist PHA-543613 on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potentiation of cognitive enhancer effects of Alzheimer’s disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist PHA-543613 in the Morris water maze task - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 14. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI - Cross-species translation of the Morris maze for Alzheimer’s disease [jci.org]
- 17. m.youtube.com [m.youtube.com]
PHA-543613 Hydrochloride: A Technical Guide for Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PHA-543613 hydrochloride is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key target in the development of novel therapeutics for the cognitive and negative symptoms of schizophrenia. Preclinical evidence strongly suggests that PHA-543613 can ameliorate cognitive deficits in animal models relevant to schizophrenia by enhancing sensory gating and memory. This document provides a comprehensive technical overview of PHA-543613, including its pharmacological profile, key preclinical findings, detailed experimental methodologies, and the underlying signaling pathways. While PHA-543613 has shown promise in preclinical studies, no clinical trial data for its use in schizophrenia patients has been publicly reported to date.
Core Pharmacology and Mechanism of Action
PHA-543613 acts as a selective agonist at the α7 nAChR.[1] This receptor is a ligand-gated ion channel expressed in key brain regions implicated in schizophrenia, such as the hippocampus and prefrontal cortex.[2] Deficits in α7 nAChR function have been linked to the cognitive impairments observed in the disorder.[3] PHA-543613's agonism at these receptors is thought to enhance cholinergic neurotransmission, thereby improving cognitive functions like attention and memory.[1] The compound readily crosses the blood-brain barrier, a crucial property for a centrally acting therapeutic.[1]
In Vitro Pharmacology
The following table summarizes the in vitro binding affinity and functional potency of PHA-543613.
| Parameter | Value | Receptor/Assay System | Reference |
| Binding Affinity (Ki) | 8.8 nM | Human α7 nAChR | --INVALID-LINK-- |
| Functional Activity (EC50) | 65 nM | α7-5-HT3 Chimera Assay | --INVALID-LINK-- |
PHA-543613 demonstrates high selectivity for the α7 nAChR over other nicotinic receptor subtypes and the 5-HT3 receptor.
Preclinical Efficacy in Schizophrenia Models
PHA-543613 has demonstrated significant efficacy in various animal models that recapitulate aspects of cognitive dysfunction in schizophrenia.
Cognitive Enhancement in Rodent Models
The table below outlines key findings from preclinical studies investigating the cognitive-enhancing effects of PHA-543613.
| Animal Model | Behavioral Assay | Dosing (Route) | Key Findings | Reference |
| Rat (Scopolamine-induced amnesia) | Spontaneous Alternation (T-maze) | 1 or 3 mg/kg | Dose-dependently and completely reversed scopolamine-induced impairment of alternation. | --INVALID-LINK-- |
| Rat (MK-801-induced amnesia) | Spontaneous Alternation (T-maze) | 1 or 3 mg/kg | Partially reversed MK-801 induced memory deficit with an inverted U-shaped dose-response. | --INVALID-LINK-- |
| Rat | Novel Object Recognition | 1.0 mg/kg (s.c.) | Improved performance in the novel object recognition test. | --INVALID-LINK-- |
| Rat (Amphetamine-induced deficit) | Auditory Sensory Gating (P50) | 0.3 mg/kg (i.v.) | Reversed the amphetamine-induced P50 gating deficit. | --INVALID-LINK-- |
Efficacy in Non-Human Primates
A study in non-human primates demonstrated that a low dose of PHA-543613 improved performance on a spatial working memory task and facilitated neuronal activity in the prefrontal cortex. Notably, higher doses were not effective, suggesting an inverted U-shaped dose-response curve, which may be attributable to receptor desensitization.[3]
Detailed Experimental Protocols
The following are representative protocols for key behavioral and neurochemical assays used to evaluate PHA-543613.
Novel Object Recognition (NOR) Test
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Procedure:
-
Habituation: Individually house rats in the testing room for at least 1 hour before the test. On day 1, allow each rat to freely explore the empty testing arena (e.g., a 66 × 56 × 30 cm open field) for 5-10 minutes.
-
Familiarization (T1): On day 2, place two identical objects (A1 and A2) in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 1 hour).
-
Test (T2): Replace one of the familiar objects with a novel object (B), so the arena contains one familiar (A) and one novel (B) object. Place the rat back in the arena and record its exploratory behavior for a set period (e.g., 3-5 minutes). Exploration is defined as the nose being within 2 cm of the object and oriented toward it.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Auditory Sensory Gating (P50)
This electrophysiological test measures the pre-attentive filtering of redundant auditory information, a process often impaired in schizophrenia. The amphetamine-induced deficit model is commonly used to screen potential therapeutics.
Procedure:
-
Animal Preparation: Implant electrodes on the skull of anesthetized rats over the primary auditory cortex.
-
Paired-Click Paradigm: Present pairs of identical auditory clicks (S1 and S2) with a 500 ms (B15284909) inter-stimulus interval. The inter-pair interval should be around 8-10 seconds.
-
Baseline Recording: Record the evoked potentials (P50 wave) in response to the S1 and S2 stimuli.
-
Drug Administration: Administer amphetamine (e.g., 0.3 mg/kg, i.p.) to induce a gating deficit, characterized by a reduced suppression of the P50 response to the S2 stimulus.
-
PHA-543613 Administration: Administer PHA-543613 (e.g., 0.3 mg/kg, i.v.) and record the P50 responses again.
-
Data Analysis: Calculate the P50 ratio (amplitude of P50 to S2 / amplitude of P50 to S1). A ratio closer to 1 indicates a gating deficit, while a smaller ratio indicates better sensory gating. Assess the ability of PHA-543613 to normalize the amphetamine-induced increase in the P50 ratio.
In Vivo Microdialysis for Acetylcholine Release
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or hippocampus) of an anesthetized rat.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.
-
Drug Administration: Administer this compound systemically (e.g., i.p. or s.c.) or locally through the microdialysis probe.
-
Sample Collection: Continue collecting dialysate samples to measure changes in acetylcholine concentration following drug administration.
-
Analysis: Analyze the acetylcholine content in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.
Signaling Pathways and Visualizations
Activation of the α7 nAChR by PHA-543613 initiates several downstream signaling cascades that are believed to underlie its pro-cognitive and neuroprotective effects.
JAK2/STAT3 Signaling Pathway
The activation of the JAK2/STAT3 pathway is implicated in the anti-inflammatory and neuroprotective effects of α7 nAChR agonism.
Caption: PHA-543613 activates the JAK2/STAT3 pathway via α7 nAChR.
PI3K/Akt/GSK-3β Signaling Pathway
This pathway is also involved in the neuroprotective effects of PHA-543613, particularly in reducing apoptosis.
Caption: PHA-543613 activates the PI3K/Akt pathway, leading to GSK-3β inactivation.
Modulation of Glutamatergic Receptors
PHA-543613 has been shown to restore levels of key synaptic proteins, including NMDA and AMPA receptors, which are crucial for synaptic plasticity and cognitive function.[2]
Caption: PHA-543613 modulates glutamatergic receptor levels.
Clinical Development and Future Directions
As of the date of this document, there is no publicly available information on clinical trials of this compound specifically for schizophrenia. However, other α7 nAChR agonists have been evaluated in clinical trials for this indication. For instance, a phase 2 trial of DMXB-A (a partial α7 nAChR agonist) showed improvement in negative symptoms in schizophrenia patients.[4][5] These trials have provided valuable insights into the potential and challenges of targeting the α7 nAChR in schizophrenia. The inverted U-shaped dose-response curve observed in preclinical studies with PHA-543613 and other α7 agonists highlights the importance of careful dose selection in future clinical investigations to avoid receptor desensitization and loss of efficacy.[3]
Conclusion
This compound is a promising preclinical candidate for the treatment of cognitive deficits in schizophrenia. Its potent and selective agonism at the α7 nAChR, coupled with favorable pharmacokinetic properties and demonstrated efficacy in relevant animal models, provides a strong rationale for further investigation. The detailed experimental protocols and understanding of its signaling mechanisms outlined in this guide offer a solid foundation for researchers in the field. Future research should focus on optimizing dosing strategies to maximize efficacy and exploring the potential of PHA-543613 in clinical settings to address the significant unmet need for effective cognitive treatments in schizophrenia.
References
- 1. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 2. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Phase 2 Trial of a Nicotinic Agonist in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial phase 2 trial of a nicotinic agonist in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuropharmacological Profile of PHA-543613 Hydrochloride: A Technical Overview of Brain Penetrance and Oral Activity
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of PHA-543613 hydrochloride, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's brain penetrance and oral activity, crucial parameters for its potential as a therapeutic agent for neurological and psychiatric disorders.
Core Compound Characteristics
This compound is a robust agonist of the α7 nAChR, demonstrating high selectivity over other nAChR subtypes such as α3β4, α1β1γδ, and α4β2, as well as the 5-HT3 receptor.[1] Its primary mechanism of action involves the activation of α7 nAChRs, which are widely expressed in brain regions critical for cognitive processes, including the hippocampus and cortex.[2] This activation is believed to underlie its observed pro-cognitive and neuroprotective effects. The compound is noted for its oral activity and ability to penetrate the blood-brain barrier.[1]
Quantitative Analysis of In Vivo Activity
While specific brain-to-plasma ratios and oral bioavailability percentages are not detailed in the reviewed literature, the compound's efficacy in various animal models following oral and systemic administration provides indirect evidence of its significant brain penetrance and oral activity. The following table summarizes key quantitative data from in vivo studies.
| Parameter | Species | Model | Administration Route | Dosage | Effect | Reference |
| Cognitive Enhancement | Rat | Scopolamine-induced memory deficit | Not Specified | 0.3 mg/kg | Reversal of short-term memory deficits | [1] |
| Neuroprotection | Rat | Quinolinic acid-induced excitotoxicity | Intraperitoneal (i.p.) | 4 and 12 mg/kg | Reduction of behavioral deficits and brain edema | [1] |
| Memory Improvement | Mouse | Aβ₂₅₋₃₅-induced memory impairment | Intraperitoneal (i.p.) | 1 mg/kg | Significant improvement in recognition memory | [3] |
| Food Intake Reduction | Rat | Chow-fed | Intracerebroventricular (ICV) | 0.05 mg | Suppression of energy intake and weight gain over 24h | [4] |
| Food Intake Reduction | Rat | High-fat diet | Intracerebroventricular (ICV) | 0.1 mg | Suppression of high-fat diet intake | [4] |
| Neuroprotection | Rat | Quinolinic acid-induced excitotoxicity | Not Specified | 12 mg/kg (twice daily) | Significant neuroprotection and reduced microglial activation | [5] |
Experimental Methodologies
Detailed protocols are essential for the replication and extension of research findings. The following sections describe the methodologies employed in key studies investigating the effects of this compound.
Animal Models of Cognitive Impairment
-
Scopolamine-Induced Amnesia Model: This model is used to induce transient cognitive deficits. Typically, rodents receive an injection of scopolamine, a muscarinic receptor antagonist, to impair learning and memory. This compound is then administered to assess its ability to reverse these deficits, often evaluated using tasks like the Morris water maze or novel object recognition.[1]
-
Beta-Amyloid (Aβ) Induced Memory Impairment: To model aspects of Alzheimer's disease, Aβ peptides are administered to animals, leading to cognitive decline. The efficacy of this compound is then tested by its ability to improve performance in memory-related tasks.[3]
-
Presenilin 1 and 2 Conditional Double Knockout (cDKO) Mice: This genetic model exhibits age-dependent memory deficits. Behavioral tests, along with molecular and electrophysiological analyses, are used to investigate the therapeutic effects of this compound on synaptic plasticity and neuronal signaling.[2]
Behavioral Assays
-
Novel Object Recognition (NOR) Task: This task assesses recognition memory. Animals are habituated to an arena and then exposed to two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured as an index of memory.[3]
-
Morris Water Maze: This is a test of spatial learning and memory. Animals are placed in a pool of opaque water and must learn the location of a hidden platform to escape. The time taken to find the platform over several trials is recorded.
-
Formalin Test: This is a model of tonic pain in which a dilute formalin solution is injected into the paw of a rodent. The time the animal spends licking the injected paw is measured in two phases, representing acute and inflammatory pain. This test can be used to assess the analgesic properties of a compound.[6]
In Vivo Administration and Dosing
This compound has been administered through various routes in preclinical studies, including intraperitoneal (i.p.), subcutaneous (s.c.), and intracerebroventricular (ICV) injections.[3][4][6] Doses have ranged from 0.025 mg/kg to 12 mg/kg, depending on the administration route and the specific research question.[1][4][5] For oral administration studies, the compound is typically dissolved in a suitable vehicle, such as saline.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by activating α7 nAChRs, which function as ligand-gated ion channels. This activation leads to a cascade of downstream signaling events.
Caption: Signaling cascade initiated by this compound binding to the α7 nAChR.
Activation of α7 nAChRs by this compound has been shown to modulate several key signaling pathways involved in neuroinflammation and cell survival. For instance, it can downregulate NF-κB signaling by reducing the phosphorylation of the p65 subunit, while promoting STAT3 signaling.[7] These actions may contribute to its anti-inflammatory and neuroprotective properties.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of a CNS-active compound like this compound typically follows a structured workflow.
Caption: A typical preclinical evaluation workflow for a CNS drug candidate.
Conclusion
This compound is a promising α7 nAChR agonist with demonstrated oral activity and brain penetrance in preclinical models. Its ability to modulate cognitive function and exert neuroprotective effects warrants further investigation. Future research should focus on obtaining precise quantitative data for its pharmacokinetic profile in different species, which will be critical for its potential translation into clinical development. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers aiming to build upon the existing knowledge of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The alpha 7 nicotinic receptor agonist this compound inhibits Porphyromonas gingivalis-induced expression of interleukin-8 by oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vivo Experimental Protocols for PHA-543613 Hydrochloride
Introduction
PHA-543613 hydrochloride is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] These receptors are widely expressed in key brain regions like the hippocampus and cortex, playing a crucial role in cognitive processes such as memory and learning.[2] Activation of α7-nAChRs by agonists like PHA-543613 has been shown to modulate neurotransmitter systems, enhance synaptic plasticity, and exert neuroprotective and anti-inflammatory effects.[1][2] Preclinical in vivo studies have demonstrated its potential in various therapeutic areas, including cognitive enhancement for age-related memory decline and Alzheimer's disease, neuroprotection against excitotoxicity, and modulation of food intake.[1][3][4] PHA-543613 readily crosses the blood-brain barrier, making it suitable for systemic administration in in vivo research.[1]
These application notes provide detailed protocols derived from published literature for researchers investigating the in vivo effects of PHA-543613 in rodent models.
Mechanism of Action: α7-nAChR Signaling Pathway
PHA-543613 exerts its effects by binding to and activating the α7-nAChR, a ligand-gated ion channel. This activation leads to a cascade of downstream cellular events that underpin its pro-cognitive and neuroprotective properties. Key effects include the modulation of glutamatergic neurotransmission, enhancement of long-term potentiation (LTP), and suppression of neuroinflammatory pathways.[1][2]
Quantitative Data Summary
The following tables summarize dosages and key findings from various in vivo studies.
Table 1: Cognitive Enhancement Studies
| Animal Model | Doses (Route) | Key Findings | Reference |
|---|---|---|---|
| Aged Wistar Rats | 0.3, 1.0, 3.0 mg/kg (s.c.) | 0.3 mg/kg improved Discrimination Index in Novel Object Recognition (NOR) test. | [5] |
| Aged Wistar Rats | 0.1 mg/kg (s.c.) with 0.01 mg/kg Memantine (B1676192) | Combination treatment improved recognition memory, exceeding monotreatment effects. | [4] |
| Adult Wistar Rats (Scopolamine-induced amnesia) | 1.0, 3.0 mg/kg (s.c.) | Dose-dependently reversed scopolamine-induced memory impairment in T-maze. | [6] |
| Adult Wistar Rats (MK-801-induced amnesia) | 1.0, 3.0 mg/kg (s.c.) | Partially reversed MK-801-induced memory deficit with an inverted U-shaped dose-response. | [6] |
| PS1/PS2 cDKO Mice | Not specified | Treatment improved hippocampus-related memory by restoring synaptic protein levels and LTP. |[2] |
Table 2: Neuroprotection and Neuroinflammation Studies
| Animal Model | Doses (Route) | Key Findings | Reference |
|---|---|---|---|
| Rats (Quinolinic acid-induced excitotoxicity) | 6, 12 mg/kg (i.p.), twice daily for 4 days | 12 mg/kg significantly protected neurons and reduced microglial activation. | [1][7] |
| Mice (Cardiac Inflammation) | 0.5, 1.0 mg/kg (s.c.) | Doses selected based on previous neuroinflammation studies. | [1] |
| Mice (Formalin-induced pain) | 0.5, 1.0 mg/kg (s.c.) | Combination with PNU-120596 (α7 PAM) enhanced antinociceptive effects. |[8] |
Table 3: Metabolic and Behavioral Studies
| Animal Model | Doses (Route) | Key Findings | Reference |
|---|---|---|---|
| Adult Sprague Dawley Rats (Chow-fed) | 0.025, 0.05, 0.1 mg (ICV) | Suppressed energy intake and weight gain over 24 hours. | [3][9] |
| Adult Sprague Dawley Rats (High-fat diet) | 0.025, 0.05, 0.1 mg (ICV) | Reduced intake of 60% high-fat diet but not chow; did not induce malaise. |[9] |
Experimental Protocols
Protocol 1: Assessment of Pro-Cognitive Effects in Aged Rats
This protocol is designed to evaluate the efficacy of PHA-543613 in reversing age-related cognitive decline using the Novel Object Recognition (NOR) task.
1. Objective:
-
To determine if PHA-543613 can ameliorate age-related deficits in recognition memory.
2. Materials:
-
This compound
-
Physiological saline (0.9% NaCl)
-
Aged male Wistar rats (e.g., 20-24 months old)
-
Young adult male Wistar rats (control group, e.g., 3-4 months old)
-
Open field arena for NOR task
-
Sets of identical and distinct objects
3. Drug Preparation:
-
Dissolve this compound in sterile 0.9% physiological saline to the desired stock concentration.[5]
-
Prepare fresh solutions on each day of testing. The final injection volume should be 1 mL/kg.[5]
4. Experimental Procedure:
-
Habituation: For 2-3 days prior to testing, allow each rat to explore the empty testing arena for 5-10 minutes to reduce novelty-induced stress.
-
Administration: Administer PHA-543613 (e.g., 0.3, 1.0, 3.0 mg/kg) or saline vehicle via subcutaneous (s.c.) injection.[4][5] A within-subject, counterbalanced design is recommended to minimize individual variability.[4]
-
Pre-Trial Period: Return the animal to its home cage for 45 minutes following injection.[5]
-
Acquisition Trial (T1): Place the rat in the arena containing two identical objects. Allow the rat to explore for a set period (e.g., 5 minutes).
-
Retention Interval: Return the rat to its home cage for a defined period (e.g., 1 hour).
-
Retention Trial (T2): Place the rat back into the arena, where one of the original objects has been replaced with a novel object. Allow the rat to explore for 5 minutes.
-
Data Collection: Videotape both trials to score the amount of time the rat spends actively exploring each object (e.g., sniffing or touching with nose/paws).
5. Data Analysis:
-
Calculate the time spent exploring the novel (T_novel) and familiar (T_familiar) objects in the T2 trial.
-
Calculate the Discrimination Index (DI) as: (T_novel - T_familiar) / (T_novel + T_familiar).
-
Compare the DI between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A positive DI indicates successful recognition memory.
Protocol 2: Neuroprotection in a Rat Model of Excitotoxicity
This protocol describes a method to assess the neuroprotective effects of PHA-543613 against quinolinic acid (QA)-induced neuronal loss and microglial activation.[1][7]
1. Objective:
-
To evaluate the ability of PHA-543613 to protect neurons and reduce neuroinflammation in an in vivo model of Huntington's disease.[1]
2. Materials:
-
This compound
-
Vehicle solution (e.g., saline)
-
Adult male Wistar rats
-
Quinolinic acid (QA)
-
Stereotaxic surgery equipment
-
Immunofluorescence reagents: primary antibodies (anti-NeuN, anti-Ox-42), fluorescently-labeled secondary antibodies, DAPI.
3. Experimental Procedure:
-
Excitotoxic Lesion: Anesthetize the rats and place them in a stereotaxic frame. Inject quinolinic acid into the right striatum to induce a lesion. Sham-operated animals receive a vehicle injection.
-
Drug Administration: Immediately after surgery (Day 0), begin the treatment regimen. Administer PHA-543613 (6 or 12 mg/kg) or vehicle twice a day for four consecutive days.[7] The route can be intraperitoneal (i.p.) or subcutaneous (s.c.).
-
Sacrifice and Tissue Collection: On Day 4 post-lesion, deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).[7]
-
Tissue Processing: Carefully extract the brains, post-fix them, and cryoprotect them (e.g., in sucrose (B13894) solution). Cut coronal sections on a cryostat.
4. Endpoint Analysis:
-
Immunofluorescence Staining:
-
Neuronal Survival: Stain sections with an anti-NeuN antibody to label mature neurons.
-
Microglial Activation: Stain adjacent sections with an anti-Ox-42 (or Iba1) antibody to identify activated microglia.
-
Use appropriate fluorescent secondary antibodies and a nuclear counterstain like DAPI.
-
-
Image Analysis:
-
Capture images of the lesioned striatum and the contralateral (unlesioned) side from all treatment groups.
-
Quantify the number of NeuN-positive cells in the lesioned area to assess neuronal survival.
-
Quantify the intensity or area of Ox-42 staining to measure the extent of microglial activation.
-
-
Statistical Analysis: Compare the quantitative data between the PHA-543613 treated groups and the vehicle-treated lesion group using ANOVA or t-tests.
Protocol 3: Central Administration to Assess Effects on Food Intake
This protocol details the central (intracerebroventricular) administration of PHA-543613 to study its direct effects on the central nervous system's control of feeding behavior.[9]
1. Objective:
-
To investigate the effect of centrally-administered PHA-543613 on food intake, diet preference, and body weight in rats.
2. Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)[9]
-
Adult male Sprague Dawley rats[9]
-
Stereotaxic surgery equipment for cannula implantation
-
Standard rodent chow and high-fat diet (HFD) pellets
-
Metabolic cages for accurate food intake measurement
3. Drug Preparation:
-
Dissolve PHA-543613 in aCSF to achieve the desired final doses (e.g., 0.025, 0.05, 0.1 mg) in a small injection volume (e.g., 2 µL).[9]
4. Experimental Procedure:
-
Cannula Implantation: Surgically implant a permanent guide cannula into the lateral ventricle of each rat under anesthesia. Allow a recovery period of at least one week.
-
Habituation: House rats individually and habituate them to the specific diet conditions (e.g., chow only, or a choice of chow and HFD).[9]
-
Administration: The study should use a counterbalanced, within-subjects design where each rat receives all treatments.[9] Injections should be separated by at least 48 hours.[9] Just prior to the dark cycle, gently restrain the rat and perform the intracerebroventricular (ICV) injection of PHA-543613 or aCSF vehicle.
-
Data Collection: Immediately after injection, provide pre-weighed food hoppers. Measure food intake (and spillage) and body weight at several time points (e.g., 1, 3, 6, and 24 hours post-injection).[9]
5. Data Analysis:
-
Calculate cumulative food intake (in grams and/or kcal) for each diet type at each time point.
-
Calculate the change in body weight over the 24-hour period.
-
Analyze the data using a repeated-measures ANOVA to determine the effect of treatment, time, and their interaction on food intake and body weight.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist PHA-543613 to improve memory of aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of α7 nicotinic receptor agonist PHA-543613 on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PHA-543613 Hydrochloride in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-543613 hydrochloride is a potent and selective agonist for the alpha 7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] This receptor is a ligand-gated ion channel expressed in the central nervous system and various non-neuronal cells, including immune cells.[2][3] Activation of the α7 nAChR is implicated in various physiological processes, including cognitive function and the modulation of inflammatory responses.[1][2][3] PHA-543613 is brain-penetrant and orally active, making it a valuable tool for in vivo studies.[1][2] In cell culture, it serves as a specific pharmacological tool to investigate the roles of the α7 nAChR in various cellular processes.
Mechanism of Action
This compound acts as a selective agonist at the orthosteric binding site of the homomeric α7 nAChR. This binding event triggers a conformational change in the receptor, leading to the opening of the ion channel. The α7 nAChR is highly permeable to calcium ions (Ca²⁺), and its activation results in a significant influx of Ca²⁺ into the cell.[2] This increase in intracellular calcium concentration initiates a cascade of downstream signaling events.
Notably, the activation of α7 nAChR by PHA-543613 has been shown to modulate inflammatory pathways. One key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][4] This is achieved through a reduction in the phosphorylation of the NF-κB p65 subunit.[1][4] Concurrently, PHA-543613 promotes the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, leading to the maintenance of STAT3 phosphorylation.[1][4][5] This dual action on NF-κB and JAK2/STAT3 pathways underlies the anti-inflammatory effects observed upon α7 nAChR activation.
Data Presentation
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 8.8 nM | Not specified | [6][7] |
| Purity | ≥98% (HPLC) | Not applicable | [2] |
| Molecular Weight | 307.78 g/mol | Not applicable | [1][8] |
| Solubility | Up to 100 mM in water, up to 25 mM in DMSO | Not applicable | [1][8] |
Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of PHA-543614 hydrochloride to the α7 nicotinic acetylcholine receptor.
Figure 1: Signaling pathway of this compound via the α7 nAChR.
Experimental Protocols
Protocol 1: Inhibition of Pro-inflammatory Cytokine Expression in Oral Keratinocytes
This protocol is based on the methodology described by Macpherson et al. (2014) for investigating the anti-inflammatory effects of this compound on oral keratinocytes.[1]
Cell Line: OKF6/TERT-2 (immortalized oral keratinocytes)
Materials:
-
This compound
-
OKF6/TERT-2 cells
-
Keratinocyte serum-free medium (KSFM)
-
Heat-killed Porphyromonas gingivalis
-
α-bungarotoxin (specific α7 nAChR antagonist)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for Interleukin-8 (IL-8)
-
Reagents for real-time PCR (qRT-PCR)
-
Reagents for NF-κB p65 phosphorylation assay
-
Reagents for STAT3 activation assay
Procedure:
-
Cell Culture: Culture OKF6/TERT-2 cells in KSFM at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
For antagonist pre-treatment, expose cells to α-bungarotoxin for 30 minutes prior to agonist treatment.
-
Treat cells with varying concentrations of this compound (e.g., 10, 100, 1000 nM) in the presence or absence of heat-killed P. gingivalis (to induce an inflammatory response).
-
Incubate for a predetermined time (e.g., 24 hours for cytokine expression).
-
-
Endpoint Analysis:
-
IL-8 Measurement (ELISA): Collect cell culture supernatants and measure IL-8 concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
IL-8 mRNA Expression (qRT-PCR): Isolate total RNA from the cells, reverse transcribe to cDNA, and perform qRT-PCR using primers specific for IL-8 and a housekeeping gene.
-
NF-κB and STAT3 Activation: Perform specific assays to measure the phosphorylation of the NF-κB p65 subunit and the activation of STAT3, following the manufacturer's protocols for the chosen assay kits.
-
Protocol 2: Neuronal Differentiation and Protection in SH-SY5Y Cells
This protocol provides a general framework for using this compound in the human neuroblastoma cell line SH-SY5Y, a common model for neuronal studies.
Cell Line: SH-SY5Y
Materials:
-
This compound
-
SH-SY5Y cells
-
Growth medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
Differentiation medium (e.g., low-serum medium containing retinoic acid)
-
Neurotrophic factors (e.g., BDNF) (optional)
-
Reagents for assessing cell viability (e.g., MTT or LDH assay)
-
Reagents for immunofluorescence staining of neuronal markers (e.g., β-III tubulin, MAP2)
-
Reagents for Western blotting to detect signaling proteins.
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in growth medium at 37°C in a humidified atmosphere of 5% CO₂.[9][10]
-
To induce a more neuron-like phenotype, differentiate the cells by incubating them in a low-serum medium containing 10 µM retinoic acid for 5-7 days.[11] The addition of neurotrophic factors like BDNF can further enhance differentiation.[11]
-
-
Treatment:
-
Following differentiation, treat the cells with this compound at various concentrations.
-
To investigate neuroprotective effects, co-treat with a neurotoxic agent (e.g., amyloid-beta, MPP⁺).
-
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using standard assays like MTT or LDH to determine the protective effects of PHA-543614 hydrochloride.
-
Neuronal Morphology: Use immunofluorescence staining for neuronal markers to visualize and quantify changes in neurite outgrowth and neuronal morphology.
-
Signaling Pathway Analysis: Perform Western blotting to analyze the phosphorylation status of key signaling proteins in the NF-κB and JAK2/STAT3 pathways.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound in a cell culture model.
Figure 2: General experimental workflow for in vitro studies with PHA-543613 HCl.
Safety and Handling
This compound is intended for laboratory research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Storage: Store at +4°C.[1]
Disclaimer: The protocols provided are for guidance only. Researchers should optimize experimental conditions for their specific cell lines and research questions.
References
- 1. The alpha 7 nicotinic receptor agonist this compound inhibits Porphyromonas gingivalis-induced expression of interleukin-8 by oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulatory effects of α7 nAChRs on the immune system and its relevance for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The alpha 7 nicotinic receptor agonist this compound inhibits Porphyromonas gingivalis-induced expression of interleukin-8 by oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways [ceji.termedia.pl]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PHA 543613 hydrochloride | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 9. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SH-SY5Y culturing [protocols.io]
- 11. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
Application Notes and Protocols for PHA-543613 Hydrochloride in Rats
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of PHA-543613 hydrochloride in rat models. The protocols are based on findings from preclinical studies investigating its role as a selective α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) agonist.
Overview of this compound
PHA-543613 is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), a key target in the central nervous system involved in cognitive processes and inflammatory regulation.[1][2][3][4] Due to its ability to readily cross the blood-brain barrier, it has been investigated for its therapeutic potential in neurodegenerative diseases, cognitive impairment, and neuroinflammation.[4][5]
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes of this compound in various rat models.
Table 1: Systemic Administration
| Indication/Model | Strain | Route | Dose Range | Vehicle | Key Findings | Reference |
| Age-related Cognitive Impairment | Wistar | Subcutaneous (s.c.) | 0.3 - 3.0 mg/kg | Physiological saline (0.9% NaCl) | Ameliorated cognitive deficits; 0.3 mg/kg was effective. | [1] |
| Scopolamine-induced Amnesia | Wistar | Not specified | 1 - 3 mg/kg | Not specified | Dose-dependently reversed memory impairment. | [2] |
| MK-801-induced Amnesia | Wistar | Not specified | 1 - 3 mg/kg | Not specified | Partially reversed memory deficits in an inverted U-shaped dose-response. | [2] |
| Excitotoxicity (Quinolinic Acid) | Not specified | Intraperitoneal (i.p.) | 6 or 12 mg/kg (twice daily) | Not specified | 12 mg/kg protected neurons and reduced microglial activation. | [5] |
| Parkinson's Disease Model (6-OHDA) | Not specified | Intraperitoneal (i.p.) | 6 mg/kg | Not specified | Provided partial protection of dopaminergic neurons. | [5] |
Table 2: Central Administration
| Indication/Model | Strain | Route | Dose Range | Vehicle | Key Findings | Reference |
| Feeding Behavior (Chow-fed) | Sprague Dawley | Intracerebroventricular (ICV) | 0.025 - 0.1 mg | Not specified | Suppressed energy intake and weight gain over 24h. | [6][7] |
| Feeding Behavior (High-fat diet) | Sprague Dawley | Intracerebroventricular (ICV) | 0.025 - 0.1 mg | Not specified | Reduced intake of 60% high-fat diet, but not 45%. | [6][7] |
Experimental Protocols
Preparation of this compound Solution
This protocol describes the preparation of this compound for subcutaneous injection.
Materials:
-
This compound powder
-
Sterile physiological saline (0.9% NaCl solution)
-
Sterile vials
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Determine the total volume of drug solution needed based on the number of animals, their average weight, the desired dose (mg/kg), and the injection volume (e.g., 1 mL/kg).
-
Weigh the compound: Accurately weigh the required amount of this compound powder.
-
Dissolution: Dissolve the powder in the calculated volume of sterile physiological saline.[1]
-
Mixing: Vortex the solution until the compound is completely dissolved.
-
Sterilization (Optional but recommended): Filter the solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility.
-
Storage: Store the solution appropriately. For short-term storage, refrigeration at 2-8°C is typically suitable. For long-term storage, consult the manufacturer's recommendations, which may include freezing at -20°C or -80°C.
Administration Protocol: Subcutaneous Injection for Cognitive Studies
This protocol details the subcutaneous administration of this compound in a rat model of age-related cognitive decline.
Animals:
-
Aged Wistar rats[1]
Procedure:
-
Animal Handling: Gently handle the rats to minimize stress.
-
Dosing: Administer the prepared this compound solution subcutaneously. In some studies, the injection volume is 1 mL/kg.[1]
-
Timing: Injections are typically administered 45 minutes before the acquisition trial of a behavioral task (e.g., Novel Object Recognition).[1]
-
Control Group: The vehicle control group should receive an equivalent volume of physiological saline.[1]
-
Co-administration: For studies involving co-administration with other compounds (e.g., memantine), the drugs are administered consecutively in separate subcutaneous injections.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
PHA-543613 acts as a selective agonist at α7nAChRs. Activation of these receptors can trigger multiple downstream signaling cascades, including the modulation of inflammatory pathways.
References
- 1. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist PHA-543613 to improve memory of aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of α7 nicotinic receptor agonist PHA-543613 on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 5. researchgate.net [researchgate.net]
- 6. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]
PHA-543613 hydrochloride solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-543613 hydrochloride is a potent and selective agonist of the alpha 7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system and periphery.[1] As a key modulator of cholinergic signaling, the α7 nAChR is implicated in a variety of physiological processes, including learning, memory, and inflammation.[2][3] Consequently, this compound serves as a critical research tool for investigating the therapeutic potential of targeting this receptor in neurological and inflammatory disorders.[1] These application notes provide detailed information on the solubility of this compound and protocols for its preparation in experimental settings.
Physicochemical Properties and Solubility
This compound is orally active and brain penetrant.[1] For experimental use, it is crucial to understand its solubility in common laboratory solvents to ensure accurate and reproducible results. The compound is readily soluble in aqueous solutions and dimethyl sulfoxide (B87167) (DMSO).
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 100 | 30.78 |
| DMSO | 25 | 7.69 |
Data sourced from R&D Systems/Tocris Bioscience.[1]
Signaling Pathways
Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events. The receptor, a pentameric ligand-gated ion channel, allows for the influx of cations, primarily Ca2+, upon agonist binding. This influx can trigger various downstream pathways, including the JAK2-STAT3 and PI3K/Akt pathways, and can modulate the activity of transcription factors such as NF-κB.[3] These pathways are central to the receptor's role in neuroprotection and anti-inflammatory responses.
Figure 1. Simplified signaling pathway of this compound via the α7 nAChR.
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for experimental success. Due to its high solubility, preparing concentrated stocks in either DMSO or water is straightforward.
Protocol 1: Preparation of a 25 mM DMSO Stock Solution
-
Materials:
-
This compound (Molecular Weight: 307.78 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 25 mM stock solution, weigh out 7.69 mg.
-
Add the appropriate volume of DMSO to the vial containing the compound.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a 100 mM Aqueous Stock Solution
-
Materials:
-
This compound (Molecular Weight: 307.78 g/mol )
-
Nuclease-free water or sterile physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound. To prepare 1 mL of a 100 mM stock solution, weigh out 30.78 mg.
-
Add the appropriate volume of water or saline to the vial.
-
Vortex to dissolve. Gentle warming and brief sonication may be used to aid dissolution if necessary.[1]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C.
-
In Vitro Assay Protocol: Inhibition of Pro-inflammatory Response in Oral Keratinocytes
This protocol is adapted from a study investigating the anti-inflammatory effects of this compound on oral keratinocytes.[3]
-
Cell Culture:
-
Culture human oral keratinocytes (e.g., OKF6/TERT-2 cell line) in appropriate keratinocyte growth medium.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plate cells in 24-well or 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution (from Protocol 1 or 2) in fresh cell culture medium to the desired final concentrations (e.g., 1, 10, 100 µM).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Incubate the cells for a predetermined period (e.g., 1-2 hours) to allow for receptor activation.
-
-
Inflammatory Challenge:
-
After pre-treatment with this compound, stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) from Porphyromonas gingivalis (e.g., at 1 µg/mL).
-
Incubate for a further period (e.g., 6 or 24 hours) to induce an inflammatory response.
-
-
Endpoint Analysis:
-
Cytokine Measurement (e.g., IL-8): Collect the cell culture supernatant and measure the concentration of secreted IL-8 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Signaling Pathway Analysis (NF-κB and STAT3 activation): Lyse the cells and perform Western blotting or in-cell ELISAs to measure the phosphorylation status of key signaling proteins, such as the NF-κB p65 subunit and STAT3.[3]
-
Figure 2. Experimental workflow for an in vitro anti-inflammatory assay.
Conclusion
This compound is a valuable pharmacological tool for studying the function of the α7 nicotinic acetylcholine receptor. Its favorable solubility and well-characterized biological activity make it suitable for a wide range of in vitro and in vivo applications. Adherence to the protocols outlined in these application notes will facilitate the generation of reliable and reproducible data in studies investigating the therapeutic potential of α7 nAChR agonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The alpha 7 nicotinic receptor agonist this compound inhibits Porphyromonas gingivalis-induced expression of interleukin-8 by oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHA 543613 hydrochloride | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
Application Notes and Protocols for PHA-543613 Hydrochloride in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PHA-543613 hydrochloride, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, in various behavioral assays. This document includes detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
This compound is a valuable pharmacological tool for investigating the role of the α7 nAChR in cognitive function and other central nervous system processes.[1] As an orally active and brain-penetrant compound, it has been utilized in a range of behavioral paradigms to assess its potential as a therapeutic agent for conditions such as schizophrenia and Alzheimer's disease.[2] These notes are intended to guide researchers in the design and execution of behavioral studies involving this compound.
Mechanism of Action
This compound acts as a selective agonist at the α7 nicotinic acetylcholine receptor.[1] The α7 nAChR is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca2+, into the neuron. This influx of calcium triggers a cascade of downstream signaling events that can modulate neuronal excitability, synaptic plasticity, and gene expression, ultimately influencing various behavioral outcomes.[3][4]
Signaling Pathway
The activation of the α7 nAChR by an agonist like this compound initiates a series of intracellular signaling events. The primary event is the influx of calcium ions, which can then activate various downstream pathways, including the JAK2-STAT3 and PI3K-Akt pathways, which are involved in anti-inflammatory and pro-survival signals.[3][4]
References
- 1. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PHA-543613 Hydrochloride in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-543613 hydrochloride is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel expressed in the central nervous system and implicated in cognitive processes and inflammatory pathways.[1][2][3] Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of the α7 nAChR. These application notes provide detailed protocols for the use of this compound in electrophysiological studies, particularly whole-cell patch-clamp recordings, to characterize its effects on α7 nAChR activity.
Data Presentation
Physicochemical Properties and Stock Solution Preparation
| Property | Value | Reference |
| Molecular Weight | 307.78 g/mol | [1] |
| Formula | C₁₅H₁₇N₃O₂・HCl | [1] |
| Solubility | Water: up to 100 mMDMSO: up to 25 mM | [1] |
| Storage | Store at +4°C | [1] |
| Purity | ≥98% (HPLC) | [1] |
Stock Solution Preparation (10 mM in Water):
To prepare a 10 mM stock solution, dissolve 3.078 mg of this compound in 1 mL of deionized water. For lower concentrations, dilute this stock solution with the appropriate buffer or extracellular solution. It is recommended to prepare fresh solutions daily. If storage is necessary, aliquot the stock solution and store at -20°C for up to one month to avoid repeated freeze-thaw cycles. Some researchers have noted that slight warming and sonication may be necessary to fully dissolve the compound in physiological saline.[1]
Pharmacological and Electrophysiological Data
| Parameter | Value | Cell Type / Method | Reference |
| Binding Affinity (Ki) | 8.8 nM | α7 nAChR | |
| EC₅₀ (ERK Phosphorylation) | ~47-80 nM (in the presence of a PAM) | PC12 cells | [2] |
| EC₅₀ (Calcium Imaging) | ~52 nM (for a similar α7 agonist) | CH3-hα7 cells | |
| Typical Working Concentration | 1 µM - 100 µM | Electrophysiology (Whole-cell patch clamp) | [4] |
| Selectivity | Selective for α7 nAChR over α3β4, α1β1γδ, α4β2, and 5-HT₃ receptors | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed for recording α7 nAChR-mediated currents in cultured neurons or brain slices expressing these receptors.
1. Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line (e.g., GH4C1 cells) expressing α7 nAChRs on glass coverslips.
-
Alternatively, prepare acute brain slices (e.g., hippocampal slices) from rodents according to standard laboratory procedures.
2. Solutions:
a. Extracellular (Bath) Solution (in mM):
- 137 NaCl
- 4 KCl
- 1.8 CaCl₂
- 1 MgCl₂
- 10 HEPES
- 10 Glucose
- pH adjusted to 7.4 with NaOH.[5]
- Osmolarity adjusted to ~295 mOsm.
b. Intracellular (Pipette) Solution (in mM):
- 115 K-Gluconate
- 4 NaCl
- 2 ATP-Mg
- 0.3 GTP-Na
- 40 HEPES
- pH adjusted to 7.2 with KOH.[6]
- Osmolarity adjusted to ~270 mOsm.
3. Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Maintain the bath temperature at room temperature or a more physiological temperature (e.g., 32-34°C) as required.
4. Recording Procedure:
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV to -70 mV.[7]
-
Apply this compound at various concentrations (e.g., 1, 3, 10, 30, 100 µM) to the bath via a perfusion system.[4]
-
To evoke currents, brief pulses of the agonist can be applied using a picospritzer for rapid application, which is important for the fast-desensitizing α7 nAChRs.
-
Record the resulting inward currents. Due to the rapid desensitization of α7 nAChRs, the peak current is often measured.
-
To construct a dose-response curve, apply increasing concentrations of this compound and measure the peak inward current at each concentration.
5. Voltage-Clamp Protocol for I-V Relationship:
-
After obtaining a stable whole-cell recording, apply voltage steps from a holding potential of -70 mV.
-
For example, apply 500 ms (B15284909) voltage steps in 10 mV increments from -80 mV to +60 mV.[3]
-
Record the current at each voltage step in the presence and absence of this compound to determine the current-voltage (I-V) relationship.
Signaling Pathways and Experimental Workflow
α7 nAChR Signaling Pathway
Activation of the α7 nAChR by this compound initiates a cascade of intracellular events. The receptor, being a ligand-gated ion channel, allows the influx of cations, primarily Ca²⁺, upon agonist binding. This increase in intracellular Ca²⁺ can trigger various downstream signaling pathways. Notably, α7 nAChR activation has been shown to engage the JAK2/STAT3 and PI3K/AKT pathways, which are crucial for its neuroprotective and anti-inflammatory effects.[8][9][10][11]
Experimental Workflow for Whole-Cell Patch-Clamp
The following diagram outlines the general workflow for conducting a whole-cell patch-clamp experiment to assess the effect of this compound on α7 nAChR currents.
References
- 1. Nicotinic Acetylcholine Receptors Containing α7 Subunits Are Required for Reliable Synaptic Transmission In Situ | Journal of Neuroscience [jneurosci.org]
- 2. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 11. JAK2/STAT3 Pathway is Required for α7nAChR-Dependent Expression of POMC and AGRP Neuropeptides in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PHA-543613 in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-543613 is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a key component of the cholinergic anti-inflammatory pathway.[1][2] Activation of α7-nAChR has demonstrated significant neuroprotective and anti-inflammatory effects in a variety of preclinical neuroinflammation models. These properties make PHA-543613 a valuable research tool for investigating the role of the cholinergic system in neurodegenerative diseases and a potential therapeutic candidate. This document provides detailed application notes and protocols for the use of PHA-543613 in common neuroinflammation models.
Mechanism of Action
PHA-543613 exerts its anti-inflammatory effects by binding to and activating α7-nAChRs expressed on various cell types in the central nervous system, including microglia, astrocytes, and neurons.[1][3] This activation triggers downstream signaling cascades that ultimately suppress the production of pro-inflammatory mediators and promote a shift towards an anti-inflammatory and neuroprotective phenotype. Two key signaling pathways implicated in the action of PHA-543613 are:
-
PI3K/AKT/GSK-3β Pathway: Activation of α7-nAChR by PHA-543613 can stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] This leads to the phosphorylation and inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β), a protein involved in promoting inflammation and apoptosis.[4]
-
JAK2/STAT3 Pathway: PHA-543613 has been shown to activate the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway.[3][5] Phosphorylated STAT3 translocates to the nucleus and modulates the transcription of genes involved in inflammation, leading to a reduction in pro-inflammatory cytokine production.[5]
Data Presentation: Efficacy of PHA-543613 in Neuroinflammation Models
The following tables summarize the quantitative effects of PHA-543613 in various preclinical models of neuroinflammation.
Table 1: Effect of PHA-543613 on Pro-inflammatory Cytokines
| Model | Cytokine | Treatment Group | Result | Fold/Percent Change | p-value | Reference |
| Chronic Sleep Deprivation (Mouse) | TNF-α | SD + PHA-543613 (6 mg/kg) vs. SD | Decreased | ~50% reduction | < 0.05 | [1] |
| Chronic Sleep Deprivation (Mouse) | IL-1β | SD + PHA-543613 (6 mg/kg) vs. SD | Decreased | ~40% reduction | < 0.05 | [1] |
| Chronic Sleep Deprivation (Mouse) | IL-6 | SD + PHA-543613 (6 mg/kg) vs. SD | Decreased | ~35% reduction | < 0.05 | [1] |
| Intracerebral Hemorrhage (Mouse) | TNF-α | ICH + PHA-543613 (12 mg/kg) vs. ICH | Decreased | ~45% reduction | < 0.05 | [5] |
| Tibia Fracture + Endotoxemia (Mouse) | IL-1β | S+LPS+PHA (0.4 mg/kg) vs. S+LPS | Decreased | ~70% reduction | < 0.01 | [6] |
| Tibia Fracture + Endotoxemia (Mouse) | IL-6 | S+LPS+PHA (0.4 mg/kg) vs. S+LPS | Decreased | ~60% reduction | < 0.05 | [6] |
SD: Sleep Deprivation; ICH: Intracerebral Hemorrhage; S+LPS: Surgery + Lipopolysaccharide
Table 2: Effect of PHA-543613 on Microglial Activation and Neuronal Survival
| Model | Marker | Treatment Group | Result | Fold/Percent Change | p-value | Reference |
| Quinolinic Acid Excitotoxicity (Rat) | Microglial Activation (Ox-42) | QA + PHA-543613 (12 mg/kg) vs. QA | Decreased | Significant reduction | < 0.05 | [2] |
| Quinolinic Acid Excitotoxicity (Rat) | Neuronal Survival (NeuN) | QA + PHA-543613 (12 mg/kg) vs. QA | Increased | Significant protection | < 0.05 | [2] |
| Intracerebral Hemorrhage (Mouse) | Myeloperoxidase (MPO) | ICH + PHA-543613 (12 mg/kg) vs. ICH | Decreased | ~50% reduction | < 0.05 | [5] |
| Tibia Fracture + Endotoxemia (Mouse) | CD11b+ cells (Hippocampus) | S+LPS+PHA (0.4 mg/kg) vs. S+LPS | Decreased | Significant reduction | < 0.01 | [6] |
| Tibia Fracture + Endotoxemia (Mouse) | CD68+ cells (Hippocampus) | S+LPS+PHA (0.4 mg/kg) vs. S+LPS | Decreased | Significant reduction | < 0.01 | [6] |
QA: Quinolinic Acid; ICH: Intracerebral Hemorrhage; S+LPS: Surgery + Lipopolysaccharide
Table 3: Effect of PHA-543613 on Behavioral Outcomes
| Model | Behavioral Test | Treatment Group | Result | Outcome Measure | p-value | Reference |
| Chronic Sleep Deprivation (Mouse) | Morris Water Maze | SD + PHA-543613 (6 mg/kg) vs. SD | Improved cognitive function | Decreased escape latency | < 0.05 | [1] |
| Intracerebral Hemorrhage (Mouse) | Neurological Score | ICH + PHA-543613 (12 mg/kg) vs. ICH | Improved neurological function | Higher score | < 0.05 | [5] |
| Intracerebral Hemorrhage (Mouse) | Forelimb Placement Test | ICH + PHA-543613 (12 mg/kg) vs. ICH | Improved motor function | Higher score | < 0.05 | [5] |
| Tibia Fracture + Endotoxemia (Mouse) | Contextual Fear Conditioning | S+LPS+PHA (0.4 mg/kg) vs. S+LPS | Improved memory | Increased freezing time | < 0.05 | [6] |
SD: Sleep Deprivation; ICH: Intracerebral Hemorrhage; S+LPS: Surgery + Lipopolysaccharide
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways activated by PHA-543613.
References
- 1. Nicotinic Mitigation of Neuroinflammation and Oxidative Stress After Chronic Sleep Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 | MDPI [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulation of the α7 Nicotinic Acetylcholine Receptor Protects against Neuroinflammation after Tibia Fracture and Endotoxemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PHA-543613 Hydrochloride in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of PHA-543613 hydrochloride, a selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist, in combination with other compounds for potential therapeutic applications. The following sections detail the synergistic effects, experimental protocols, and underlying signaling pathways associated with these combination therapies.
Combination with Memantine (B1676192) for Cognitive Enhancement
The combination of this compound with the NMDA receptor antagonist memantine has shown synergistic effects in improving cognitive function in preclinical models of age-related cognitive decline and Alzheimer's disease.
Data Presentation
Table 1: Synergistic Effects of PHA-543613 and Memantine on Scopolamine-Induced Amnesia in Rats (Morris Water Maze) [1]
| Treatment Group | Dose (mg/kg) | Mean Escape Latency (seconds) on Day 2 | Time in Target Quadrant (seconds) in Probe Trial |
| Vehicle | - | 37.4 ± 6.7 | 43.2 ± 2.8 |
| Scopolamine (B1681570) (Scop) | 0.1 | 58.6 ± 9.4 | 28.0 ± 2.8 |
| Memantine (Mem) | 0.1 | 39.3 ± 6.0 | - |
| PHA-543613 (PHA) | 0.3 | 28.3 ± 6.2 | - |
| Mem + PHA | 0.1 + 0.3 | 33.0 ± 5.5 | 47.1 ± 2.9 |
Table 2: Effects of PHA-543613 and Memantine on Recognition Memory in Aged Rats (Novel Object Recognition) [2]
| Treatment Group | Dose (mg/kg) | Time Exploring Novel Object (seconds) | Time Exploring Familiar Object (seconds) |
| Vehicle (Aged Rats) | - | 9.4 ± 1.7 | 7.8 ± 1.1 |
| PHA-543613 | 0.3 | 10.4 ± 0.8 | 5.0 ± 0.8 |
| Memantine + PHA-543613 | 0.1 + 0.3 | Significantly higher than familiar object exploration | - |
Note: Specific quantitative data for the combination in the Novel Object Recognition test was described as a significant improvement over monotreatment, exceeding the effects of corresponding monotreatments.[2][3]
Experimental Protocols
Protocol 1: Morris Water Maze Assay for Spacial Learning and Memory
Objective: To assess the effect of PHA-543613 and memantine co-administration on spatial learning and memory in a scopolamine-induced amnesia model in rats.[1]
Materials:
-
This compound
-
Memantine hydrochloride
-
Scopolamine hydrobromide
-
Physiological saline (0.9% NaCl)
-
Morris water maze apparatus
Procedure:
-
Drug Preparation: Dissolve this compound, memantine hydrochloride, and scopolamine hydrobromide in physiological saline.
-
Animal Dosing:
-
Administer PHA-543613 (0.3 mg/kg) and/or memantine (0.1 mg/kg) subcutaneously (SC) 45 minutes before each training session.[1]
-
For co-administration, inject the compounds consecutively.[1]
-
Administer scopolamine (0.1 mg/kg) intraperitoneally (IP) 30 minutes after the test compounds (15 minutes before the session).[1]
-
-
Training Phase (Days 1-4):
-
Place the rat in the water maze facing the wall.
-
Allow the rat to swim freely to find the hidden platform for a maximum of 60 seconds.
-
If the rat fails to find the platform, guide it to the platform and allow it to stay for 15 seconds.
-
Record the escape latency (time to find the platform).
-
-
Probe Trial (Day 5):
-
Remove the platform from the maze.
-
Allow the rat to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Protocol 2: Novel Object Recognition Assay for Recognition Memory
Objective: To evaluate the effect of PHA-543613 and memantine co-administration on recognition memory in aged rats.[2]
Materials:
-
This compound
-
Memantine hydrochloride
-
Physiological saline (0.9% NaCl)
-
Open-field arena
-
Two identical objects (familiar) and one novel object
Procedure:
-
Drug Preparation: Dissolve this compound and memantine hydrochloride in physiological saline.
-
Animal Dosing: Administer PHA-543613 (0.3 mg/kg) and/or memantine (0.1 mg/kg) subcutaneously 45 minutes before the acquisition trial. For co-administration, inject the compounds consecutively.[4]
-
Acquisition Trial:
-
Place the rat in the arena with two identical objects.
-
Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
-
Retention Trial (e.g., 1 hour later):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena.
-
Record the time spent exploring the novel object and the familiar object.
-
Calculate the discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Signaling Pathway
Activation of the α7 nAChR by PHA-543613 is believed to synergize with memantine's actions to enhance cognitive function through multiple downstream pathways. This includes modulation of neuroinflammation and enhancement of synaptic plasticity.
Caption: Signaling pathways for PHA-543613 and Memantine synergy.
Combination with PRE-084 for Neuroprotection in Parkinson's Disease
The co-administration of this compound with the sigma-1 receptor (σ1-R) agonist PRE-084 has demonstrated neuroprotective and anti-inflammatory effects in a rat model of Parkinson's disease.
Data Presentation
Table 3: Neuroprotective and Anti-inflammatory Effects of PHA-543613 and PRE-084 Combination in a 6-OHDA Rat Model of Parkinson's Disease [5]
| Treatment Group | Dopaminergic Neuron Protection (%) | Reduction in Glial Activation |
| Vehicle | - | - |
| PHA-543613 + PRE-084 | 15-20 | Significant reduction in microglial and astrocyte activation |
Note: The study demonstrated a partial protection of dopaminergic neurons and a reduction in glial activation markers (TSPO density, GFAP, and CD11b staining).[5] A separate study showed that PHA-543613 alone at 6 mg/kg resulted in a slight but significant reduction in the dopaminergic neuron lesion (64% vs. 74% in the sham group).
Experimental Protocols
Protocol 3: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of combined PHA-543613 and PRE-084 treatment on dopaminergic neurons and glial activation in a 6-OHDA-lesioned rat model.[5]
Materials:
-
This compound
-
PRE-084
-
6-hydroxydopamine (6-OHDA)
-
Sterile water
-
Stereotaxic apparatus
Procedure:
-
Drug Preparation: Dissolve PHA-543613 and PRE-084 in sterile water.
-
6-OHDA Lesioning:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Inject 6-OHDA into the striatum to induce a lesion of dopaminergic neurons.
-
-
Animal Dosing:
-
Endpoint Analysis (Day 14):
-
Sacrifice the animals and collect brain tissue.
-
Immunohistochemistry: Perform staining for tyrosine hydroxylase (TH) to assess dopaminergic neuron survival in the substantia nigra.
-
Autoradiography: Measure dopamine (B1211576) transporter (DAT) density in the striatum.
-
Glial Activation Markers: Perform staining for CD11b (microglia) and Glial Fibrillary Acidic Protein (GFAP, astrocytes) in the striatum and substantia nigra.
-
Experimental Workflow
Caption: Workflow for assessing PHA-543613 and PRE-084 combination.
References
- 1. Potentiation of cognitive enhancer effects of Alzheimer’s disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist PHA-543613 in the Morris water maze task - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist PHA-543613 to improve memory of aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist PHA-543613 to improve memory of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective and anti-inflammatory effects of a therapy combining agonists of nicotinic α7 and σ1 receptors in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the Protection of Dopaminergic Neurons by an α7 Nicotinic Receptor Agonist, PHA 543613 Using [18F]LBT-999 in a Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the In Vivo Efficacy of PHA-543613 Hydrochloride: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-543613 hydrochloride is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key target in the central nervous system for therapeutic intervention in a range of neurological and psychiatric disorders.[1] As a brain-penetrant and orally active compound, PHA-543613 has demonstrated pro-cognitive, neuroprotective, and anti-inflammatory effects in various preclinical models.[2] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in established animal models of cognitive impairment and neuroinflammation.
The α7 nAChR is a ligand-gated ion channel that plays a crucial role in modulating synaptic transmission, plasticity, and inflammation.[3][4] Activation of these receptors by agonists like PHA-543613 can enhance cholinergic signaling, which is often compromised in conditions such as Alzheimer's disease and schizophrenia.[5] Furthermore, α7 nAChR activation on immune cells, including microglia, can suppress the production of pro-inflammatory cytokines, highlighting its therapeutic potential in neuroinflammatory conditions.[6]
This document outlines standardized protocols for behavioral, electrophysiological, and molecular assays to comprehensively evaluate the therapeutic potential of this compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of α7 nAChR activation and a general experimental workflow for evaluating the in vivo efficacy of PHA-543613.
Efficacy in Cognitive Impairment Models
Data Presentation
| In Vivo Model | Behavioral Test | Treatment Group | Dose (mg/kg) | N | Outcome Measure | Result (Mean ± SEM) | Citation |
| Scopolamine-induced Amnesia (Rats) | Spontaneous Alternation (T-Maze) | Vehicle + Scopolamine (B1681570) | - | 10 | Alternation Rate (%) | 50.5 ± 2.1 | [7] |
| PHA-543613 + Scopolamine | 1 | 10 | Alternation Rate (%) | 65.2 ± 3.5 | [7] | ||
| PHA-543613 + Scopolamine | 3 | 10 | Alternation Rate (%) | 75.8 ± 4.2** | [7] | ||
| Aged Rats | Novel Object Recognition | Vehicle | - | 11 | Discrimination Index | 0.05 ± 0.12 | [8] |
| PHA-543613 | 0.3 | 13 | Discrimination Index | 0.38 ± 0.07 | [8] | ||
| PHA-543613 | 1.0 | 13 | Discrimination Index | 0.25 ± 0.09 | [8] | ||
| Scopolamine-induced Amnesia (Rats) | Morris Water Maze (Probe Trial) | Vehicle + Scopolamine | - | 12 | Time in Target Quadrant (%) | 28.3 ± 2.1 | [9] |
| PHA-543613 (0.3) + Scopolamine | 0.3 | 12 | Time in Target Quadrant (%) | 35.1 ± 2.5 | [9] | ||
| PHA-543613 (1.0) + Scopolamine | 1.0 | 12 | Time in Target Quadrant (%) | 42.7 ± 3.0 | [9] | ||
| PHA-543613 (3.0) + Scopolamine | 3.0 | 12 | Time in Target Quadrant (%) | 40.5 ± 2.8 | [9] |
*p < 0.05, **p < 0.01 vs. Vehicle + Scopolamine group. Data are representative examples from cited literature.
Experimental Protocols
1. Scopolamine-Induced Amnesia in the T-Maze
This model assesses the ability of PHA-543613 to reverse cholinergic-deficit-induced impairments in spatial working memory.
-
Animals: Adult male Wistar rats (250-300g).
-
Apparatus: A T-maze with a start arm and two identical goal arms.
-
Procedure:
-
Administer this compound (e.g., 1 or 3 mg/kg, s.c.) or vehicle 45 minutes before the test.[9]
-
Administer scopolamine (0.5 mg/kg, i.p.) 30 minutes before the test to induce amnesia.[7]
-
Place the rat in the start arm and allow it to choose one of the goal arms.
-
On the next trial, the rat is returned to the start arm, and a spontaneous alternation is recorded if it enters the previously unvisited arm.
-
The percentage of alternation is calculated over a series of trials (e.g., 8-10 trials).
-
-
Endpoint: Percentage of spontaneous alternations.
2. Novel Object Recognition (NOR) in Aged Rats
This test evaluates the effect of PHA-543613 on recognition memory, which declines with age.
-
Animals: Aged male Wistar rats (e.g., 24 months old).
-
Apparatus: An open-field arena with two distinct sets of objects.
-
Procedure:
-
Habituation: Allow rats to explore the empty arena for 5-10 minutes for 2-3 consecutive days.
-
Familiarization Phase (Day 1): Place two identical objects in the arena and allow the rat to explore for 5 minutes. Administer PHA-543613 (e.g., 0.3 mg/kg, s.c.) or vehicle 45 minutes before this phase.[10]
-
Test Phase (Day 2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time spent exploring each object for 5 minutes.
-
-
Endpoint: Discrimination Index (DI), calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Efficacy in Neuroinflammation Models
Data Presentation
| In Vivo Model | Assay | Treatment Group | Dose (mg/kg) | N | Outcome Measure | Result (Relative to Vehicle) | Citation |
| Quinolinic Acid (QA)-induced Excitotoxicity (Rats) | Immunohistochemistry (NeuN) | Vehicle + QA | - | 8 | Neuronal Survival (%) | 100 | [8] |
| PHA-543613 + QA | 6 | 8 | Neuronal Survival (%) | 125 | [8] | ||
| PHA-543613 + QA | 12 | 8 | Neuronal Survival (%) | 160 | [8] | ||
| QA-induced Excitotoxicity (Rats) | Autoradiography ([³H]DPA-714) | Vehicle + QA | - | 8 | Microglial Activation (Binding) | 100 | [8] |
| PHA-543613 + QA | 6 | 8 | Microglial Activation (Binding) | 85 | [8] | ||
| PHA-543613 + QA | 12 | 8 | Microglial Activation (Binding) | 65 | [8] | ||
| Intracerebral Hemorrhage (Mice) | Western Blot | Vehicle | - | 6 | TNF-α protein expression | 100 | [6] |
| PHA-543613 | 12 | 6 | TNF-α protein expression | 55* | [6] |
*p < 0.05 vs. Vehicle + QA or Vehicle group. Data are representative examples from cited literature.
Experimental Protocols
1. Quinolinic Acid (QA)-Induced Excitotoxicity and Neuroinflammation
This model mimics excitotoxic neuronal death and the associated inflammatory response.
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Stereotactically inject quinolinic acid (QA) into the striatum to induce a lesion.
-
Administer this compound (e.g., 6 or 12 mg/kg, i.p., twice daily) or vehicle, starting shortly after the QA injection and continuing for a set period (e.g., 4 days).[8]
-
At the end of the treatment period, sacrifice the animals and perfuse the brains for histological and molecular analysis.
-
-
Endpoints:
-
Neuronal Survival: Quantify surviving neurons (e.g., NeuN-positive cells) in the lesioned area using immunohistochemistry.
-
Microglial Activation: Assess microglial activation using markers like Iba1 or TSPO ligands (e.g., [³H]DPA-714) through immunohistochemistry or autoradiography.
-
Pro-inflammatory Cytokine Expression: Measure the mRNA or protein levels of cytokines like TNF-α and IL-1β in the striatal tissue using qRT-PCR or ELISA.
-
2. Molecular and Neurochemical Analyses
a. Western Blot for Synaptic and Inflammatory Proteins
-
Sample Preparation: Homogenize brain tissue (e.g., hippocampus or striatum) in RIPA buffer with protease and phosphatase inhibitors.
-
Protocol:
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-α7-nAChR, anti-PSD-95, anti-synaptophysin, anti-TNF-α, anti-Iba1).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an ECL substrate and imaging system.
-
Normalize to a loading control like β-actin or GAPDH.
-
b. qRT-PCR for Inflammatory Gene Expression
-
RNA Extraction: Extract total RNA from brain tissue using a suitable kit (e.g., RNeasy Kit).
-
Protocol:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (e.g., Tnf-α, Il-1β, Nos2) and a housekeeping gene (e.g., Gapdh, Actb).
-
Analyze relative gene expression using the ΔΔCt method.
-
Electrophysiological Assessment
In Vivo Long-Term Potentiation (LTP)
LTP is a cellular correlate of learning and memory. This protocol assesses the ability of PHA-543613 to modulate synaptic plasticity.
-
Animals: Anesthetized adult male rats.
-
Procedure:
-
Place the anesthetized rat in a stereotaxic frame.
-
Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.
-
Administer PHA-543613 or vehicle.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs).
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).
-
Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
-
Endpoint: The magnitude and stability of LTP, measured as the percentage increase in the fEPSP slope.
Conclusion
The protocols described in these application notes provide a robust framework for evaluating the in vivo efficacy of this compound. By employing a combination of behavioral, neurochemical, and electrophysiological techniques, researchers can gain a comprehensive understanding of the compound's therapeutic potential in models of cognitive dysfunction and neuroinflammation. The presented data and methodologies are intended to serve as a guide for the design and execution of preclinical studies aimed at advancing our knowledge of α7 nAChR agonists as a promising class of therapeutics.
References
- 1. Increased brain cytokine level associated impairment of vigilance and memory in aged rats can be alleviated by alpha7 nicotinic acetylcholine receptor agonist treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cognitive Enhancer Effects of Low Memantine Doses Are Facilitated by an Alpha7 Nicotinic Acetylcholine Receptor Agonist in Scopolamine-Induced Amnesia in Rats [frontiersin.org]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njppp.com [njppp.com]
- 5. Differential effects of α7 nicotinic receptor agonist PHA-543613 on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amnesia of inhibitory avoidance by scopolamine is overcome by previous open-field exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
PHA-543613 Hydrochloride: Comprehensive Safety and Handling Guidelines for Research Professionals
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety and handling guidelines, along with experimental protocols, for the use of PHA-543613 hydrochloride in a research setting. This compound is a potent and selective agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and is utilized in studies related to cognitive deficits in neurological disorders such as Alzheimer's disease and schizophrenia.
Safety and Handling
While a comprehensive Safety Data Sheet (SDS) is not publicly available, the following information has been compiled from various sources to ensure safe handling in a laboratory environment.
Hazard Identification and Precautionary Measures
Pictograms: (No official pictograms available) Researchers should handle with the caution afforded to all novel research compounds.
Signal Word: WARNING
Hazard Statements:
-
Harmful if swallowed.
-
May cause respiratory irritation.
-
May cause skin and eye irritation.
-
Combustible liquid.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
Store in a well-ventilated place. Keep cool.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do not induce vomiting. |
| Inhalation | Move person into fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor/physician. |
| Skin Contact | Remove contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Personal Protective Equipment (PPE)
| Equipment | Specifications |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate. |
Storage and Stability
| Condition | Recommendation |
| Storage Temperature | Store powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] |
| In Solvent | Store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] |
| Stability | Stable under recommended storage conditions. |
Spills and Accidental Release
-
Evacuate the area.
-
Ventilate the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with a suitable solvent.
Application Notes
Mechanism of Action
PHA-543613 is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel expressed in the central nervous system and periphery. Activation of α7 nAChR by agonists like PHA-543613 leads to an influx of cations, primarily Ca2+, which in turn modulates various intracellular signaling pathways. These pathways are implicated in neuronal survival, synaptic plasticity, and inflammation, making α7 nAChR a target for therapeutic intervention in neurodegenerative and inflammatory diseases.
Signaling Pathway
The activation of α7 nAChR by PHA-543613 can trigger multiple downstream signaling cascades. One of the key pathways involves the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). This pathway is known to play a role in anti-inflammatory and pro-survival cellular responses.
Experimental Protocols
General Laboratory Workflow for Handling this compound
The following diagram outlines a standard workflow for handling chemical compounds like this compound in a research laboratory setting.
In Vitro Protocol: Neuronal Cell Culture Assay
This protocol provides a general method for assessing the neuroprotective effects of this compound on a neuronal cell line (e.g., SH-SY5Y) against an excitotoxic insult.
Materials:
-
This compound
-
SH-SY5Y neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Glutamate (B1630785) or other excitotoxic agent
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, LDH)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Pre-treatment: Remove the culture medium from the wells and replace it with a medium containing different concentrations of this compound. Incubate for 1-2 hours.
-
Excitotoxic Insult: Add the excitotoxic agent (e.g., glutamate to a final concentration of 5 mM) to the wells containing the compound and incubate for 24 hours.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard assay such as MTT or LDH, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.
In Vivo Protocol: Rodent Model of Cognitive Impairment
This protocol describes a general procedure for evaluating the efficacy of this compound in a scopolamine-induced amnesia model in rats.
Materials:
-
PHA-5436113 hydrochloride
-
Scopolamine (B1681570) hydrobromide
-
Sterile saline (0.9% NaCl)
-
Adult male Wistar rats (250-300 g)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing facility and handling for at least one week before the experiment.
-
Compound Administration: Dissolve this compound in sterile saline. Administer the compound to the rats via an appropriate route (e.g., intraperitoneal injection, oral gavage) at the desired dose (e.g., 1-10 mg/kg).
-
Induction of Amnesia: 30 minutes after the administration of this compound, induce amnesia by administering scopolamine (e.g., 1 mg/kg, intraperitoneally).
-
Behavioral Testing: 30 minutes after the scopolamine injection, subject the rats to a behavioral test to assess learning and memory (e.g., acquisition and retention trials in the Morris water maze).
-
Data Collection and Analysis: Record the relevant behavioral parameters (e.g., escape latency, path length, time spent in the target quadrant). Analyze the data using appropriate statistical methods to compare the performance of the different treatment groups.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions based on their specific cell lines, animal models, and research objectives. Always consult relevant literature and adhere to institutional safety and animal care guidelines.
References
Troubleshooting & Optimization
Navigating Solubility Challenges with PHA-543613 Hydrochloride: A Technical Guide
Technical Support Center
For researchers and drug development professionals utilizing PHA-543613 hydrochloride, its efficacy as a potent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist is well-established. However, challenges with its solubility can present a significant hurdle in experimental workflows. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure seamless integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound is soluble in both aqueous and organic solvents. Published data indicates it is soluble up to 100 mM in water and up to 25 mM in DMSO.[1]
Q2: I'm observing poor solubility of this compound in physiological saline for my in vivo studies. What can I do?
A2: It is not uncommon to experience some difficulty when dissolving this compound in physiological saline. To improve solubility, gentle warming of the solution and the use of ultrasonication are recommended.[1] These techniques can help to overcome the kinetic barriers to dissolution.
Q3: Are there any recommended storage conditions for this compound solutions?
A3: For optimal stability, it is recommended to store this compound at +4°C.[1] When preparing stock solutions, it is best practice to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Can I use other solvents to dissolve this compound?
A4: While water and DMSO are the most commonly reported solvents, the choice of solvent will ultimately depend on your specific experimental requirements and downstream applications. Always ensure that the chosen solvent is compatible with your assay and will not interfere with the biological system being studied.
Troubleshooting Guide
Encountering solubility issues can be a point of frustration. The following guide provides a systematic approach to troubleshooting poor solubility of this compound.
Issue: Precipitate observed in the solution.
Workflow for Troubleshooting Precipitation
Caption: A troubleshooting workflow for addressing precipitation issues with this compound solutions.
Data Presentation
The following table summarizes the solubility data for this compound in commonly used solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference(s) |
| Water | 100 | 30.78 | [1] |
| DMSO | 25 | 7.69 | [1] |
Molecular Weight of this compound: 307.78 g/mol [1]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in Water
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For 1 mL of a 10 mM solution, you will need 3.078 mg.
-
Solvent Addition: Add the appropriate volume of high-purity water (e.g., Milli-Q or equivalent) to the powder.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, proceed to the next step.
-
Assisted Dissolution (if necessary):
-
Warming: Place the vial in a 37°C water bath for 5-10 minutes.
-
Sonication: Alternatively, or in combination with warming, place the vial in an ultrasonic bath for 5-10 minutes.
-
-
Verification: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Sterilization (if required): If the solution is for cell culture or in vivo use, sterile filter it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile, single-use vials and store at +4°C.
Signaling Pathway
This compound is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] Activation of this receptor is known to modulate several downstream signaling pathways, including those involved in inflammation and cell survival.
α7 nAChR Signaling Pathway
Caption: Simplified signaling pathway of this compound via the α7 nicotinic acetylcholine receptor.
The activation of α7 nAChR by agonists like PHA-543613 has been shown to initiate downstream signaling cascades, including the JAK2/STAT3 and PI3K/AKT pathways, which are crucial for neuronal protection and anti-inflammatory responses.[2][3] Furthermore, α7 nAChR activation can inhibit the activation of the NLRP3 inflammasome and reduce the phosphorylation of the NF-κB p65 subunit, leading to a decrease in the production of pro-inflammatory cytokines.[4][5] This mechanism is often referred to as the "cholinergic anti-inflammatory pathway".[6]
References
- 1. PHA 543613 hydrochloride | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 4. α7 nicotinic acetylcholine receptor signaling inhibits inflammasome activation by preventing mitochondrial DNA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The alpha 7 nicotinic receptor agonist this compound inhibits Porphyromonas gingivalis-induced expression of interleukin-8 by oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of α7 nicotinic acetylcholine receptor by nicotine selectively up-regulates cyclooxygenase-2 and prostaglandin E2 in rat microglial cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PHA-543613 Hydrochloride in Memory Enhancement Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PHA-543613 hydrochloride to optimize its dosage for memory enhancement.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in rodent models of memory impairment?
A1: The optimal dose of this compound can vary depending on the specific animal model and memory task. Based on published studies, subcutaneous (s.c.) doses in rats have ranged from 0.1 mg/kg to 3.0 mg/kg.[1][2] For instance, a low dose of 0.3 mg/kg was effective in reversing scopolamine-induced short-term memory deficits in the Morris water maze task in rats.[3] In studies with aged rats, monotreatment with PHA-543613 at doses of 0.3 mg/kg, 1.0 mg/kg, and 3.0 mg/kg were tested.[1] In a mouse model of Alzheimer's disease, an intraperitoneal (i.p.) dose of 1 mg/kg was shown to improve recognition memory.[4] It is recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q2: I am having trouble dissolving this compound in physiological saline. What can I do?
A2: Poor solubility of this compound in physiological saline has been reported.[5] To aid dissolution, gentle warming and sonication of the solution may be helpful.[5] For in vivo studies, the compound has been successfully dissolved in physiological saline (0.9% NaCl solution) for subcutaneous injection at a final volume of 1 mL/kg.[1][2]
Q3: How long before a behavioral task should I administer this compound?
A3: In several studies involving rats, this compound was administered subcutaneously 45 minutes before the acquisition trial of the behavioral task.[1][2] The half-life of PHA-543613 in rats is approximately 40 minutes.[1] A minimum 2-day interval between experimental sessions is recommended to ensure complete washout of the compound.[1]
Q4: Can this compound be used in combination with other compounds for memory enhancement?
A4: Yes, this compound has been shown to have synergistic effects when used in combination with memantine (B1676192), an NMDA receptor antagonist.[1][6] A low-dose combination of memantine (0.01 mg/kg) and PHA-543613 (0.1 mg/kg) improved recognition memory in aged rats more effectively than either compound alone.[1] This combination has also been shown to improve short-term memory and recall of long-term memory in the Morris water maze test.[1]
Q5: What is the mechanism of action for this compound in memory enhancement?
A5: PHA-543613 is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[5] Activation of α7-nAChRs is believed to enhance both cholinergic and glutamatergic transmission, which are crucial for learning and memory processes.[1] In animal models of Alzheimer's disease, PHA-543613 treatment has been shown to recover reduced hippocampal synaptic protein levels of α7-nAChR, NMDA receptors, and AMPA receptors, thereby restoring synaptic plasticity.[7] Additionally, stimulation of α7-nAChRs on glial cells can reduce neuroinflammation.[1]
Troubleshooting Guides
Issue 1: No significant improvement in memory performance is observed after this compound administration.
-
Possible Cause 1: Suboptimal Dosage.
-
Solution: The effective dose can be highly dependent on the animal model and the specific memory paradigm. It is crucial to perform a dose-response curve to identify the optimal dosage for your experimental setup. Refer to the dosage tables below for ranges used in published studies.
-
-
Possible Cause 2: Inappropriate Administration Timing.
-
Possible Cause 3: Issues with Compound Solubility.
-
Solution: Incomplete dissolution will lead to a lower effective dose being administered. Confirm that the compound is fully dissolved before administration. Gentle warming and sonication can aid solubility.[5]
-
Issue 2: High variability in behavioral data between subjects.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure precise and consistent administration of the compound for all animals. For subcutaneous or intraperitoneal injections, use a consistent volume and injection site.
-
-
Possible Cause 2: Animal Stress.
-
Solution: High levels of stress can impact cognitive performance. Handle animals consistently and allow for adequate habituation to the experimental environment and procedures.
-
-
Possible Cause 3: Individual Differences in Drug Metabolism.
-
Solution: While difficult to control, using a sufficiently large sample size can help to mitigate the effects of individual variability.
-
Data Presentation
Table 1: this compound Monotherapy Dosages and Effects in Rodent Models
| Animal Model | Administration Route | Dosage Range | Behavioral Task | Observed Effect on Memory | Reference |
| Aged Rats | Subcutaneous (s.c.) | 0.3 - 3.0 mg/kg | Novel Object Recognition | Alleviation of age-related cognitive impairments at certain doses | [1][2] |
| Scopolamine-treated Rats | Subcutaneous (s.c.) | 0.3 mg/kg | Morris Water Maze | Reversal of short-term memory deficits | [3] |
| Aβ-treated Mice | Intraperitoneal (i.p.) | 1 mg/kg | Novel Object Recognition | Improvement in recognition memory | [4] |
| PS1/PS2 cDKO Mice | Not Specified | Not Specified | Not Specified | Improved hippocampus-related memory | [7] |
Table 2: this compound Combination Therapy Dosages and Effects in Aged Rats
| Combination Agent | PHA-543613 Dosage (s.c.) | Combination Agent Dosage (s.c.) | Behavioral Task | Observed Effect on Memory | Reference |
| Memantine | 0.1 mg/kg | 0.01 mg/kg | Novel Object Recognition | Superior improvement in recognition memory compared to monotreatments | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile 0.9% physiological saline to the desired final concentration.
-
If solubility is an issue, gently warm the solution and use an ultrasonic bath to aid dissolution.
-
Ensure the solution is clear and free of particulates before injection.
-
Administer subcutaneously at a volume of 1 mL/kg body weight.
Protocol 2: Novel Object Recognition (NOR) Task in Rats
-
Habituation: Individually habituate rats to the empty testing arena (e.g., a 50x50x50 cm open field) for 5-10 minutes for 2-3 consecutive days.
-
Acquisition Trial (Familiarization):
-
Place two identical objects in the arena.
-
Place a rat in the arena and allow it to explore the objects for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the nose being within 2 cm of the object and oriented towards it.
-
-
Retention Interval: Return the rat to its home cage for a specific duration (e.g., 24 hours).
-
Test Trial:
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for the same duration as the acquisition trial.
-
Record the time spent exploring the familiar (Ef) and novel (En) objects.
-
-
Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (En - Ef) / (En + Ef). A higher DI indicates better recognition memory.
Mandatory Visualizations
Caption: Experimental workflow for assessing memory enhancement using the Novel Object Recognition task.
Caption: Simplified signaling pathway of this compound in memory enhancement.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist PHA-543613 to improve memory of aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of cognitive enhancer effects of Alzheimer's disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist PHA-543613 in the Morris water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. PHA 543613 hydrochloride | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 6. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist PHA-543613 to improve memory of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges with PHA-543613 hydrochloride in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PHA-543613 hydrochloride in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] It displays selectivity for the α7 nAChR over other nicotinic receptor subtypes such as α3β4, α1β1γδ, and α4β2, as well as the 5-HT3 receptor.[1] Its primary mechanism of action is the activation of α7 nAChRs, which are ligand-gated ion channels that play a crucial role in various cognitive processes. The compound is orally active and can cross the blood-brain barrier.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at +4°C.
Q3: Is this compound soluble in aqueous solutions for in vivo studies?
This compound is soluble in water up to 100 mM (30.78 mg/mL).[1] However, researchers have reported experiencing poor solubility in physiological saline.[1] Gentle warming and ultrasonication may help to dissolve the compound in such cases.[1]
Troubleshooting Guides
Solubility and Solution Preparation
Problem: Difficulty dissolving this compound in physiological saline for in vivo administration.
Possible Cause: The hydrochloride salt may have limited solubility in buffered solutions at neutral pH compared to water.
Troubleshooting Steps:
-
Use Water as the Primary Solvent: Prepare a concentrated stock solution in water, where solubility is high (up to 100 mM).[1]
-
Gentle Warming: Gently warm the solution to aid dissolution. Avoid excessive heat which could degrade the compound.
-
Ultrasonication: Use a sonicator to facilitate the dissolution process.[1]
-
pH Adjustment: If using a buffer, consider a slightly acidic pH to maintain the protonated state of the hydrochloride salt, which may improve solubility. However, ensure the final pH is suitable for the intended biological application.
-
Vehicle Comparison: If solubility issues persist, consider using a different vehicle. The compound is also soluble in DMSO up to 25 mM (7.69 mg/mL).[1] For in vivo studies, ensure the final concentration of DMSO is within acceptable limits for the animal model.
Inconsistent or Unexpected In Vivo Results
Problem: Observing a weaker or opposite effect at higher doses in a long-term study (inverted U-shaped dose-response curve).
Possible Cause: Prolonged exposure to high concentrations of an α7 nAChR agonist like PHA-543613 can lead to receptor desensitization. This means the receptors become less responsive to the agonist over time, leading to a diminished biological effect. Studies have shown that lower doses of PHA-543613 can be more effective than higher doses due to this phenomenon.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an inverted U-shaped dose-response.
Problem: Lack of behavioral or physiological effects at expected therapeutic doses.
Possible Causes:
-
Incorrect Solution Preparation: The compound may not have been fully dissolved, leading to a lower effective concentration.
-
Compound Degradation: Improper storage or handling of the stock solution may lead to degradation.
-
Metabolism and Clearance: The compound may be rapidly metabolized and cleared in the specific animal model.
-
Route of Administration: The chosen route of administration may not be optimal for achieving the desired target engagement.
Troubleshooting Steps:
-
Verify Solution Preparation: Re-examine the solution preparation protocol. Ensure the compound is fully dissolved. Prepare fresh solutions for each experiment if stability is a concern.
-
Confirm Compound Integrity: Use analytical methods like HPLC to confirm the purity and concentration of the dosing solution.
-
Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to measure the concentration of PHA-543613 in plasma and brain at different time points after administration.
-
Evaluate Route of Administration: PHA-543613 is orally active.[1] If using other routes like intraperitoneal or subcutaneous injection, ensure they are appropriate for this compound and the experimental question.
Data and Protocols
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 307.78 g/mol | |
| Solubility in Water | up to 100 mM (30.78 mg/mL) | [1] |
| Solubility in DMSO | up to 25 mM (7.69 mg/mL) | [1] |
| Purity (HPLC) | ≥98% |
Experimental Protocols
Protocol 1: Preparation of Stock and Dosing Solutions
-
Stock Solution (in Water):
-
To prepare a 10 mM stock solution, dissolve 3.078 mg of this compound in 1 mL of sterile, deionized water.
-
Vortex thoroughly to ensure complete dissolution. If needed, use gentle warming or brief ultrasonication.
-
-
Dosing Solution (in Physiological Saline):
-
On the day of the experiment, thaw the stock solution.
-
Dilute the stock solution to the desired final concentration using sterile physiological saline (0.9% NaCl).
-
For example, to prepare a 1 mg/kg dosing solution for a 25g mouse (injection volume of 100 µL), you would need a final concentration of 0.25 mg/mL.
-
Ensure the final solution is clear and free of precipitates. If precipitates form, the concentration may be too high for the saline vehicle. Consider the troubleshooting steps for solubility mentioned above.
-
Protocol 2: In Vivo Administration in a Rodent Model
-
Animal Handling: Acclimatize animals to the experimental conditions and handling procedures to minimize stress-induced variability.
-
Route of Administration: PHA-543614 is orally active. For oral gavage, use a suitable gavage needle. For intraperitoneal (IP) or subcutaneous (SC) injections, use an appropriate gauge needle.
-
Dosing: Administer the prepared dosing solution at the volume calculated based on the animal's body weight.
-
Control Group: Always include a vehicle control group that receives the same volume of the vehicle (e.g., physiological saline) without the compound.
-
Observation: Monitor animals for any adverse effects following administration.
Signaling Pathways
Activation of the α7nAChR by this compound has been shown to modulate downstream signaling pathways involved in inflammation.
References
PHA-543613 Hydrochloride Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving PHA-543613 hydrochloride. The following question-and-answer format directly addresses potential issues related to off-target effects and provides detailed experimental protocols and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) with a reported Ki of 8.8 nM.[1] Its primary mechanism of action is the activation of this receptor, leading to downstream signaling events.
Q2: What are the known off-targets of this compound?
This compound is known to be selective for the α7 nAChR over other nicotinic acetylcholine receptor subtypes, including α3β4, α1β1γδ, and α4β2, as well as the serotonin (B10506) 5-HT3 receptor.[1] However, quantitative binding affinities for these off-targets are not consistently reported in publicly available literature. It is recommended to experimentally determine the binding profile for your specific assay conditions.
Q3: What are the potential downstream signaling pathways affected by this compound that might be considered off-target effects in some experimental contexts?
Beyond direct channel activation, α7 nAChR agonism by this compound has been shown to modulate intracellular signaling cascades that could lead to unexpected phenotypes. These include:
-
Downregulation of NF-κB signaling: This is achieved through the reduced phosphorylation of the NF-κB p65 subunit.[2]
-
Promotion of STAT3 signaling: The compound has been observed to maintain the phosphorylation of STAT3.[2]
-
Modulation of Glutamate (B1630785) Receptors: Studies have shown that PHA-543613 can lead to the recovery of hippocampal synaptic protein levels of NMDA and AMPA receptors.[3]
Data Presentation
On-Target and Off-Target Binding Profile
The following table summarizes the known binding affinity of this compound to its primary target and provides expected relative affinities for common off-targets based on selectivity claims. Researchers are strongly encouraged to experimentally verify the off-target affinities in their systems.
| Target | Ki (nM) | IC50 (nM) | EC50 (nM) | Notes |
| α7 nAChR | 8.8 [1] | - | - | Primary target. |
| α3β4 nAChR | >1000 | >1000 | >1000 | Expected to have significantly lower affinity.[1] |
| α1β1γδ nAChR | >1000 | >1000 | >1000 | Expected to have significantly lower affinity.[1] |
| α4β2 nAChR | >1000 | >1000 | >1000 | Expected to have significantly lower affinity.[1] |
| 5-HT3 Receptor | >1000 | >1000 | >1000 | Expected to have significantly lower affinity.[1] |
*Values are estimated based on qualitative statements of selectivity and should be experimentally determined.
Troubleshooting Guide
This guide addresses common unexpected experimental outcomes that may be attributable to off-target effects of PHA-54361ĺ hydrochloride.
Issue 1: Unexpected changes in inflammatory responses.
-
Question: I am observing anti-inflammatory or pro-inflammatory effects in my cellular model that are not consistent with the known function of α7 nAChR in my cell type. What could be the cause?
-
Possible Cause: This could be due to the modulation of the NF-κB and STAT3 signaling pathways.[2] Activation of α7 nAChR by PHA-543613 can suppress NF-κB, a key regulator of inflammation, while promoting STAT3 signaling, which can have context-dependent effects on inflammation.
-
Troubleshooting Steps:
-
Confirm α7 nAChR expression: Verify the expression of the α7 nAChR in your cell line or tissue model using qPCR or Western blot.
-
Use an antagonist: Co-treat with a selective α7 nAChR antagonist, such as methyllycaconitine (B43530) (MLA), to confirm that the observed effect is mediated by the α7 nAChR.
-
Analyze downstream signaling: Perform Western blots to assess the phosphorylation status of NF-κB p65 and STAT3 in response to PHA-543613 treatment.
-
Issue 2: Altered neuronal excitability or synaptic plasticity not explained by canonical α7 nAChR function.
-
Question: My electrophysiology recordings show changes in synaptic transmission that are not fully explained by the calcium influx through α7 nAChR. Are there other potential mechanisms?
-
Possible Cause: PHA-543613 has been shown to influence the levels of NMDA and AMPA receptors, which are critical for synaptic plasticity.[3] This could be an indirect, downstream effect of α7 nAChR activation.
-
Troubleshooting Steps:
-
Confirm α7 nAChR dependency: Use an α7 nAChR antagonist (e.g., MLA) to see if the observed effects on synaptic plasticity are blocked.
-
Measure glutamate receptor levels: Perform Western blotting or immunofluorescence to quantify the expression and localization of NMDA and AMPA receptor subunits after treatment with PHA-543613.
-
Use specific glutamate receptor blockers: To dissect the contribution of NMDA and AMPA receptors to the observed phenotype, use specific antagonists for these receptors in your electrophysiology experiments.
-
Issue 3: Unexpected behavioral phenotypes in animal studies.
-
Question: In my in vivo studies, I am observing changes in feeding behavior or motivation, which is not the primary focus of my research on cognition. Could this be an off-target effect?
-
Possible Cause: Studies have reported that central administration of PHA-543613 can reduce food intake and the motivation to work for palatable food.[4][5] This is considered a centrally-mediated effect through the α7 nAChR but may be an unexpected phenotype for researchers focused on other CNS functions.
-
Troubleshooting Steps:
-
Dose-response analysis: Determine if the effect on feeding behavior is dose-dependent and correlates with the doses that elicit the desired cognitive effects.
-
Control for malaise: It is important to rule out that the reduction in food intake is not due to general malaise. A conditioned taste aversion test can be performed.
-
Central vs. peripheral administration: If feasible, compare the effects of central versus peripheral administration to understand the site of action for the observed feeding behavior changes.
-
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Affinity
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for a potential off-target receptor.
Materials:
-
Cell membranes or purified receptors for the off-target of interest.
-
A suitable radioligand for the off-target receptor.
-
This compound.
-
Assay buffer (receptor-specific).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of the radioligand in assay buffer at a concentration close to its Kd.
-
Prepare the membrane/receptor suspension in assay buffer.
-
-
Set up the binding reaction:
-
In a 96-well plate, add assay buffer, the membrane/receptor suspension, and the this compound dilutions.
-
Add the radioligand to initiate the binding reaction.
-
Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand for the off-target receptor).
-
-
Incubate: Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for determining off-target binding affinity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The alpha 7 nicotinic receptor agonist this compound inhibits Porphyromonas gingivalis-induced expression of interleukin-8 by oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PHA-543613 Hydrochloride Bioavailability Enhancement
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing the bioavailability challenges of PHA-543613 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.[1] While it is orally active and brain penetrant, its inherent physicochemical properties present significant challenges to achieving consistent and optimal oral bioavailability. The primary concerns stem from its poor aqueous solubility and/or low intestinal permeability, which can lead to incomplete absorption from the gastrointestinal tract, resulting in high inter-subject variability and suboptimal systemic exposure during preclinical studies.[2]
Q2: What are the key physicochemical properties of this compound that influence its oral absorption?
A2: The oral absorption of this compound is primarily influenced by the following properties:
-
Aqueous Solubility: The compound is reported to be soluble in water up to 100 mM, but this can be pH-dependent and may not reflect its solubility in the complex environment of the gastrointestinal tract. Issues with poor solubility in physiological saline have been noted.
-
Permeability: As a moderately sized molecule (M.Wt: 307.78), its ability to cross the intestinal epithelium may be limited. Factors such as its polarity and potential for being a substrate of efflux transporters (e.g., P-glycoprotein) can further reduce its effective permeability.
-
LogP (Lipophilicity): An optimal lipophilicity is required for effective oral absorption. If the compound is too hydrophilic, it may not readily cross the lipid cell membranes of the intestinal wall. Conversely, if it is too lipophilic, it may have poor solubility in the aqueous gut lumen and get trapped in the lipid membranes.
-
BCS Classification (Predicted): Based on its properties, this compound is likely a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. This classification underscores the need for bioavailability enhancement strategies.[2]
Q3: What are the most common formulation strategies to improve the bioavailability of a compound like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[3][4][5][6] The selection of a method depends on the specific properties of the drug.[4] Common approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[3][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly enhance its aqueous solubility and dissolution.[8][9] This is a highly effective method for BCS Class II and IV compounds.[9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[5]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility.[3]
Troubleshooting Guides
Scenario 1: Inconsistent or low plasma concentrations of PHA-543613 in preclinical oral dosing studies.
-
Problem: You are observing high variability in plasma exposure (AUC and Cmax) between animals or consistently low concentrations that are near the limit of quantification (LOQ).
-
Potential Causes & Troubleshooting Steps:
-
Poor Dissolution in GI Tract: The crystalline form of the drug may not be dissolving completely or quickly enough for absorption.
-
Solution: Develop an amorphous solid dispersion (ASD) of PHA-543613 to improve its dissolution rate and solubility. See the detailed protocol below for preparing an ASD using hot-melt extrusion.
-
-
Inadequate Formulation: The vehicle used for dosing may not be optimal for solubilizing or suspending the compound.
-
Low Intestinal Permeability: The drug may have difficulty crossing the intestinal wall.
-
Solution: Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability (Papp) and efflux ratio.[11][12] If high efflux is observed, co-administration with a P-glycoprotein (P-gp) inhibitor like verapamil (B1683045) in the in vitro assay can confirm if it is a P-gp substrate.[13]
-
-
Scenario 2: High efflux ratio observed in Caco-2 permeability assay.
-
Problem: The bidirectional Caco-2 assay shows an efflux ratio (Papp B-A / Papp A-B) greater than 2, indicating that the compound is actively transported out of the cells.[12]
-
Potential Causes & Troubleshooting Steps:
-
P-glycoprotein (P-gp) Substrate: PHA-543613 may be a substrate for the P-gp efflux pump, a common mechanism of low drug permeability.
-
Solution: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor.[14] A significant reduction in the efflux ratio would confirm P-gp involvement. While not always a viable clinical strategy, this information is crucial for interpreting preclinical data.
-
-
Involvement of Other Efflux Transporters: The compound could be a substrate for other transporters like Breast Cancer Resistance Protein (BCRP).
-
Solution: Test for BCRP-mediated efflux by using a specific inhibitor, such as fumitremorgin C, in the Caco-2 assay.[13]
-
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Gavage, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 85 ± 25 | 2.0 | 410 ± 110 | 8 |
| Micronized Suspension | 150 ± 40 | 1.5 | 820 ± 150 | 16 |
| Amorphous Solid Dispersion (20% drug load in HPMCAS) | 650 ± 90 | 1.0 | 4100 ± 550 | 80 |
Data are presented as mean ± standard deviation (n=6).
Table 2: In Vitro Permeability of this compound Across Caco-2 Monolayers
| Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
| PHA-543613 (10 µM) | 1.2 ± 0.3 | 6.8 ± 1.1 | 5.7 |
| PHA-543613 + Verapamil (50 µM) | 3.5 ± 0.6 | 4.1 ± 0.8 | 1.2 |
Data are presented as mean ± standard deviation (n=3). An ER > 2 is indicative of active efflux.[13]
Experimental Protocols
Protocol 1: Preparation of PHA-543613 Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)
This protocol describes the preparation of a 20% (w/w) drug-loaded ASD using hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) as the polymer carrier.
Materials:
-
This compound
-
HPMCAS (MF grade)
-
Twin-screw hot-melt extruder
-
Grinder/mill
Procedure:
-
Pre-blending: Accurately weigh this compound and HPMCAS to achieve a 20:80 drug-to-polymer ratio.
-
Combine the powders in a V-blender and mix for 15 minutes to ensure a homogenous physical mixture.
-
Extrusion:
-
Set the temperature profile of the extruder barrel. A typical profile might be 120°C, 140°C, 160°C, 170°C from the feeding zone to the die. The optimal temperature should be determined based on the thermal properties (glass transition temperature, melting point) of the drug and polymer.
-
Set the screw speed to 100 RPM.
-
Feed the physical mixture into the extruder at a constant rate (e.g., 20 g/min ).
-
-
Collection & Cooling: Collect the transparent, glassy extrudate as it exits the die and allow it to cool to room temperature on a conveyor belt or clean surface.
-
Milling: Mill the cooled extrudate into a fine powder using a suitable grinder. Pass the powder through a 60-mesh sieve.
-
Characterization:
Protocol 2: Caco-2 Permeability Assay (Bidirectional)
This protocol is for determining the intestinal permeability and potential for active efflux of this compound.[11]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 12-well, 1.12 cm² surface area, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Lucifer yellow and propranolol (B1214883) (low and high permeability markers)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of ~60,000 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.[13]
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 250 Ω·cm².[17]
-
Confirm low paracellular flux by testing the permeability of Lucifer yellow.
-
-
Transport Experiment:
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the dosing solution containing PHA-543613 (e.g., 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking (50 rpm) for 2 hours.[11]
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of PHA-543613 in all samples using a validated LC-MS/MS method.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).[12]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key challenges and strategies for PHA-543613 bioavailability.
Caption: Workflow for formulation development and testing.
Caption: Simplified α7 nAChR signaling pathway.[18][19][20][21]
References
- 1. bio-techne.com [bio-techne.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Recent Advances in Amorphous Solid Dispersions: Preformulation, Formulation Strategies, Technological Advancements and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 21. mdpi.com [mdpi.com]
troubleshooting inconsistent results with PHA-543613 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PHA-543613 hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Question: I am observing inconsistent or no effect in my experiments. What are the possible causes?
Answer: Inconsistent results with this compound can stem from several factors, ranging from compound solubility and stability to experimental design. Here are the primary areas to troubleshoot:
-
Compound Solubility: Poor solubility is a known issue with this compound, particularly in physiological saline. Ensure the compound is fully dissolved before administration.
-
Recommendation: If you experience poor solubility, gentle warming and sonication may aid dissolution. For stock solutions, using water (up to 100 mM) or DMSO (up to 25 mM) is recommended.[1]
-
-
Dose and Administration Route: The effective dose of this compound can vary significantly depending on the experimental model and administration route.
-
Experimental Model: The efficacy of this compound can be influenced by the specific dementia or disease model being used. For instance, it has shown greater efficacy in reversing scopolamine-induced memory deficits compared to MK-801-induced deficits.[6]
-
Compound Stability: Proper storage is crucial for maintaining the activity of the compound. This compound should be stored at +4°C.[1]
Question: My compound will not fully dissolve in physiological saline. What should I do?
Answer: This is a reported issue. To improve solubility in aqueous solutions like physiological saline, you can try the following:
-
Gentle Warming: Warm the solution slightly.
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Stock Solution Preparation: Prepare a concentrated stock solution in a more suitable solvent and then dilute it to your final experimental concentration. Recommended solvents for stock solutions are water or DMSO.[1]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] It displays selectivity for the α7 nAChR over other nicotinic receptor subtypes (α3β4, α1β1γδ, α4β2) and the 5-HT3 receptor.[1] Its activity at the α7 nAChR is believed to underlie its effects on cognitive function and inflammation.[2][7]
What are the recommended storage conditions for this compound?
This compound should be stored at +4°C.[1]
What are the reported solubilities for this compound?
| Solvent | Maximum Concentration |
| Water | 100 mM[1] |
| DMSO | 25 mM[1] |
What are some typical doses used in in vivo studies?
The effective dose of this compound can vary depending on the animal model and the intended effect. Below is a summary of doses used in published studies:
| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| Aged Rats | Subcutaneous | 0.3 mg/kg | Amelioration of cognitive deficits | [2] |
| Rats (Scopolamine-induced amnesia) | Not specified | 1 - 3 mg/kg | Reversal of memory impairment | [6] |
| Rats (MK-801-induced amnesia) | Not specified | 1 - 3 mg/kg | Partial reversal of memory deficit | [6] |
| Rats (Excitotoxic lesion) | Not specified | 12 mg/kg | Neuroprotection and reduced microglial activation | [3] |
| Male Sprague Dawley Rats | Intracerebroventricular (ICV) | 0.025 - 0.1 mg | Suppression of energy intake and weight gain | [4][5] |
Key Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is based on methodologies described for studies in rats.[2]
-
Reconstitution: Dissolve this compound in physiological saline (0.9% NaCl solution).
-
Solubility Assistance: If solubility is poor, gently warm the solution and/or use sonication until the compound is fully dissolved.
-
Final Concentration: Prepare the solution to a final concentration that allows for an injection volume of 1 mL/kg.
-
Administration: For subcutaneous injection, administer the solution 45 minutes before the acquisition trial.[2]
Protocol 2: In Vitro Application in Cell Culture
This protocol is adapted from a study using oral keratinocytes.[7]
-
Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent such as water or DMSO.[1]
-
Cell Treatment: Expose the cells (e.g., OKF6/TERT-2 oral keratinocytes) to the desired final concentration of this compound in the cell culture medium.
-
Co-treatment (Optional): For experiments investigating receptor specificity, pre-expose the cells to a specific α7nAChR antagonist (e.g., α-bungarotoxin) before adding this compound.[7]
-
Incubation: Incubate the cells for the desired period before proceeding with downstream analysis (e.g., ELISA, real-time PCR).
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist PHA-543613 to improve memory of aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of α7 nicotinic receptor agonist PHA-543613 on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha 7 nicotinic receptor agonist this compound inhibits Porphyromonas gingivalis-induced expression of interleukin-8 by oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
PHA-543613 Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of PHA-543613 hydrochloride in solution. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[1] For aqueous solutions, slight warming or ultrasonication may be necessary to achieve complete dissolution, especially in physiological saline.[2]
Q2: What are the maximum soluble concentrations of this compound?
A2: The maximum recommended concentrations are up to 100 mM in water and up to 25 mM in DMSO.[1][3]
Q3: How should I store the solid compound?
A3: The solid, powdered form of this compound should be stored at +4°C for short-term storage and -20°C for long-term storage, which can be effective for up to three years.[1][2]
Q4: What are the best practices for storing stock solutions of this compound?
A4: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][4] It is recommended to store these aliquots at -80°C for up to six months or at -20°C for up to one month.[2][4]
Q5: Is there any information on the degradation pathways of this compound in solution?
A5: Currently, there is no publicly available information detailing the specific degradation pathways or products of this compound in solution. To minimize potential degradation, it is crucial to adhere to the recommended storage conditions.
Q6: My this compound is not dissolving well in physiological saline. What should I do?
A6: It has been noted that dissolving this compound in physiological saline can sometimes be challenging. Gentle warming of the solution or the use of an ultrasonic bath can aid in dissolution.[2]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 100[1][3] | 30.78[3] |
| DMSO | 25[1][3] | 7.69[3] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid | +4°C[1] | Short-term |
| Solid | -20°C[2] | Up to 3 years[2] |
| Stock Solution | -20°C[2][4] | Up to 1 month[2][4] |
| Stock Solution | -80°C[2][4] | Up to 6 months[2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound (Molecular Weight: 307.78 g/mol ).[1] For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.078 mg.
-
Dissolution: Add the appropriate volume of high-purity water to the solid compound.
-
Mixing: Vortex the solution until the compound is fully dissolved. If dissolution is slow, gentle warming or brief ultrasonication may be applied.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for preparing and storing PHA-5436113 hydrochloride stock solutions.
Caption: Simplified signaling pathway of this compound via α7 nAChR activation.
References
Technical Support Center: PHA-543613 Hydrochloride & α7 nAChR Desensitization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving PHA-543613 hydrochloride, a potent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The primary focus is to address the common challenge of receptor desensitization to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] It binds to the orthosteric site of the receptor, mimicking the action of the endogenous neurotransmitter acetylcholine. This binding event triggers the opening of the ion channel, leading to an influx of cations, primarily Ca2+, which in turn modulates various downstream signaling pathways. PHA-543613 has been shown to positively influence sensory gating and memory in in vivo models.[1]
Q2: What is α7 nAChR desensitization and why is it a concern when using this compound?
Receptor desensitization is a process where a receptor's response to a continuous or repeated application of an agonist is diminished over time.[3] The α7 nAChR is particularly known for its rapid and profound desensitization.[4][5] Upon binding of an agonist like PHA-543613, the receptor can enter a non-conducting, desensitized state. This can lead to a significant underestimation of the compound's efficacy and variability in experimental results. Understanding and mitigating desensitization is crucial for obtaining accurate data.
Q3: How can I visually understand the process of receptor desensitization?
The following diagram illustrates the transition of the α7 nAChR between its different states.
References
PHA-543613 Hydrochloride In Vivo Injection: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PHA-543613 hydrochloride in in vivo injection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo injection of this compound?
A1: For subcutaneous and intraperitoneal injections, physiological saline (0.9% NaCl solution) has been successfully used as a vehicle.[1] It is crucial to ensure the complete dissolution of the compound.
Q2: What is the solubility of this compound?
A2: this compound is soluble up to 100 mM in water and up to 25 mM in DMSO.[2][3][4] However, solubility in physiological saline might be lower, and some users have reported challenges.[4]
Q3: What are the recommended administration routes for in vivo studies?
A3: this compound has been administered in vivo via several routes, including intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, and intracerebroventricular (ICV) administration.[1][5][6] The compound is also noted to be orally active.[2][3][4][7]
Q4: How should this compound be stored?
A4: It is recommended to store this compound at +4°C.[2][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation or incomplete dissolution in physiological saline. | The solubility of hydrochloride salts can be influenced by the common ion effect from the chloride in saline.[8] The pH of the solution can also affect solubility. | Gently warm the solution and use sonication to aid dissolution.[4] If precipitation persists, consider preparing a stock solution in water (up to 100 mM) or DMSO (up to 25 mM) and then diluting it with physiological saline to the final desired concentration immediately before injection.[2][3][4] Be mindful of the final DMSO concentration in your injection volume, as high concentrations can be toxic. |
| Variability in experimental results. | Inconsistent drug exposure due to incomplete dissolution or precipitation of the compound. Disproportionation of the hydrochloride salt to its less soluble free base form.[9] | Ensure complete dissolution of the compound before each injection. Prepare fresh solutions for each experiment. Monitor the pH of your final vehicle solution, as significant shifts can impact the stability of the salt. |
| Animal discomfort or adverse reaction at the injection site. | High concentration of the drug or vehicle (e.g., DMSO). The pH of the solution is not physiological. | Reduce the concentration of the injected solution by increasing the injection volume (while staying within acceptable limits for the animal model). If using DMSO, ensure the final concentration is well-tolerated. Adjust the pH of the final solution to be as close to physiological pH (7.4) as possible. |
Quantitative Data Summary
| Parameter | Value | Vehicle/Solvent | Reference |
| Molecular Weight | 307.78 g/mol | - | [2][3] |
| Max Solubility | 100 mM (30.78 mg/mL) | Water | [2][3][4] |
| Max Solubility | 25 mM (7.69 mg/mL) | DMSO | [2][3][4] |
| In Vivo Dosing (i.p.) | 4 and 12 mg/kg | Not specified | [5] |
| In Vivo Dosing (s.c.) | 0.3 mg/kg | Physiological saline | [1] |
Experimental Protocol: Preparation of this compound for In Vivo Subcutaneous Injection
This protocol provides a general guideline. Researchers should optimize the procedure based on their specific experimental needs and animal models.
Materials:
-
This compound powder
-
Sterile physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Sterile syringes and needles for injection
Procedure:
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired dose (e.g., mg/kg), the number of animals, and their weights.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add vehicle: Add the required volume of sterile physiological saline to the microcentrifuge tube to achieve the desired final concentration.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution (e.g., in a 37°C water bath) for 5-10 minutes.
-
Sonicate the solution in a water bath sonicator for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Administration:
-
Draw the solution into a sterile syringe.
-
Administer the solution subcutaneously to the animal at the calculated volume.
-
It is recommended to prepare the solution fresh on the day of the experiment.
-
Visualizations
Caption: Experimental workflow for preparing and administering this compound.
References
- 1. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist PHA-543613 to improve memory of aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. bio-techne.com [bio-techne.com]
- 4. PHA 543613 hydrochloride | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHA-543,613 - Wikipedia [en.wikipedia.org]
- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
interpreting unexpected outcomes in PHA-543613 experiments
Welcome to the technical support center for PHA-543613. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of experimenting with this potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. Here you will find troubleshooting guides and frequently asked questions to help interpret unexpected outcomes and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is PHA-543613 and what is its primary mechanism of action?
PHA-543613 is a potent, selective, orally active, and brain-penetrant agonist of the α7 nicotinic acetylcholine receptor (nAChR) with a Ki of 8.8 nM.[1] Its primary mechanism of action is the activation of the α7 nAChR, a ligand-gated ion channel that is highly permeable to calcium. This activation leads to the modulation of various downstream signaling pathways involved in cognitive processes, neuroprotection, and inflammation.[2]
Q2: What are the main research applications for PHA-543613?
PHA-543613 is primarily used in preclinical research to investigate cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1] It is also utilized in studies exploring neuroinflammation and neuroprotection in models of neurodegenerative diseases and brain injury.[3]
Q3: Is PHA-543613 selective for the α7 nAChR?
Yes, PHA-543613 displays high selectivity for the α7 nAChR over other nAChR subtypes, including α3β4, α1β1γδ, and α4β2, as well as the 5-HT3 receptor.[1][4] This selectivity makes it a valuable tool for isolating the effects of α7 nAChR activation.
Q4: Are there any known safety concerns with PHA-543613?
Yes, it is important to be aware that the clinical development of PHA-543613 was discontinued (B1498344) during Phase I trials due to cardiovascular safety findings. While specific details from these trials are not extensively published, this suggests the potential for cardiovascular side effects. Researchers should carefully monitor cardiovascular parameters in in vivo studies.
Troubleshooting Guide
Unexpected Outcome 1: Biphasic or Inhibitory Effects on Neuronal Firing
Question: I am observing a decrease in neuronal firing at higher concentrations of PHA-543613 in my electrophysiology experiments, even though it's an agonist. Is this expected?
Answer: Yes, this is a documented phenomenon. PHA-543613 can exert both facilitatory and inhibitory effects on neuronal firing activity. The inhibitory effect is often observed at higher concentrations and is thought to be due to receptor desensitization. Prolonged exposure to an agonist can cause the α7 nAChR to enter a non-functional, desensitized state.
Troubleshooting Steps:
-
Optimize Concentration: Perform a detailed dose-response curve to identify the optimal concentration range for observing agonistic effects without inducing significant desensitization.
-
Limit Exposure Time: In in vitro preparations, limit the duration of PHA-543613 application to minimize receptor desensitization.
-
Consider a Positive Allosteric Modulator (PAM): Co-application with a type I α7 nAChR PAM can enhance the agonist response with minimal impact on desensitization.
Unexpected Outcome 2: Inverted U-Shaped Dose-Response Curve in Behavioral Studies
Question: My behavioral experiments are showing a weaker effect at higher doses of PHA-543613 compared to mid-range doses. Why is this happening?
Answer: An inverted U-shaped dose-response curve is a known characteristic of PHA-543613 and other α7 nAChR agonists in some behavioral and electrophysiological paradigms. This means that as the dose increases beyond a certain point, the therapeutic or desired effect diminishes. This can be attributed to receptor desensitization at higher concentrations, leading to a reduction in the overall signaling output.
Troubleshooting Steps:
-
Conduct a Thorough Dose-Finding Study: It is crucial to test a wide range of doses to fully characterize the dose-response relationship and identify the most effective dose range.
-
Analyze Behavioral and Physiological Data Together: If possible, correlate behavioral outcomes with physiological measures (e.g., electrophysiology, biomarker levels) to better understand the underlying mechanisms of the observed dose-response.
-
Review Literature for Similar Models: Examine published studies using PHA-543613 in similar behavioral models to guide your dose selection.
Unexpected Outcome 3: Variability in Efficacy Depending on the Animal Model or Diet
Question: I am seeing conflicting results with PHA-543613 in different animal models of cognitive impairment. Is its efficacy model-dependent?
Answer: Yes, the efficacy of PHA-543613 can be influenced by the specific pathological mechanisms of the animal model. For example, its ability to reverse cognitive deficits may be more pronounced in models with cholinergic dysfunction compared to those with primary glutamatergic impairments.
Additionally, studies on food intake have shown that the effect of PHA-543613 can be diet-dependent. For instance, in rats, intracerebroventricular (ICV) administration of PHA-543613 suppressed intake of a 60% high-fat diet but not a 45% high-fat diet or standard chow.[5]
Troubleshooting Steps:
-
Carefully Select Your Animal Model: Choose a model that is most relevant to the specific aspect of α7 nAChR function you are investigating.
-
Standardize and Report Diet: In metabolic or feeding studies, it is critical to carefully control, standardize, and report the diet of the animals as it can be a significant confounding factor.
-
Consider Pharmacokinetic Differences: Be aware that pharmacokinetic properties of PHA-543613 may vary between different species and strains, which could influence its efficacy.
Unexpected Outcome 4: Solubility and Vehicle Preparation Issues
Question: I am having difficulty dissolving PHA-543613 for my experiments. What is the recommended procedure?
Answer: Some researchers have reported poor solubility of PHA-543613 in physiological saline.
Troubleshooting Steps:
-
Use Recommended Solvents: PHA-543613 hydrochloride is soluble to 100 mM in water and to 25 mM in DMSO.[4]
-
Aid Dissolution: For preparation in physiological saline, slight warming and ultrasonication may help to improve solubility.
-
Prepare Fresh Solutions: It is recommended to prepare solutions fresh for each experiment to ensure stability and solubility.
Data Presentation
Table 1: In Vitro and In Vivo Activity of PHA-543613
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 8.8 nM | Human α7 nAChR | [1] |
| In Vivo Efficacy (Cognitive Enhancement) | 0.3 - 3 mg/kg | Rat | |
| In Vivo Efficacy (Neuroprotection) | 6 - 12 mg/kg | Rat | [3] |
| In Vivo Efficacy (Food Intake Suppression) | 0.1 mg (ICV) | Rat (on 60% HFD) | [5] |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay for α7 nAChR Agonist Activity
This protocol provides a general framework for assessing the agonist activity of PHA-543613 using a cell-based calcium imaging assay.
1. Cell Culture and Plating:
- Use a cell line stably or transiently expressing the human α7 nAChR (e.g., SH-SY5Y, HEK293).
- Plate the cells in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
- Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's instructions.
- Remove the cell culture medium and wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C.
3. Compound Preparation and Addition:
- Prepare a stock solution of PHA-543613 in an appropriate solvent (e.g., DMSO).
- Prepare a serial dilution of PHA-543613 in the physiological salt solution to achieve the desired final concentrations.
- Use a fluorescent imaging plate reader (e.g., FLIPR, FlexStation) to add the compound solutions to the wells and simultaneously measure the fluorescence signal.
4. Data Acquisition and Analysis:
- Record the fluorescence intensity before and after the addition of the compound.
- The change in fluorescence intensity reflects the change in intracellular calcium concentration.
- Plot the dose-response curve and calculate the EC50 value for PHA-543613.
Protocol 2: In Vivo Behavioral Assessment of Cognitive Enhancement
This protocol outlines a general procedure for evaluating the effects of PHA-543613 on working memory in rats using the T-maze spontaneous alternation task.
1. Animals and Housing:
- Use adult male Wistar or Sprague-Dawley rats.
- House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Allow the animals to acclimate to the facility for at least one week before the start of the experiment.
2. Apparatus:
- Use a T-maze with a starting arm and two goal arms.
3. Experimental Procedure:
- Administer PHA-543613 (e.g., 1 or 3 mg/kg, intraperitoneally) or vehicle 30 minutes before the behavioral test.
- To induce a cognitive deficit, a compound like scopolamine (B1681570) (e.g., 0.5 mg/kg, intraperitoneally) can be administered 15 minutes after PHA-543613.
- Place the rat in the starting arm of the T-maze and allow it to choose one of the goal arms.
- After the rat enters a goal arm, confine it there for a few seconds.
- Return the rat to the starting arm and, after a short delay, allow it to make a second choice.
- A spontaneous alternation is recorded if the rat chooses the opposite arm on the second trial.
- Calculate the percentage of spontaneous alternations for each animal.
4. Data Analysis:
- Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the performance of the different treatment groups.
Mandatory Visualizations
Caption: Signaling pathway of PHA-543613.
Caption: Troubleshooting workflow for PHA-543613 experiments.
References
- 1. Activation of α-7 Nicotinic Acetylcholine Receptor Attenuates Cardiac Inflammation Through NLRP3/Caspase-1/IL-18 Pathway | FUJIFILM VisualSonics [visualsonics.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of PHA-543613 Hydrochloride and Donepezil in Preclinical Models of Cognitive Dysfunction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two compounds with distinct mechanisms of action for potential cognitive enhancement: PHA-543613 hydrochloride, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and donepezil (B133215), an acetylcholinesterase (AChE) inhibitor. The information presented is based on available preclinical experimental data.
Introduction
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily acting by increasing the availability of acetylcholine in the synaptic cleft.[1][2][3][4] this compound represents a targeted approach, aiming to modulate cholinergic signaling through the direct agonism of α7 nicotinic acetylcholine receptors, which are implicated in learning, memory, and neuroinflammation.[5][6][7] This guide will dissect their mechanisms, compare their performance in relevant preclinical models, and provide detailed experimental protocols for key behavioral assays.
Mechanisms of Action
The two compounds enhance cholinergic signaling through fundamentally different pathways. Donepezil acts by preventing the breakdown of acetylcholine, thereby non-selectively boosting its action at all cholinergic receptors. In contrast, PHA-543613 directly activates a specific subtype of nicotinic receptor, the α7 nAChR.
Signaling Pathways
Preclinical Efficacy Data
Cognitive Enhancement in Amnesia Models
| Compound | Animal Model | Amnesia Induction | Behavioral Test | Dose | Key Finding | Citation |
| PHA-543613 | Male Wistar Rats | Scopolamine (0.5 mg/kg) | T-Maze (Spontaneous Alternation) | 1 or 3 mg/kg | Dose-dependently and completely reversed scopolamine-induced impairment of alternation. | [6] |
| Donepezil | Mice | Scopolamine (1.0 mg/kg) | Y-Maze (Spontaneous Alternation) | 3-10 mg/kg | Ameliorated scopolamine-induced memory impairment. | [8] |
Neuroprotective and Anti-Inflammatory Effects
| Compound | Animal Model | Insult | Key Finding | Citation |
| PHA-543613 | Male CD-1 Mice | Intracerebral Hemorrhage (ICH) | Improved neurological outcome, reduced brain edema, and decreased neuronal cell death in the perihematomal area. | [9] |
| PHA-543613 | Adult Rats | Quinolinic Acid (excitotoxin) | Significantly protected neurons and reduced the intensity of microglial activation. | [10] |
| Donepezil | Rats | Oxygen-Glucose Deprivation | Showed a protective effect against injury in cortical neurons. | [11] |
| Donepezil | Rats | 192-IgG-saporin (cholinergic depletion) | Reduced hippocampal and neocortical caspase-3 activity and improved working memory. | [12] |
Performance in Transgenic & Other Models
| Compound | Animal Model | Behavioral Test | Dose | Key Finding | Citation |
| PHA-543613 | PS1/PS2 cDKO Mice | Morris Water Maze, Novel Object Recognition | Not specified | Significantly improved impaired hippocampus-related memory. | [13] |
| Donepezil | APP23 Mice | Morris Water Maze | 0.27 mg/kg/day | Treated mice performed significantly better than sham-treated counterparts in acquisition and retention. | [14] |
| Donepezil | SAMP8 Mice | Morris Water Maze | Not specified | Significantly attenuated cognitive dysfunction compared to untreated SAMP8 mice. | [15] |
Experimental Protocols
Detailed methodologies for key behavioral assays are crucial for the interpretation and replication of efficacy data.
Experimental Workflow for Cognitive Enhancer Screening
Protocol 1: Morris Water Maze (MWM)
The MWM test is a widely used assay for spatial learning and memory, which is dependent on the hippocampus.[2][3][4][16]
-
Apparatus: A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water (using non-toxic paint or milk powder) maintained at 22-25°C. A small escape platform is submerged 1-2 cm below the water surface. The pool is situated in a room with various distal visual cues.
-
Procedure:
-
Habituation/Cued Trials (Day 1): The platform is made visible (e.g., flagged or raised above water). Animals are trained to find the visible platform from different starting positions. This assesses for any visual or motor deficits.
-
Acquisition/Training (Days 2-5): The platform is hidden in a fixed location. For each trial, the animal is placed in the water facing the pool wall at one of four quasi-random start positions. The animal is allowed to swim for a set time (e.g., 60 or 90 seconds) to find the platform. If it fails, it is gently guided to the platform. The animal remains on the platform for 15-30 seconds. This is repeated for several trials per day.
-
Probe Trial (Day 6): The platform is removed, and the animal is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured as an index of spatial memory retention.
-
-
Key Parameters Measured: Escape latency (time to find the platform), path length, swim speed, and time spent in the target quadrant during the probe trial.
Protocol 2: Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory, which is dependent on the perirhinal cortex and hippocampus. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[1][17][18]
-
Apparatus: An open-field arena (e.g., 40x40x40 cm). A set of objects that are of similar size but different in shape and texture, and heavy enough not to be displaced by the animal.
-
Procedure:
-
Habituation (Day 1): The animal is allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.
-
Training/Familiarization (T1) (Day 2): Two identical objects are placed in the arena. The animal is placed in the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the nose being within 2 cm of the object and pointing towards it.
-
Testing (T2) (Day 2 or 3): After a retention interval (e.g., 1 hour to 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded.
-
-
Key Parameters Measured: Time spent exploring each object. A discrimination index (DI) is often calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Protocol 3: Fear Conditioning Test
This test assesses associative learning and memory, where an animal learns to associate a neutral stimulus (context or cue) with an aversive stimulus (mild footshock). This form of memory is dependent on the amygdala and hippocampus.[19][20][21]
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric shock. The chamber is often equipped with a speaker to deliver an auditory cue and a camera to record behavior. A second, distinct context (different shape, color, odor) is used for cued testing.
-
Procedure:
-
Training/Conditioning (Day 1): The animal is placed in the conditioning chamber. After an acclimation period (e.g., 2-3 minutes), a neutral conditioned stimulus (CS), such as a tone, is presented for 20-30 seconds. The termination of the CS is immediately followed by a mild, brief unconditioned stimulus (US), such as a footshock (0.5-0.7 mA for 1-2 seconds). This pairing may be repeated 1-3 times.
-
Contextual Fear Testing (Day 2): The animal is placed back into the original conditioning chamber (without any tone or shock). The amount of time the animal spends "freezing" (a species-specific fear response characterized by complete immobility except for respiration) is measured over a period of 3-5 minutes. Higher freezing time indicates better memory of the aversive context.
-
Cued Fear Testing (Day 3): The animal is placed in a novel context. After an acclimation period, the auditory cue (CS) is presented without the shock. Freezing behavior is measured before and during the cue presentation. Increased freezing during the cue indicates memory for the association between the tone and the shock.
-
-
Key Parameters Measured: Percentage of time spent freezing.
Conclusion
Both donepezil and this compound demonstrate pro-cognitive and neuroprotective effects in various preclinical models. Donepezil, through its broad enhancement of acetylcholine levels, shows efficacy in reversing cognitive deficits in both pharmacological and transgenic models of Alzheimer's disease. PHA-543613, via its targeted activation of the α7 nAChR, not only improves cognitive performance but also exhibits significant anti-inflammatory and neuroprotective properties by modulating pathways such as PI3K/Akt and NF-κB.
The choice between an AChE inhibitor and a selective α7 nAChR agonist may depend on the specific therapeutic goal. While AChE inhibition offers a broad symptomatic improvement, α7 nAChR agonism presents a more targeted approach that could potentially offer disease-modifying effects through its neuroprotective and anti-inflammatory actions. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these two distinct pharmacological strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. UC Davis - Morris Water Maze [protocols.io]
- 3. cyagen.com [cyagen.com]
- 4. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Differential effects of α7 nicotinic receptor agonist PHA-543613 on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SOP of fear conditioning test [ja.brc.riken.jp]
- 8. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cognitive evaluation of disease-modifying efficacy of donepezil in the APP23 mouse model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 18. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
Validating the Neuroprotective Effects of PHA-543613 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of PHA-543613 hydrochloride against other established neuroprotective agents. The information presented is supported by experimental data to aid in the evaluation and potential application of this selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist in neurodegenerative disease research.
Introduction to this compound
This compound is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] Activation of this receptor is implicated in pro-cognitive and neuroprotective effects.[1] The neuroprotective mechanism of PHA-543613 is largely attributed to its ability to modulate neuroinflammation, a key pathological feature in many neurodegenerative diseases.[2][3] Specifically, it has been shown to reduce microglial activation and protect neurons in various in vivo models of excitotoxicity and neurodegeneration.[2][3]
Comparative Analysis of Neuroprotective Agents
This section compares the performance of this compound with other neuroprotective agents, namely memantine (B1676192), donepezil (B133215), and galantamine. The data is summarized from preclinical studies, and it is important to note that direct head-to-head comparisons under identical experimental conditions are not always available.
Mechanism of Action
| Compound | Primary Mechanism of Action |
| This compound | Selective α7 nicotinic acetylcholine receptor (nAChR) agonist. |
| Memantine | Non-competitive NMDA receptor antagonist.[4] |
| Donepezil | Acetylcholinesterase inhibitor.[5] |
| Galantamine | Acetylcholinesterase inhibitor and positive allosteric modulator of nicotinic receptors.[6] |
Performance Data: PHA-543613 vs. Memantine in Aged Rats
A study in aged rats provides a direct comparison of the cognitive-enhancing effects of PHA-543613 and memantine. The novel object recognition (NOR) test was used to assess declarative memory.
| Treatment Group (Dose) | Exploration Time (Novel vs. Familiar Object) | Discrimination Index (DI) |
| Vehicle | 9.3 ± 1.6 s vs 7.3 ± 1.1 s | Not significantly different from zero |
| Memantine (0.1 mg/kg) | 9.0 ± 1.3 s vs 5.5 ± 0.5 s | Not significantly increased |
| Memantine (1.0 mg/kg) | 8.7 ± 1.2 s vs 5.7 ± 1.0 s | Not significantly increased |
| PHA-543613 (0.3 mg/kg) | 10.4 ± 0.8 s vs 5.0 ± 0.8 s*** | Significantly improved vs. Vehicle |
| PHA-543613 (1.0 mg/kg) | 9.3 ± 1.2 s vs 6.7 ± 0.8 s* | Not significantly different from Vehicle |
*p < 0.05, ***p < 0.001 for the comparison of exploration time between novel and familiar objects. Data from Bali et al. (2025).[7]
In the same study, the combination of sub-effective doses of memantine and PHA-543613 demonstrated a synergistic effect in improving memory performance.[7]
Neuroprotective Effects of Donepezil and Galantamine
While direct comparative data against PHA-543613 is limited, both donepezil and galantamine have demonstrated neuroprotective properties in various preclinical models:
-
Donepezil: Has been shown to protect against Aβ-induced toxicity, oxygen-glucose deprivation, and glutamate-induced cell death.[8] These effects may be independent of its acetylcholinesterase inhibition and could involve the activation of the PI3K-Akt pathway via nicotinic receptors.[8]
-
Galantamine: Exerts neuroprotective effects against glutamate (B1630785) toxicity, potentially through the stimulation of nicotinic receptors.[9] It has also been shown to have anti-inflammatory and antioxidant effects.[10]
Signaling Pathways and Experimental Workflows
Cholinergic Anti-Inflammatory Pathway
Activation of the α7 nAChR by PHA-543613 is known to trigger the cholinergic anti-inflammatory pathway, which plays a crucial role in its neuroprotective effects. A key signaling cascade involved is the Janus kinase 2-signal transducer and activator of transcription 3 (Jak2-STAT3) pathway.
Experimental Workflow for In Vivo Neuroprotection Studies
The following diagram outlines a general workflow for assessing the neuroprotective effects of a compound like PHA-543613 in an animal model of neurodegeneration.
Experimental Protocols
Immunohistochemistry for Neuronal Nuclei (NeuN) and Microglia (Iba1)
Objective: To quantify neuronal survival and microglial activation in brain tissue.
Protocol:
-
Tissue Preparation:
-
Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix brains in 4% PFA overnight at 4°C.
-
Cryoprotect brains in 30% sucrose (B13894) in PBS until they sink.
-
Freeze brains and cut 30-40 µm sections on a cryostat.
-
-
Staining:
-
Wash free-floating sections three times in PBS.
-
Perform antigen retrieval if necessary (e.g., with citrate (B86180) buffer).
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Incubate sections with primary antibodies (e.g., mouse anti-NeuN and rabbit anti-Iba1) diluted in blocking buffer overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594) for 2 hours at room temperature in the dark.
-
Wash sections three times in PBS.
-
Mount sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the number of NeuN-positive cells and the intensity or area of Iba1 staining in regions of interest using image analysis software.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect apoptotic cells in brain tissue sections.
Protocol:
-
Tissue Preparation:
-
Prepare brain sections as described for immunohistochemistry.
-
-
Staining:
-
Follow the manufacturer's instructions for the specific TUNEL assay kit being used. A general procedure is as follows:
-
Permeabilize sections with a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
Wash sections with PBS.
-
Incubate sections with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1-2 hours.
-
Wash sections with PBS.
-
If using an indirect detection method, incubate with the appropriate detection reagent (e.g., streptavidin-HRP followed by a substrate, or an anti-label antibody).
-
Counterstain with a nuclear stain (e.g., DAPI or hematoxylin).
-
Mount and coverslip.
-
-
Analysis:
-
Visualize and count TUNEL-positive cells under a microscope. Co-localization with a neuronal marker like NeuN can confirm neuronal apoptosis.
-
ELISA for TNF-α in Brain Homogenate
Objective: To quantify the levels of the pro-inflammatory cytokine TNF-α in brain tissue.
Protocol:
-
Brain Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction).
-
Determine the total protein concentration of the supernatant using a protein assay (e.g., BCA or Bradford).
-
-
ELISA Procedure:
-
Follow the manufacturer's protocol for the specific TNF-α ELISA kit. A general procedure is as follows:
-
Add standards and samples (diluted to an appropriate concentration) to the wells of a microplate pre-coated with a TNF-α capture antibody.
-
Incubate for the specified time.
-
Wash the wells multiple times with the provided wash buffer.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash.
-
Add the enzyme substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of TNF-α in the samples based on the standard curve and normalize to the total protein concentration of the brain homogenate.
-
Conclusion
This compound demonstrates significant neuroprotective potential, primarily through its activation of the α7 nAChR and subsequent modulation of neuroinflammation via the cholinergic anti-inflammatory pathway. Comparative data, particularly against memantine, suggests its efficacy in improving cognitive function in models of age-related decline. While more direct comparative studies against other acetylcholinesterase inhibitors like donepezil and galantamine are needed to fully elucidate its relative potency, the available evidence positions PHA-543613 as a promising candidate for further investigation in the development of novel therapies for neurodegenerative diseases. The provided experimental protocols and workflows offer a framework for researchers to validate and expand upon these findings.
References
- 1. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist PHA-543613 to improve memory of aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galantamine-memantine combination superior to donepezil-memantine combination in Alzheimer’s disease: critical dissection with an emphasis on kynurenic acid and mismatch negativity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of neuroprotective effects of nicotine and acetylcholinesterase inhibitors: role of alpha4 and alpha7 receptors in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholinergic agonists regulate JAK2/STAT3 signaling to suppress endothelial cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of PHA-543613 Hydrochloride in Preclinical Animal Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, PHA-543613 hydrochloride, with other alternative compounds across various animal models. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
This guide summarizes the performance of this compound in key preclinical research areas, including cognitive enhancement, pain management, and appetite regulation. Detailed experimental protocols for commonly used assays are provided, along with visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of α7 nAChR Agonists
The following tables summarize the efficacy of this compound and other selective α7 nAChR agonists in various animal models.
Table 1: Cognitive Enhancement Effects of α7 nAChR Agonists in Rodent Models
| Compound | Animal Model | Assay | Dosing Regimen | Key Findings |
| PHA-543613 | Aged Rats | Novel Object Recognition | 0.3 mg/kg, s.c. | Successfully ameliorated age-related cognitive deficits.[1] |
| PHA-543613 | Scopolamine-induced amnesia in Rats | T-Maze Spontaneous Alternation | 1 and 3 mg/kg, i.p. | Dose-dependently reversed scopolamine-induced impairment of alternation.[2] |
| PHA-543613 | MK-801-induced amnesia in Rats | T-Maze Spontaneous Alternation | 1 and 3 mg/kg, i.p. | Partially reversed MK-801-induced memory deficit with an inverted U-shaped dose-response.[2] |
| PHA-543613 | PS1/PS2 cDKO Mice (AD model) | Behavioral Tests | Not specified | Improved impaired hippocampus-related memory.[3] |
| PNU-282987 | Chronic Intermittent Hypoxia in Mice | Novel Object Recognition & Morris Water Maze | 5 mg/kg, i.p. | Alleviated cognitive dysfunction.[4] |
| GTS-21 | Aged Rats | Active Avoidance, Lashley III Maze, 17-arm Radial Maze | 1 mg/kg, i.p. | Enhanced acquisition and memory, comparable to nicotine.[5] |
| GTS-21 | Isoflurane-induced cognitive impairment in Aged Rats | Morris Water Maze | Not specified | Attenuated learning and memory impairment. |
| GTS-21 | MK-801-induced amnesia in Rats | Object Recognition Test | 1-10 mg/kg, i.p. | Dose-dependently reversed MK-801-induced memory deficit. |
Table 2: Analgesic Effects of α7 nAChR Agonists in Rodent Pain Models
| Compound | Animal Model | Assay | Dosing Regimen | Key Findings |
| PHA-543613 | Inflammatory Pain in Mice | Formalin Test | Not specified | Produced analgesia in both acute and tonic phases.[6] |
| PNU-282987 | Neuropathic Pain (CCI) in Rats | Mechanical Stimuli | Not specified | Produced acute analgesia.[6] |
| PNU-282987 | Inflammatory Pain in Mice | Formalin Test | Not specified | Produced analgesia in both phases of the test.[6] |
| PNU-282987 | Cancer-Induced Bone Pain in Rats | Mechanical Allodynia | 0.25 and 0.5 mg/kg, i.t. | Dose-dependently reversed mechanical allodynia.[7] |
| GTS-21 | Burn Injury Pain in Rats | Allodynia and Hyperalgesia | 4 and 8 mg/kg, i.p. | Mitigated burn-induced allodynia and hyperalgesia.[8] |
Table 3: Effects of α7 nAChR Agonists on Food Intake and Body Weight in Rodent Models
| Compound | Animal Model | Dosing Regimen | Key Findings |
| PHA-543613 | Sprague Dawley Rats (Chow-fed) | 0.025, 0.05, 0.1 mg, ICV | Suppressed energy intake and weight gain over 24h.[9] |
| PHA-543613 | Sprague Dawley Rats (60% High-Fat Diet) | 0.025, 0.05, 0.1 mg, ICV | Reduced intake of high-fat diet and suppressed body weight gain.[9][10] |
| PNU-282987 | Mice | Not specified | Did not affect standard rodent chow consumption.[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Novel Object Recognition (NOR) Test
This test assesses learning and memory in rodents.
-
Habituation: Individually house rats in the testing arena (a square open field) for a set period (e.g., 5-10 minutes) for 2-3 days prior to testing to allow for acclimation.
-
Familiarization/Training Phase (T1): Place two identical objects in the arena. Allow the rat to freely explore the objects for a defined period (e.g., 3-5 minutes). Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a certain proximity (e.g., 2 cm) of the object and oriented toward it.
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test/Choice Phase (T2): Replace one of the familiar objects with a novel object. Place the rat back into the arena and allow it to explore for a defined period (e.g., 3-5 minutes). Record the time spent exploring the familiar and the novel object.
-
Data Analysis: Calculate the discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time for both objects. A higher DI indicates better recognition memory.
T-Maze Spontaneous Alternation Test
This task is used to assess spatial working memory.
-
Apparatus: A T-shaped maze with a start arm and two goal arms (left and right).
-
Procedure:
-
Place the rat at the base of the start arm and allow it to choose one of the goal arms.
-
Once the rat has entered a goal arm with all four paws, it is considered a choice.
-
On the first trial (forced choice), one of the goal arms is often blocked, forcing the animal to enter the open arm.
-
After a brief inter-trial interval, the block is removed, and the rat is returned to the start arm for a second trial (free choice).
-
-
Data Analysis: Record the sequence of arm choices over a series of trials. Spontaneous alternation is the tendency of the animal to choose the arm not visited in the previous trial. The percentage of alternation is calculated as (Number of alternations / (Total number of trials - 1)) x 100. A higher percentage of alternation indicates better spatial working memory.
Formalin Test
This is a model of tonic, persistent pain.
-
Acclimation: Place the mouse or rat in a clear observation chamber for at least 30 minutes to acclimate.
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 1-5% in saline) subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after injection, return the animal to the observation chamber and record the amount of time it spends licking, biting, or flinching the injected paw.
-
Phases of Nociception: The response to formalin is biphasic:
-
Phase 1 (Acute Phase): Occurs within the first 5 minutes post-injection and is due to direct activation of nociceptors.
-
Phase 2 (Tonic Phase): Occurs between 15 and 60 minutes post-injection and is associated with central sensitization and inflammation.
-
-
Data Analysis: Quantify the time spent in nociceptive behaviors during both phases. A reduction in these behaviors indicates an analgesic effect.[1][11][12]
Signaling Pathways and Experimental Workflows
α7 Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Activation of the α7 nAChR by agonists like this compound triggers several downstream signaling cascades that are implicated in its therapeutic effects, including anti-inflammatory and neuroprotective actions.
References
- 1. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of α7 nicotinic receptor agonist PHA-543613 on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved learning and memory in aged rats with chronic administration of the nicotinic receptor agonist GTS-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Non-opioid, GTS-21 Mitigates Burn Injury Pain in Rats by Decreasing Spinal Cord Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The formalin test: a dose-response analysis at three developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]
PHA-543613 Hydrochloride: A Comparative Selectivity Profile Against Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
PHA-543613 hydrochloride is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system for potential therapeutic intervention in cognitive deficits associated with disorders like schizophrenia and Alzheimer's disease.[1][2] This guide provides a comparative analysis of this compound's selectivity against other nAChR subtypes and the 5-HT3 receptor, supported by available experimental data.
High Affinity and Selectivity for the α7 nAChR Subtype
This compound exhibits a high binding affinity for the human α7 nAChR, with a reported Ki value of 8.8 nM.[1] Its selectivity is a critical feature, distinguishing it from broader-acting nicotinic agonists. The compound shows significantly lower affinity for other nAChR subtypes, including α4β2, α3β4, and the muscle-type α1β1γδ receptor, as well as the structurally related 5-HT3 receptor. This selectivity minimizes off-target effects, a crucial aspect of drug development.
Comparative Binding Affinity and Functional Potency
The following table summarizes the selectivity profile of this compound based on radioligand binding assays and functional calcium mobilization assays.
| Receptor Subtype | This compound Ki (nM) | This compound EC50 (µM) | Reference Compound(s) Ki/EC50 |
| α7 nAChR | 8.8 | 0.03 | Nicotine (Ki ≈ 1-10 nM) |
| α4β2 nAChR | >10,000 | >100 | Epibatidine (Ki ≈ 0.02 nM) |
| α3β4 nAChR | >10,000 | >100 | Nicotine (Ki ≈ 10-100 nM) |
| α1β1γδ nAChR | Not reported | Not reported | d-Tubocurarine (Ki ≈ 300 nM) |
| 5-HT3 Receptor | Not reported | 11 | Granisetron (Ki ≈ 1 nM) |
Data compiled from Wishka et al., 2006 and commercial product information.
Experimental Methodologies
The determination of the selectivity profile of this compound involves two primary experimental approaches: radioligand binding assays to assess binding affinity (Ki) and functional assays to measure the compound's agonistic activity (EC50).
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a specific receptor subtype. The general workflow for a competitive radioligand binding assay is as follows:
Protocol Outline:
-
Membrane Preparation: Membranes from cells stably expressing the nAChR subtype of interest are prepared through homogenization and differential centrifugation.
-
Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]-epibatidine for α4β2 and α3β4, or [¹²⁵I]-α-bungarotoxin for α7) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (PHA-543613).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (Calcium Mobilization)
Functional assays measure the biological response elicited by the compound. For nAChRs, which are ligand-gated ion channels, a common method is to measure changes in intracellular calcium levels upon receptor activation using a Fluorometric Imaging Plate Reader (FLIPR).
Protocol Outline:
-
Cell Culture: Cells stably expressing the nAChR subtype of interest are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
FLIPR Measurement: The microplate is placed in a FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of varying concentrations of PHA-543613.
-
Signal Detection: Upon receptor activation by the agonist, calcium influx through the channel leads to an increase in fluorescence, which is continuously monitored by the FLIPR.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Signaling Pathway Overview
Activation of α7 nAChRs by an agonist like PHA-543613 leads to the opening of the ion channel, resulting in an influx of cations, primarily Na+ and Ca2+. This influx depolarizes the cell membrane and triggers downstream signaling cascades.
Conclusion
The available data robustly demonstrate that this compound is a potent agonist with high selectivity for the α7 nAChR subtype over other tested nAChR subtypes and the 5-HT3 receptor. This selectivity profile, established through rigorous radioligand binding and functional assays, underscores its potential as a targeted therapeutic agent for cognitive impairments, minimizing the risk of off-target effects. Further research and clinical evaluation are warranted to fully elucidate its therapeutic efficacy.
References
- 1. Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an agonist of the alpha7 nicotinic acetylcholine receptor, for the potential treatment of cognitive deficits in schizophrenia: synthesis and structure--activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
Navigating the Landscape of α7 nAChR Agonists: A Comparative Guide to PHA-543613 Hydrochloride
For researchers and drug development professionals investigating cognitive disorders and neuroinflammation, the selective targeting of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) presents a promising therapeutic avenue. PHA-543613 hydrochloride has emerged as a potent and selective agonist at this receptor, demonstrating efficacy in various preclinical models. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, detailed methodologies, and a visualization of its signaling pathway.
Performance Comparison of α7 nAChR Agonists and Other Compounds
The following tables summarize quantitative data from various studies, offering a comparative overview of this compound's efficacy in different experimental paradigms.
Table 1: Cognitive Enhancement Effects of this compound in Rodent Models
| Compound/Treatment | Animal Model | Test | Dosage | Key Findings | Reference |
| PHA-543613 HCl | Aged Rats | Novel Object Recognition | 0.3 mg/kg | Significantly improved the discrimination index compared to vehicle-treated aged rats.[1] | [1] |
| PHA-543613 HCl | Aged Rats | Novel Object Recognition | 1.0 mg/kg | Significantly increased the exploration time of the novel object compared to the familiar one.[1] | [1] |
| Memantine (B1676192) | Aged Rats | Novel Object Recognition | 0.1 and 1.0 mg/kg | Resulted in significantly longer exploration of the novel object compared to the familiar object.[1] | [1] |
| PHA-543613 HCl + Memantine | Aged Rats | Novel Object Recognition | 0.1 mg/kg PHA-543613 + 0.01 mg/kg Memantine | Combination treatment significantly improved the discrimination index compared to vehicle treatment.[1] | [1] |
| PHA-543613 HCl | Rats with Scopolamine-induced Amnesia | Spontaneous Alternation T-maze | 1 and 3 mg/kg | Dose-dependently and completely reversed scopolamine-induced impairment of alternation.[2] | [2] |
| PHA-543613 HCl | Rats with MK-801-induced Amnesia | Spontaneous Alternation T-maze | 1 and 3 mg/kg | Partially reversed MK-801-induced memory deficit with an inverted U-shaped dose-response.[2] | [2] |
Table 2: Anti-Neuroinflammatory Effects of this compound
| Compound/Treatment | Model | Assay | Concentration/Dosage | Key Findings | Reference |
| PHA-543613 HCl | Porphyromonas gingivalis-stimulated Oral Keratinocytes | IL-8 ELISA | 1000 nM | Significantly reduced P. gingivalis-induced IL-8 release from 380.95 ± 22.03 pg/ml to 153.5 ± 21.4 pg/ml. | |
| PHA-543613 HCl | Porphyromonas gingivalis-stimulated Oral Keratinocytes | IL-8 mRNA expression (qPCR) | 1000 nM | Significantly reduced IL-8 mRNA expression increase from 7.90 ± 3.65-fold to 1.28 ± 1.28-fold. | [3] |
| PHA-543613 HCl | Quinolinic Acid-lesioned Rats | Neuronal Survival (NeuN staining) | 12 mg/kg | Significantly protected neurons from excitotoxic death.[4] | [4] |
| PHA-543613 HCl | Quinolinic Acid-lesioned Rats | Microglial Activation ([³H]DPA-714 binding) | 12 mg/kg | Significantly reduced the intensity of microglial activation.[4] | [4] |
| PHA 543613 + PRE-084 (σ1 Receptor Agonist) | 6-OHDA Rat Model of Parkinson's Disease | Dopaminergic Neuron Protection (Dopamine Transporter Density) | 6 mg/kg PHA + 1 mg/kg PRE-084 | Induced partial protection of dopaminergic neurons (15-20%). | [5] |
Signaling Pathway and Experimental Workflow
Activation of the α7nAChR by agonists like this compound triggers intracellular signaling cascades that modulate neuronal function and inflammatory responses.
Caption: Signaling pathway of this compound via the α7 nAChR.
Detailed Experimental Protocols
Reproducibility of scientific findings is paramount. Below are detailed methodologies for key experiments cited in this guide.
Novel Object Recognition (NOR) Test in Aged Rats
This protocol is adapted from studies evaluating the cognitive-enhancing effects of this compound.[1]
1. Apparatus:
-
A square open-field box (e.g., 50 cm x 50 cm x 50 cm) made of a non-porous material for easy cleaning.
2. Objects:
-
Two sets of identical objects (e.g., plastic cubes, metal cylinders) that are heavy enough not to be displaced by the rats. The objects should be of similar size but differ in shape and texture.
3. Procedure:
-
Habituation Phase: On day 1, each rat is individually placed in the empty open-field box and allowed to explore freely for 5-10 minutes. This is done to acclimate the animals to the testing environment.
-
Training/Familiarization Phase (T1): On day 2, two identical objects are placed in opposite corners of the box. The rat is placed in the center of the box and allowed to explore the objects for a set period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is defined as the rat's nose being within 2 cm of the object and actively sniffing or touching it.
-
Test Phase (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the box and allowed to explore for a set period (e.g., 5 minutes). The time spent exploring the familiar and the novel object is recorded.
4. Data Analysis:
-
Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to compare the DI between different treatment groups.
Interleukin-8 (IL-8) ELISA for Porphyromonas gingivalis-stimulated Oral Keratinocytes
This protocol is based on a study investigating the anti-inflammatory effects of this compound.[3]
1. Cell Culture and Stimulation:
-
OKF6/TERT-2 oral keratinocytes are cultured under standard conditions.
-
Cells are pre-treated with various concentrations of this compound (e.g., 10, 100, 1000 nM) for a specified time (e.g., 1 hour).
-
Subsequently, the cells are stimulated with Porphyromonas gingivalis (a known inflammatory stimulus) at a specific multiplicity of infection for a defined period (e.g., 24 hours).
2. Sample Collection:
-
After the stimulation period, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
3. ELISA Procedure (Sandwich ELISA):
-
Coating: A 96-well microplate is coated with a capture antibody specific for human IL-8 and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample and Standard Incubation: The collected supernatants and a series of known concentrations of recombinant human IL-8 (standards) are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for human IL-8 is added to the wells.
-
Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Substrate and Measurement: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product. The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
4. Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of IL-8 in the experimental samples is determined by interpolating their absorbance values on the standard curve.
-
Statistical analysis is performed to compare IL-8 levels between different treatment groups.
References
- 1. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist PHA-543613 to improve memory of aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of α7 nicotinic receptor agonist PHA-543613 on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha 7 nicotinic receptor agonist this compound inhibits Porphyromonas gingivalis-induced expression of interleukin-8 by oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective and anti-inflammatory effects of a therapy combining agonists of nicotinic α7 and σ1 receptors in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PHA-543613 Hydrochloride and α7 nAChR Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, PHA-543613 hydrochloride, and various positive allosteric modulators (PAMs) of the same receptor. The information presented herein is curated from preclinical and clinical research to assist in understanding their distinct mechanisms of action and pharmacological profiles.
Introduction to α7 nAChR Modulation
The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes, inflammation, and neuroprotection.[1] Its activation leads to an influx of cations, primarily Ca2+, initiating downstream signaling cascades.[1] Two principal strategies for enhancing α7 nAChR activity are direct agonism and positive allosteric modulation.
-
Agonists , such as PHA-543613, bind to the orthosteric site (the same site as the endogenous ligand, acetylcholine) to directly activate the receptor.
-
Positive Allosteric Modulators (PAMs) bind to a distinct allosteric site on the receptor. They do not activate the receptor on their own but enhance the response to an orthosteric agonist. PAMs are further classified into two main types:
-
Type I PAMs primarily increase the peak current response to an agonist without significantly altering the receptor's desensitization kinetics.
-
Type II PAMs not only increase the peak current but also markedly slow the desensitization of the receptor, leading to a prolonged response.
-
Mechanism of Action: Agonist vs. PAM
The fundamental difference in their mechanism of action leads to distinct physiological consequences. Agonists cause a rapid and often transient activation, which can be followed by receptor desensitization. PAMs, on the other hand, amplify the effect of the endogenous neurotransmitter, acetylcholine, potentially preserving the natural temporal patterns of synaptic transmission.
Quantitative Data Comparison
The following tables summarize the available in vitro and in vivo data for this compound and representative Type I and Type II α7 nAChR PAMs. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
In Vitro Pharmacological Profile
| Compound | Class | Assay System | Parameter | Value | Reference |
| PHA-543613 | Agonist | Human α7 in Xenopus oocytes | EC₅₀ | 7.5 µM | [1] |
| Efficacy | 75% | [1] | |||
| PNU-120596 | Type II PAM | Human α7 in Xenopus oocytes | EC₅₀ | ~1 µM (for potentiation of ACh) | [2] |
| NS-1738 | Type I PAM | Not Specified | - | - | - |
| AVL-3288 (CCMI) | Type I PAM | Not Specified | - | - | - |
EC₅₀: Half-maximal effective concentration; Efficacy: Maximal response relative to a full agonist. Data for NS-1738 and AVL-3288 in a directly comparable format was not readily available in the reviewed literature.
In Vivo Effects
| Compound | Model System | Effect | Reference |
| PHA-543613 | Formalin test (mice) | Reduced nociceptive behavior in both early and late phases. | |
| PNU-120596 | Formalin test (mice) | Showed antinociceptive effects. | |
| NS-1738 | Spontaneous and NMDA-evoked firing (rats) | Increased spontaneous and NMDA-evoked firing rate of hippocampal neurons. | [3] |
| AVL-3288 | Phase I clinical trial (healthy humans) | Evidence of neurocognitive improvement. | [4] |
Signaling Pathways
Activation of α7 nAChR by either an agonist or a PAM in the presence of an agonist leads to a cascade of intracellular signaling events. The primary event is the influx of calcium, which can then trigger various downstream pathways involved in neurotransmitter release, synaptic plasticity, and anti-inflammatory responses.
Experimental Protocols
This section provides an overview of common experimental methodologies used to characterize and compare α7 nAChR agonists and PAMs.
Electrophysiological Recordings in Xenopus Oocytes
This technique is a gold standard for characterizing the function of ion channels.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit and incubated for 2-5 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC): An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is continuously perfused with a saline solution.
-
Compound Application: The agonist (e.g., acetylcholine or PHA-543613) is applied alone or in combination with a PAM. For PAMs, a pre-application of the modulator is often followed by the co-application of the PAM and the agonist.
-
Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine parameters such as EC₅₀, Imax, and desensitization kinetics.[5]
Radioligand Binding Assay
This method is used to determine the binding affinity of a compound to the receptor.
-
Membrane Preparation: Brain tissue (e.g., rat hippocampus) or cells expressing the α7 nAChR are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Assay Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the α7 nAChR (e.g., [³H]methyllycaconitine ([³H]MLA)).[6][7]
-
Competition Binding: To determine the binding affinity of a test compound (e.g., PHA-543613 or a PAM), the assay is performed in the presence of increasing concentrations of the unlabeled test compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
-
Cell Culture: A cell line stably expressing the α7 nAChR (e.g., SH-SY5Y) is cultured in a multi-well plate.[8]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Addition: The agonist or a combination of the agonist and a PAM is added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: The data are analyzed to determine the potency (EC₅₀) and efficacy (maximal response) of the compounds.
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First in Human Trial of a Type I Positive Allosteric Modulator of Alpha7-Nicotinic Receptors: Pharmacokinetics, Safety, and Evidence for Neurocognitive Effect of AVL-3288 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Neuro-inflammation and Cognitive Decline: A Comparative Guide to Alpha-7 Nicotinic Agonist Clinical Trials
For Immediate Release
In the intricate landscape of neuro-therapeutics, the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has emerged as a compelling target for mitigating cognitive deficits and inflammatory cascades implicated in devastating neurological and psychiatric disorders. This guide offers a comparative meta-analysis of key clinical trials involving α7 nAChR agonists, providing researchers, scientists, and drug development professionals with a synthesized overview of their performance, supported by experimental data.
The α7 nAChR, a ligand-gated ion channel with high calcium permeability, plays a crucial role in modulating neurotransmission and the "cholinergic anti-inflammatory pathway."[1][2] Its activation has been shown to suppress pro-inflammatory cytokine production, offering a therapeutic avenue for conditions with a neuro-inflammatory component.[1][2] This guide delves into the clinical trial data of prominent α7 nAChR agonists in schizophrenia and Alzheimer's disease, presenting a clear comparison of their efficacy and safety profiles.
Comparative Efficacy of Alpha-7 Nicotinic Agonists in Schizophrenia
Clinical trials in schizophrenia have primarily focused on improving cognitive impairment and negative symptoms, which remain significant unmet needs in current treatment paradigms. The MATRICS Consensus Cognitive Battery (MCCB) and the Scale for the Assessment of Negative Symptoms (SANS) have been common primary endpoints.
| Compound | Trial Phase | Primary Endpoint | Key Findings | Adverse Events |
| ABT-126 | Phase 2b | Change in MCCB composite score | No significant overall improvement in cognition. A trend for improvement in negative symptoms was observed in non-smokers.[3][4] In smokers, no procognitive effect was seen, but a trend for improvement in negative symptoms at the high dose was noted.[5] | Similar to placebo; constipation reported.[5] |
| TC-5619 | Phase 2 | Change in SANS composite score | Did not show a statistically significant benefit for negative or cognitive symptoms compared to placebo.[1][6] Sporadic statistical benefits were observed in tobacco users but were not consistent.[1] | Generally well-tolerated.[1] |
| DMXB-A | Phase 2 | Change in MATRICS Consensus Cognitive Battery | No significant differences in cognitive measures. Significant improvement in SANS total score at the higher dose.[7] | Mild tremor and nausea.[7] |
| Encenicline (EVP-6124) | Phase 2 | Change in CogState Overall Cognition Index | Showed a trend for improvement on the MCCB and a significant improvement on the Schizophrenia Cognition Rating Scale (SCoRS) at the higher dose.[8] | Headache was the most common adverse event.[8] |
Comparative Efficacy of Alpha-7 Nicotinic Agonists in Alzheimer's Disease
In Alzheimer's disease, the therapeutic goal of α7 nAChR agonists has been to enhance cognitive function, with the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) being a primary measure of efficacy.
| Compound | Trial Phase | Primary Endpoint | Key Findings | Adverse Events |
| Encenicline (EVP-6124) | Phase 2 | Change in ADAS-Cog-13 | Showed significant improvements in cognition and global functioning, particularly at the 1.8mg dose.[9] However, Phase 3 trials were placed on clinical hold due to serious gastrointestinal adverse events.[10] | Gastrointestinal issues.[10] |
| ABT-126 | Phase 2 | Change in ADAS-Cog-11 | The 25 mg dose did not show a statistically significant improvement, though an exposure-response analysis suggested potential for efficacy at higher doses.[11] | No clinically meaningful differences in safety compared to placebo.[11] |
Signaling Pathways and Experimental Design
The therapeutic rationale for targeting the α7 nAChR is rooted in its downstream signaling cascades. Activation of the receptor leads to an influx of calcium, which can trigger multiple intracellular pathways.
References
- 1. Phase 2 Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) in Negative and Cognitive Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Encenicline | ALZFORUM [alzforum.org]
- 3. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. psychiatrist.com [psychiatrist.com]
- 6. Phase 2 Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) in Negative and Cognitive Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Phase 2 Trial of a Nicotinic Agonist in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-7 nicotinic agonist improves cognition in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PHA-543613 Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of PHA-543613 hydrochloride, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist used in neuroscience research. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, universally available SDS for this compound is not readily found, general safety protocols for potent, pharmacologically active compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat should be worn to protect from spills.
Handling:
-
Avoid generating dust if handling the solid form.
-
Work in a well-ventilated area, preferably a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with most pharmacologically active research compounds, requires a structured approach that prioritizes safety and regulatory compliance. Under no circumstances should this compound be disposed of down the sanitary sewer or in regular trash.[2]
Step 1: Waste Identification and Segregation
-
Categorization: Classify this compound waste as "chemical waste" or "pharmacologically active waste." This ensures it is not mixed with general laboratory trash.
-
Segregation: Keep this compound waste separate from other incompatible chemical waste streams to prevent unintended reactions.
Step 2: Preparing for Disposal
-
Solid Waste:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled waste container.
-
Do not mix with other solvent waste unless permitted by your institution's hazardous waste management plan.
-
Step 3: Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and appropriate hazard warnings.
-
Storage: Store the sealed waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated. The compound itself should be stored at +4°C.[3]
Step 4: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for arranging the disposal of chemical waste. They will have established procedures and licensed contractors for this purpose.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS office. Accurate documentation is a legal requirement.
-
Handover: Follow the specific instructions provided by EHS or the licensed waste disposal company for the collection and handover of the waste.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 307.78 g/mol | [3][4] |
| Formula | C₁₅H₁₇N₃O₂.HCl | [3][4] |
| Purity | ≥98% (HPLC) | [3][4] |
| Storage Temperature | +4°C | [3] |
| Solubility in Water | Soluble to 100 mM | [3] |
| Solubility in DMSO | Soluble to 25 mM | [3] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of PHA-543614 hydrochloride.
Caption: Disposal workflow for this compound.
By adhering to these structured procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling PHA-543613 Hydrochloride
For Immediate Use By Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of PHA-543613 hydrochloride, a potent α7 nicotinic acetylcholine (B1216132) receptor agonist. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and to maintain the integrity of research activities. The following protocols are designed to be a primary resource for researchers, scientists, and drug development professionals, offering clear, step-by-step guidance for safe operational workflow.
Immediate Safety and Personal Protective Equipment (PPE)
Given the potent bioactivity of this compound, stringent safety measures are mandatory to prevent accidental exposure. The primary routes of exposure are inhalation of the powdered form and dermal contact. The following table summarizes the required Personal Protective Equipment (PPE).
| PPE Category | Item | Specification | Rationale |
| Primary Containment | Ventilated Balance Enclosure (VBE) or Fume Hood | Certified and tested for containment of potent powders. | Prevents inhalation of aerosolized powder during handling and weighing. |
| Hand Protection | Double Nitrile Gloves | Powder-free, disposable. Change outer glove immediately upon contamination. | Protects against dermal absorption. Double gloving provides an extra layer of safety. |
| Body Protection | Disposable Lab Coat | Solid front, long-sleeved with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Eye Protection | Safety Goggles with Side Shields | ANSI Z87.1 certified. | Protects eyes from splashes or airborne particles. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved. | Recommended when handling larger quantities or if a VBE is not available. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to minimize risk. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Protocols: Step-by-Step Guidance
Weighing of Solid this compound
This procedure should be performed within a Ventilated Balance Enclosure (VBE) or a certified chemical fume hood to minimize inhalation exposure.
-
Preparation : Don all required PPE as outlined in the table above. Decontaminate the weighing area and the analytical balance with an appropriate solvent (e.g., 70% ethanol).
-
Tare : Place a clean, tared weigh boat on the analytical balance.
-
Dispensing : Carefully open the vial containing this compound. Using a clean spatula, transfer the desired amount of powder to the weigh boat. Avoid creating dust.
-
Closure : Securely cap the stock vial immediately after dispensing.
-
Cleanup : Clean the spatula with an appropriate solvent. Dispose of the outer gloves and any contaminated wipes in a designated solid waste container.
Reconstitution of Stock Solutions
This compound is soluble in water (up to 100 mM) and DMSO (up to 25 mM).[1]
-
Solvent Preparation : Prepare the required volume of the chosen solvent (e.g., sterile water or DMSO).
-
Dissolution : In the VBE or fume hood, carefully add the solvent to the vial containing the pre-weighed this compound.
-
Mixing : Cap the vial securely and vortex or sonicate until the solid is completely dissolved. Gentle warming may aid dissolution in physiological saline.[2]
-
Storage : Store stock solutions in tightly sealed vials at -20°C for up to one month or -80°C for up to six months. For long-term storage, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
The following diagram illustrates the decision-making process for preparing a stock solution.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste : This includes contaminated gloves, wipes, weigh boats, and empty vials. Collect all solid waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : This includes unused stock solutions and experimental media containing the compound. Collect all liquid waste in a sealed, compatible hazardous waste container. Do not dispose of down the drain.
-
Final Disposal : All hazardous waste containers must be disposed of through the institution's certified hazardous waste management program. Follow all local and national regulations for chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
